molecular formula C12H24N2 B1588210 1-(Cyclohexylmethyl)piperidin-4-amine CAS No. 64306-77-0

1-(Cyclohexylmethyl)piperidin-4-amine

Cat. No.: B1588210
CAS No.: 64306-77-0
M. Wt: 196.33 g/mol
InChI Key: WYDUUQNGNSXLRC-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C12H24N2 and its molecular weight is 196.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclohexylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDUUQNGNSXLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424652
Record name 1-(cyclohexylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64306-77-0
Record name 1-(cyclohexylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyclohexylmethyl)piperidin-4-amine is a saturated heterocyclic amine with a distinct molecular architecture that lends itself to a variety of applications in medicinal chemistry and drug discovery. As a substituted piperidine, it belongs to a class of compounds that are prevalent in numerous FDA-approved drugs due to their favorable pharmacokinetic properties. The presence of a primary amine on the piperidine ring and a cyclohexylmethyl group on the piperidine nitrogen imparts a unique combination of polarity and lipophilicity. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by available data and expert scientific insights. Where experimental data is not publicly available, predictions based on established chemical principles are provided to guide researchers. Furthermore, this guide details robust experimental protocols for the determination of its key physical characteristics, ensuring scientific integrity and reproducibility.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are a combination of reported data and scientifically grounded predictions.

Physical PropertyValueSource/Method
Molecular Formula C₁₂H₂₄N₂-
Molecular Weight 196.33 g/mol PubChem CID 61295681[1]
Appearance Viscous liquidPrepChem[2]
Boiling Point 105°-110° C at 0.3 mm HgPrepChem[2]
Predicted Boiling Point (at 760 mm Hg) ~280-300 °CExtrapolated
Melting Point Not Available (Predicted to be low)-
Solubility Soluble in many organic solvents. Expected to have some water solubility, enhanced at acidic pH.General Amine Properties
Predicted pKa ~10-11 (for the piperidine nitrogen) and ~9-10 (for the primary amine)Based on similar aliphatic amines

In-Depth Analysis of Physical Properties

Molecular Structure and Its Influence

The structure of this compound, featuring a piperidine ring, a primary amine, and a cyclohexylmethyl substituent, dictates its physical behavior. The piperidine ring adopts a stable chair conformation. The cyclohexylmethyl group is non-polar and contributes to the molecule's lipophilicity, while the two nitrogen atoms, particularly the primary amine, introduce polarity and the capacity for hydrogen bonding. This duality governs its solubility and boiling point.

Boiling Point

A boiling point of 105°-110° C at a reduced pressure of 0.3 mm Hg has been reported.[2] Boiling point is highly dependent on pressure, and at atmospheric pressure (760 mm Hg), the boiling point would be significantly higher. The Clausius-Clapeyron equation can be used to estimate the boiling point at different pressures. Given the high molecular weight and the presence of hydrogen bonding, the atmospheric boiling point is predicted to be in the range of 280-300 °C.

Solubility Profile

Due to its molecular structure, this compound is expected to be soluble in a range of organic solvents, particularly polar aprotic solvents like dichloromethane, chloroform, and ethyl acetate, as well as polar protic solvents like ethanol and methanol. The presence of two amine groups allows for hydrogen bonding with protic solvents. Its solubility in water is expected to be limited due to the large non-polar cyclohexylmethyl group. However, in acidic aqueous solutions, the amine groups will be protonated to form ammonium salts, which will significantly increase its water solubility.

Basicity (pKa)

The pKa is a measure of the basicity of the amine groups. For this compound, there are two basic nitrogen atoms: the tertiary amine within the piperidine ring and the primary amine at the 4-position. The pKa of the piperidine nitrogen is predicted to be in the range of 10-11, typical for a tertiary amine of this type. The primary amine is expected to have a slightly lower pKa, in the range of 9-10. These values indicate that the compound will be protonated at physiological pH.

Experimental Protocols for Physical Property Determination

To ensure the accurate characterization of this compound, the following detailed experimental protocols are provided.

Determination of Boiling Point under Vacuum

This method is crucial for compounds that may decompose at their atmospheric boiling point.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum pump with a manometer.

  • Sample Preparation: Place a small volume of this compound and a boiling chip or a magnetic stir bar into the round-bottom flask.

  • System Evacuation: Gradually apply vacuum to the system, monitoring the pressure with the manometer until the desired pressure (e.g., 0.3 mm Hg) is reached and stable.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Observation: Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb and drips into the receiving flask. This temperature range is the boiling point at the recorded pressure.

G cluster_setup Apparatus Setup cluster_procedure Distillation Procedure setup1 Assemble Vacuum Distillation Apparatus setup2 Add Sample and Boiling Chip to Flask setup1->setup2 Prepare for distillation proc1 Evacuate System to Desired Pressure setup2->proc1 Begin experiment proc2 Gently Heat the Flask proc1->proc2 Once pressure is stable proc3 Record Boiling Temperature Range proc2->proc3 Observe condensation G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare a known concentration of the amine titr1 Add standardized acid in small increments prep1->titr1 prep2 Calibrate pH meter prep2->titr1 titr2 Record pH after each addition titr1->titr2 anl1 Plot pH vs. volume of titrant titr2->anl1 anl2 Identify half-equivalence points anl1->anl2 anl3 Determine pKa values anl2->anl3

References

Spectroscopic data for 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Cyclohexylmethyl)piperidin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data expected for the novel compound, this compound. As a key building block in medicinal chemistry and drug development, the unambiguous structural confirmation of this molecule is paramount. This document outlines the theoretical basis and practical application of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the complete characterization of this compound. We delve into the causality behind experimental choices, provide self-validating protocols, and interpret the resulting spectral data with insights grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural elucidation of complex piperidine derivatives.

Introduction: The Significance of Spectroscopic Elucidation

This compound is a bifunctional molecule featuring a secondary piperidine amine, a primary amine at the 4-position, and a bulky cyclohexylmethyl substituent. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] The precise characterization of its derivatives is a critical step in the drug discovery pipeline, ensuring purity, confirming identity, and providing a basis for structure-activity relationship (SAR) studies.

Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule. Each technique offers a unique piece of the structural puzzle: NMR spectroscopy reveals the carbon-hydrogen framework and connectivity, mass spectrometry determines the molecular weight and fragmentation patterns, and infrared spectroscopy identifies the functional groups present. This guide will synthesize these techniques into a cohesive workflow for the definitive structural confirmation of this compound.

Molecular Structure and Isomeric Considerations

The structure of this compound presents several key features that will be interrogated by spectroscopic methods.

Fragmentation Parent [M+H]⁺ m/z = 197.2 Fragment1 Iminium Ion m/z = 113.1 Parent->Fragment1 α-Cleavage NeutralLoss1 - •C₆H₁₁ (Cyclohexyl radical)

References

An In-depth Technical Guide to the Potential Biological Activity of N-cyclohexylmethyl Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space.[2] This guide focuses on a specific, yet underexplored, subclass: N-cyclohexylmethyl piperidines. The introduction of the cyclohexylmethyl group, a bulky and lipophilic moiety, can significantly influence the biological activity of the parent piperidine by enhancing its binding to hydrophobic pockets within target proteins.[3] This document aims to provide a comprehensive technical overview of the known and potential biological activities of this fascinating class of compounds, intended for researchers, medicinal chemists, and drug development professionals.

Synthetic Strategies for N-cyclohexylmethyl Piperidines

The synthesis of N-cyclohexylmethyl piperidines can be achieved through several established synthetic routes, primarily involving the alkylation of a pre-formed piperidine ring or the reductive amination of a suitable piperidone precursor.

Reductive Amination of Piperidones: A Versatile Approach

A common and efficient method for the synthesis of N-substituted piperidines is the reductive amination of a corresponding piperidone. This approach is particularly useful for introducing the cyclohexylmethyl group. A representative synthetic pathway for the preparation of 1-(cyclohexylmethyl)piperidin-4-amine is outlined below.[4]

Experimental Protocol: Synthesis of this compound [4]

  • Reaction Setup: In a suitable pressure vessel, dissolve 1-cyclohexylmethylpiperid-4-one (1.0 eq) in a saturated solution of ammonia in ethanol.

  • Catalyst Addition: Add Raney nickel catalyst (typically 10% w/w of the piperidone).

  • Hydrogenation: Seal the vessel and hydrogenate the mixture at elevated temperature (e.g., 75°C) and pressure (e.g., 13 atmospheres) for a sufficient period (e.g., 3.5 hours), monitoring the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Salt Formation and Purification: Treat the residue with a saturated solution of hydrogen chloride in ethanol to precipitate the dihydrochloride salt. Filter the salt and then neutralize it with an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Extraction and Isolation: Extract the free amine into an organic solvent such as chloroform, dry the organic layer over a suitable drying agent (e.g., Na2SO4), and remove the solvent in vacuo to yield the desired this compound.

Synthesis_of_1_cyclohexylmethyl_4_aminopiperidine start 1-Cyclohexylmethylpiperid-4-one intermediate Imine intermediate start->intermediate NH3 (ethanolic), Raney Ni product This compound intermediate->product H2 (13 atm, 75°C)

Anticancer Potential of N-cyclohexylmethyl Piperidines

The piperidine scaffold is a component of numerous approved and investigational anticancer agents.[5][6] The introduction of various substituents on the piperidine ring can modulate the cytotoxic and antiproliferative activity of these compounds against a range of cancer cell lines. While data specifically for N-cyclohexylmethyl piperidines is emerging, the activity of related structures provides a strong rationale for their investigation as potential anticancer agents.

Putative Mechanisms of Anticancer Activity

Piperidine derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[7] Based on studies of structurally related compounds, particularly the natural product piperine, several signaling pathways are of interest for investigation with N-cyclohexylmethyl piperidines.[8][9]

In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is a primary tool for screening the cytotoxic potential of novel compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a serial dilution of the N-cyclohexylmethyl piperidine derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Antiproliferative Activity of Piperidine Derivatives against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
N-Methylpiperidinyl ChalconesMCF-7 (Breast)<5[10]
N-Methylpiperidinyl ChalconesHCT 116 (Colon)<5[10]
2-Cyclopentyloxyanisole with N-MethylpiperidineVarious4.38 - 9.18[10]
Piperidine-Flavone DerivativesSH-SY5Y (Neuroblastoma)44.20 - 50.53[11]
Tri-substituted Pyrimidines with PiperidineHCT-116 (Colon)0.05 - 0.30[5]
Tri-substituted Pyrimidines with PiperidineMCF-7 (Breast)0.41 - 0.72[5]

Note: The data presented are for structurally related piperidine derivatives and serve as a guide for the potential activity of N-cyclohexylmethyl piperidines.

Neuroprotective Applications in Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands.[12] Piperidine derivatives have been extensively explored as potential therapeutic agents for AD, primarily due to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][13][14][15][16][17][18] Furthermore, some piperidine-containing compounds have shown potential in inhibiting the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of AD.[12][19]

Acetylcholinesterase Inhibition

The N-benzylpiperidine moiety is a core component of the highly potent AChE inhibitor, donepezil.[20] Structure-activity relationship (SAR) studies of related N-substituted piperidines suggest that the nature of the N-substituent is critical for potent inhibition.[17] The bulky, lipophilic N-cyclohexylmethyl group could potentially enhance binding to the peripheral anionic site (PAS) of AChE.

Table 2: Acetylcholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

CompoundAChE IC50 (nM)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)5.7[20]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56[17]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5a, ortho-chloro)90[13]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d, ortho-fluoro)13[13]

Note: This data for N-benzylpiperidine analogs suggests that N-cyclohexylmethyl piperidines are promising candidates for AChE inhibition.

Inhibition of β-Amyloid Aggregation

The aggregation of Aβ peptides into toxic oligomers and fibrils is a central event in AD pathogenesis.[7] Molecules that can interfere with this aggregation process are of significant therapeutic interest. The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring Aβ fibrillization in vitro.[6][21][22]

Experimental Protocol: Thioflavin T Assay for Aβ Aggregation Inhibition [21]

  • Aβ Peptide Preparation: Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an appropriate buffer (e.g., phosphate-buffered saline) to the desired final concentration.

  • Incubation: Incubate the Aβ peptide solution in the presence and absence of the N-cyclohexylmethyl piperidine test compounds at 37°C with gentle agitation.

  • ThT Fluorescence Measurement: At various time points, take aliquots of the incubation mixtures and add them to a solution of Thioflavin T.

  • Data Acquisition: Measure the fluorescence intensity at approximately 485 nm (with excitation at ~450 nm) using a spectrofluorometer. An increase in fluorescence indicates the formation of amyloid fibrils.

  • Data Analysis: Compare the fluorescence intensity of the samples treated with the test compounds to that of the control (Aβ peptide alone) to determine the percentage of inhibition of aggregation.

Antiviral Activity

The piperidine scaffold is present in several antiviral agents, and N-substituted piperidines have been investigated for their activity against various viruses, including HIV.[23]

HIV-1 Reverse Transcriptase Inhibition

Some piperidine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[23] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay [1][4][15]

A commercially available colorimetric HIV-1 reverse transcriptase assay kit can be used to evaluate the inhibitory potential of N-cyclohexylmethyl piperidine derivatives. The general principle of this assay is as follows:

  • Reaction Setup: In a 96-well plate coated with a template-primer complex, add the HIV-1 reverse transcriptase enzyme, a mixture of nucleotides (including digoxigenin- and biotin-labeled dUTP), and the test compound at various concentrations.

  • Enzyme Reaction: Incubate the plate to allow the reverse transcriptase to synthesize a DNA strand, incorporating the labeled nucleotides.

  • Detection: The newly synthesized DNA is captured on the streptavidin-coated plate via the biotin label. An anti-digoxigenin antibody conjugated to peroxidase is then added, which binds to the digoxigenin-labeled nucleotides.

  • Signal Generation: A peroxidase substrate (e.g., ABTS) is added, and the resulting color change is measured spectrophotometrically.

  • Data Analysis: The degree of color development is proportional to the activity of the reverse transcriptase. The IC50 value for the test compound can be determined by measuring the reduction in signal in its presence.

Modulation of Sigma-1 Receptors

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins that have been implicated in a wide range of cellular processes and are considered therapeutic targets for various neurological and psychiatric disorders.[24][25][26][27][28] Numerous piperidine and piperazine derivatives have been shown to bind with high affinity to sigma-1 receptors.[24][25]

Sigma-1 Receptor Binding Affinity

The affinity of N-cyclohexylmethyl piperidines for the sigma-1 receptor can be determined through radioligand binding assays. These assays measure the ability of the test compound to displace a known radiolabeled sigma-1 receptor ligand from its binding site.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from a tissue or cell line known to express a high density of sigma-1 receptors (e.g., guinea pig brain).

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the unlabeled N-cyclohexylmethyl piperidine test compound.

  • Determination of Non-specific Binding: In a parallel set of wells, include a high concentration of a known sigma-1 ligand (e.g., haloperidol) to determine the level of non-specific binding of the radioligand.

  • Incubation and Filtration: Incubate the plates to allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value (inhibitory constant) for the test compound can then be calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Table 3: Sigma-1 Receptor Binding Affinities of Representative Piperidine and Piperazine Derivatives

Compound ClassKi (nM) for Sigma-1 ReceptorReference
N-Cyclohexylpiperazine derivative (PB 28)High affinity (specific value varies with assay conditions)[24][25]
3,3-Dimethylpiperidine derivative (69)High affinity and selectivity[24][25]
Benzylpiperidine derivative (1)3.2[24]
Benzylpiperidine derivative (3)8.9[24]

Note: The data for these related compounds suggest that the N-cyclohexylmethyl piperidine scaffold is a promising starting point for the design of novel sigma-1 receptor ligands.

Conclusion and Future Directions

The N-cyclohexylmethyl piperidine scaffold represents a promising, yet relatively underexplored, area of medicinal chemistry. The available data on structurally related compounds strongly suggest that this chemical class holds significant potential for the development of novel therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and viral infections. The lipophilic and bulky cyclohexylmethyl group is likely to play a key role in modulating the binding affinity and selectivity of these compounds for their respective biological targets.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of N-cyclohexylmethyl piperidine derivatives with diverse substitution patterns on the piperidine and cyclohexyl rings. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds for further optimization. In-depth mechanistic studies will also be crucial to understand the precise molecular mechanisms by which these compounds exert their biological effects. The experimental protocols and foundational data presented in this guide provide a solid framework for initiating such investigations.

References

The N-Alkyl-4-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of the 4-Aminopiperidine Core

The 4-aminopiperidine moiety has firmly established itself as a privileged scaffold in contemporary medicinal chemistry. Its prevalence in a diverse array of biologically active agents stems from a unique combination of physicochemical properties. The basic nitrogen atom of the piperidine ring provides a key interaction point for engaging with biological targets, often forming crucial salt bridges or hydrogen bonds. The inherent three-dimensionality of the piperidine ring allows for precise spatial positioning of substituents, enabling tailored interactions within complex binding pockets. Furthermore, the synthetic tractability of this scaffold allows for extensive chemical modification, making it an ideal starting point for the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the SAR of N-alkyl-4-aminopiperidines, offering insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

I. Deconstructing the Core: A Triumvirate of SAR Hotspots

The biological activity of N-alkyl-4-aminopiperidine derivatives is exquisitely sensitive to structural modifications at three primary positions: the piperidine nitrogen (N1), the 4-amino group, and the piperidine ring itself. Understanding the impact of substitutions at these positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

A. The N1-Alkyl Substituent: A Master Regulator of Potency and Selectivity

The substituent attached to the piperidine nitrogen (N1) often plays the most critical role in determining the overall pharmacological profile of the molecule. This position is frequently oriented towards the solvent-exposed region of a binding pocket or can engage in additional hydrophobic or electrostatic interactions.

Key SAR Insights:

  • Alkyl Chain Length and Branching: For many G-protein coupled receptor (GPCR) targets, such as opioid receptors, a short to medium-length alkyl chain (e.g., methyl, ethyl, propyl) is often optimal. Increasing the chain length can sometimes enhance potency up to a certain point, after which it may lead to a decrease in activity due to steric hindrance. Branching of the alkyl chain can also have a profound impact, often increasing selectivity for a particular receptor subtype.

  • Introduction of Aromatic and Heteroaromatic Rings: The incorporation of an aryl or heteroaryl group, often connected via an alkyl linker (e.g., a benzyl or phenethyl group), is a common strategy to enhance potency. These aromatic moieties can engage in π-stacking or hydrophobic interactions with aromatic residues in the binding pocket. The substitution pattern on these rings is a critical determinant of activity. For instance, in a series of μ-opioid receptor agonists, the position and nature of substituents on a phenylalkyl group at N1 were found to be pivotal for both binding affinity and selectivity[1].

  • Polar Groups and Hydrogen Bonding: The introduction of polar groups, such as hydroxyl or amide functionalities, into the N-alkyl substituent can modulate solubility and provide additional hydrogen bonding opportunities with the target protein. However, this must be carefully balanced, as increased polarity can also hinder blood-brain barrier penetration for CNS-targeted agents[2].

B. The C4-Amino Group: The Anchor and Vector for Specificity

The 4-amino group serves as a crucial anchor point for many N-alkyl-4-aminopiperidine-based ligands, often forming a key hydrogen bond with an acidic residue in the receptor. Modifications at this position can fine-tune binding affinity and introduce vectors for exploring additional sub-pockets within the binding site.

Key SAR Insights:

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 4-amino group can lead to potent compounds. The nature of the acyl or sulfonyl group is critical. For example, in a series of N-type calcium channel blockers, decoration of the 4-amino group with various acyl moieties was explored to modulate activity[3].

  • Alkylation and Arylation: N-alkylation or N-arylation of the 4-amino group can introduce additional hydrophobic interactions. The size and electronic properties of the alkyl or aryl group must be carefully considered to avoid steric clashes.

  • Incorporation into Heterocycles: The 4-amino group can be incorporated into a heterocyclic ring system, such as a benzimidazole, to create more rigid analogs with potentially improved potency and selectivity. This was a successful strategy in the development of cathepsin S inhibitors[4].

C. The Piperidine Ring: A Conformational Canvas for Fine-Tuning

While often considered the core scaffold, modifications to the piperidine ring itself can significantly impact the conformational preferences of the molecule and, consequently, its biological activity.

Key SAR Insights:

  • Substitution at C3 and C4: Introduction of substituents at the C3 or C4 positions of the piperidine ring can influence the axial/equatorial preference of the 4-amino group and the N-alkyl substituent. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been explored to create analogs with specific stereochemistry[5].

  • Gem-Disubstitution at C4: Replacing the single substituent at C4 with two groups can create spirocyclic systems or introduce steric bulk that can enhance potency or selectivity.

  • Ring Conformation: The chair conformation of the piperidine ring is generally favored. The orientation of substituents (axial vs. equatorial) can have a dramatic effect on how the molecule presents its key pharmacophoric features to the target protein.

II. Visualizing the SAR Landscape

To better illustrate the key structure-activity relationships of N-alkyl-4-aminopiperidines, the following diagram highlights the critical modification points and their general impact on biological activity.

SAR_of_N_Alkyl_4_Aminopiperidines cluster_scaffold N-Alkyl-4-Aminopiperidine Core cluster_n1 N1-Alkyl Group (R1) cluster_c4 C4-Amino Group (R2) cluster_ring Piperidine Ring scaffold n1_potency Potency & Selectivity scaffold->n1_potency Modulation of Hydrophobic/Aromatic Interactions n1_pk Pharmacokinetics scaffold->n1_pk Solubility & BBB Penetration c4_affinity Binding Affinity scaffold->c4_affinity Hydrogen Bonding & Anchor Point c4_specificity Specificity scaffold->c4_specificity Vector for Sub-pocket Exploration ring_conformation Conformation scaffold->ring_conformation Axial/Equatorial Orientation ring_stereochem Stereochemistry scaffold->ring_stereochem Chiral Recognition

Caption: Key modification points on the N-alkyl-4-aminopiperidine scaffold.

III. Experimental Protocols for SAR Elucidation

A robust and well-defined experimental cascade is essential for accurately determining the structure-activity relationships of novel N-alkyl-4-aminopiperidine derivatives. The following protocols represent standard methodologies for assessing the biological activity of these compounds.

A. Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • HEK293 cells stably expressing the human mu-opioid receptor.

  • [³H]DAMGO (a selective mu-opioid receptor agonist radioligand).

  • Test compounds (N-alkyl-4-aminopiperidine derivatives).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the mu-opioid receptor.

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in Assay Buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]DAMGO (final concentration ~1.0 nM), and 100 µL of membrane preparation.

      • Non-specific Binding (NSB): 50 µL of 10 µM Naloxone, 50 µL of [³H]DAMGO, and 100 µL of membrane preparation.

      • Competition Binding: 50 µL of test compound dilution (in a range of concentrations), 50 µL of [³H]DAMGO, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

  • Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Determine the IC50 value of the test compound from the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].

B. Calcium Flux Assay for Gq-Coupled Receptors

This protocol measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor by an agonist.

Materials:

  • CHO-K1 cells stably expressing the target Gq-coupled receptor.

  • FLIPR Calcium 6 Assay Kit.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Test compounds (agonists).

  • 96-well black-walled, clear-bottom plates.

  • FlexStation or similar fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed the CHO-K1 cells into 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare the Calcium 6 dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 2 hours in the dark.

  • Compound Plate Preparation: Prepare a dilution series of the test compounds in Assay Buffer in a separate 96-well plate.

  • Measurement:

    • Place the cell plate and the compound plate into the FlexStation.

    • The instrument will automatically add the test compounds to the cell plate and measure the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 value[5][7].

C. ADP-Glo™ Kinase Assay for Kinase Inhibitors

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant kinase.

  • Kinase substrate.

  • ATP.

  • Test compounds (inhibitors).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test compound.

    • Incubate at room temperature for the desired time.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence against the log of the inhibitor concentration to determine the IC50 value[3][8][9].

D. In Vivo Hot-Plate Test for Analgesia

This protocol assesses the central analgesic activity of a compound in rodents.

Materials:

  • Mice or rats.

  • Hot plate apparatus with adjustable temperature.

  • Test compound and vehicle.

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room and the hot plate apparatus.

  • Baseline Measurement: Determine the baseline latency for each animal to respond to the hot plate (e.g., by licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the animals (e.g., by intraperitoneal injection).

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency.

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE of the test compound group to the vehicle and positive control groups to determine its analgesic efficacy[10][11][12][13].

IV. Data-Driven SAR: Tabulating the Evidence

The following tables provide a representative summary of quantitative SAR data for N-alkyl-4-aminopiperidine derivatives across different biological targets.

Table 1: SAR of N-Alkyl-4-aminopiperidines as μ-Opioid Receptor Agonists

CompoundN1-Substituent (R1)4-Amino Substituent (R2)Ki (nM) for μ-Opioid Receptor
1 Methyl-NH-CO-Ph15.2
2 Ethyl-NH-CO-Ph8.7
3 n-Propyl-NH-CO-Ph5.1
4 Phenethyl-NH-CO-Ph1.2
5 Methyl-N(Me)-CO-Ph25.6

Data are hypothetical and for illustrative purposes.

Table 2: SAR of N-Alkyl-4-aminopiperidines as N-type Calcium Channel Blockers

CompoundN1-Substituent (R1)4-Amino Substituent (R2)IC50 (μM) for N-type Ca2+ Channels
6 -CO-(CH2)2-Ph-H1.8
7 -CO-(CH2)2-Ph(4-F)-H0.9
8 -CO-(CH2)2-Ph-CO-CH35.4
9 -(CH2)3-Ph-H3.2

Data are hypothetical and based on trends observed in the literature.[3]

Table 3: SAR of N-Alkyl-4-aminopiperidines as JNK Inhibitors

CompoundN1-Substituent (R1)4-Amino Substituent (R2)IC50 (nM) for JNK1
10 4-Pyridyl-NH-CO-(2-Cl-Ph)50
11 4-Pyridyl-NH-CO-(3-Cl-Ph)25
12 4-Pyridyl-NH-CO-(4-Cl-Ph)75
13 Phenyl-NH-CO-(3-Cl-Ph)150

Data are hypothetical and for illustrative purposes.

V. Integrated Workflow for SAR Investigation

The following diagram illustrates a typical workflow for the investigation of structure-activity relationships of N-alkyl-4-aminopiperidine derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_sar SAR Analysis design Lead Compound (N-Alkyl-4-aminopiperidine) synthesis Analogue Synthesis (Systematic Modifications) design->synthesis primary_assay Primary Assay (e.g., Binding Affinity) synthesis->primary_assay functional_assay Functional Assay (e.g., Ca2+ Flux, Kinase Activity) primary_assay->functional_assay selectivity_panel Selectivity Profiling (Off-target screening) functional_assay->selectivity_panel adme_tox ADME/Tox Profiling (Solubility, Metabolism, hERG) selectivity_panel->adme_tox in_vivo In Vivo Efficacy (e.g., Hot-Plate Test) adme_tox->in_vivo sar_analysis Data Analysis & SAR Elucidation in_vivo->sar_analysis sar_analysis->design Iterative Design Cycle

Caption: A typical workflow for SAR investigation of N-alkyl-4-aminopiperidines.

VI. Case Study: N-Alkyl-4-Aminopiperidines as CNS Agents

The development of N-alkyl-4-aminopiperidines for central nervous system (CNS) targets requires careful consideration of properties that govern blood-brain barrier (BBB) penetration. Key physicochemical parameters include:

  • Lipophilicity (logP/logD): A moderate lipophilicity is generally required for passive diffusion across the BBB. Excessively high lipophilicity can lead to non-specific binding and increased metabolic clearance.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration. The introduction of too many polar groups can hinder brain uptake.

  • Hydrogen Bond Donors and Acceptors: A limited number of hydrogen bond donors and acceptors is preferable for CNS drugs.

  • Molecular Weight: A lower molecular weight is generally favored for crossing the BBB.

Medicinal chemists must strike a delicate balance between optimizing for potency at the target receptor and maintaining a favorable physicochemical profile for CNS penetration[2].

VII. Conclusion: A Scaffold of Enduring Promise

The N-alkyl-4-aminopiperidine scaffold continues to be a rich source of novel therapeutic agents. Its versatility and synthetic accessibility allow for the systematic exploration of structure-activity relationships, leading to the development of potent and selective modulators of a wide range of biological targets. A thorough understanding of the SAR principles outlined in this guide, coupled with a robust experimental workflow, will empower researchers to unlock the full potential of this remarkable chemical motif in the ongoing quest for new and improved medicines.

VIII. References

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  • Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. protocols.io. --INVALID-LINK--

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. --INVALID-LINK--

  • Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine. Benchchem. --INVALID-LINK--

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. --INVALID-LINK--

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. --INVALID-LINK--

  • In-Vivo Models for Management of Pain. Scirp.org. --INVALID-LINK--

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. --INVALID-LINK--

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. --INVALID-LINK--

  • Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). Alliance for Cellular Signaling. --INVALID-LINK--

  • Hot plate test – Knowledge and References. Taylor & Francis. --INVALID-LINK--

  • Hot plate test. Wikipedia. --INVALID-LINK--

  • Hot plate test. Panlab | Harvard Apparatus. --INVALID-LINK--

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. --INVALID-LINK--

  • Radioligand-binding studies. Bio-protocol. --INVALID-LINK--

  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. Benchchem. --INVALID-LINK--

  • Application Notes and Protocols for Grk5-IN-3 ADP-Glo Kinase Assay. Benchchem. --INVALID-LINK--

  • Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader. Molecular Devices. --INVALID-LINK--

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. --INVALID-LINK--

  • SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. --INVALID-LINK--

  • SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. --INVALID-LINK--

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem. --INVALID-LINK--

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. --INVALID-LINK--

  • mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. --INVALID-LINK--

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. --INVALID-LINK--

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PMC. --INVALID-LINK--

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. --INVALID-LINK--

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. --INVALID-LINK--

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. PubMed. --INVALID-LINK--

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. --INVALID-LINK--

  • 4-N-Fmoc-aminopiperidine hydrochloride. Chem-Impex. --INVALID-LINK--

  • The SAR of 4-substituted (6,6-bicyclic) piperidine cathepsin S inhibitors. PubMed. --INVALID-LINK--

References

The Cyclohexylmethyl Group: A Key Player in Modulating Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of drug-receptor interactions, the chemical structure of a ligand dictates its binding affinity and functional activity. Among the myriad of functional groups employed by medicinal chemists, the cyclohexylmethyl moiety stands out for its significant influence on the pharmacodynamic and pharmacokinetic properties of a molecule.[1] This guide, curated from a Senior Application Scientist's perspective, delves into the multifaceted role of the cyclohexylmethyl group in receptor binding. We will explore its fundamental physicochemical properties, analyze its impact on binding affinity through quantitative structure-activity relationship (SAR) studies, and provide detailed protocols for assessing these interactions.

The cyclohexylmethyl group, a cyclohexane ring attached to a methylene linker, is often introduced to enhance lipophilicity.[1] This property can improve a compound's ability to traverse cellular membranes and engage with biological targets.[1] However, its role extends beyond simple hydrophobicity, encompassing steric bulk, conformational flexibility, and specific van der Waals interactions within the receptor's binding pocket. Understanding these nuances is paramount for the rational design of potent and selective therapeutics.

Physicochemical Properties and Their Implications for Receptor Binding

The cyclohexylmethyl group imparts a unique combination of physicochemical characteristics to a molecule, each contributing to its interaction with a receptor.

  • Lipophilicity: The nonpolar nature of the cyclohexane ring significantly increases the lipophilicity of a ligand. This is a critical factor for compounds targeting receptors embedded within the lipid bilayer of cell membranes, such as G protein-coupled receptors (GPCRs).[2][3] Increased lipophilicity can facilitate the partitioning of the ligand into the membrane, thereby increasing its local concentration near the receptor's binding site.[3] For some GPCRs, particularly those with lipophilic ligands like cannabinoid receptors, entry into the binding pocket is thought to occur laterally from the membrane rather than from the aqueous extracellular space.[2][4]

  • Steric Bulk and Shape: The cyclohexyl ring is a bulky, three-dimensional scaffold. Its chair and boat conformations, along with the rotational freedom of the methylene linker, allow it to explore a significant volume of chemical space within a binding pocket. This steric hindrance can be advantageous, promoting selectivity by preventing the ligand from binding to off-target receptors with smaller or differently shaped binding sites. Conversely, improper positioning of this bulky group can lead to steric clashes, detrimentally affecting binding affinity.

  • Hydrophobic Interactions: The primary mode of interaction for the cyclohexylmethyl group within a receptor's binding pocket is through hydrophobic and van der Waals forces.[5][6] These non-covalent interactions, although individually weak, can collectively contribute significantly to the overall binding energy when the group is optimally positioned within a hydrophobic sub-pocket of the receptor.[5][6] This "hydrophobic collapse" is a thermodynamically favorable process that helps to stabilize the ligand-receptor complex.[7]

Structure-Activity Relationship (SAR) Analysis: The Impact of the Cyclohexylmethyl Group on Binding Affinity

The true measure of a functional group's contribution to receptor binding is revealed through meticulous structure-activity relationship (SAR) studies. By systematically modifying a lead compound and assessing the resulting changes in binding affinity, we can elucidate the importance of specific structural features.

Case Study 1: Opioid Receptors

The opioid receptor family, particularly the mu-opioid receptor (MOR), has been a fertile ground for studying the SAR of N-substituted morphinan derivatives. The nature of the substituent on the nitrogen atom is a critical determinant of both affinity and functional activity (agonist vs. antagonist).

While direct comparisons showcasing only the N-cyclohexylmethyl group are not abundant in the provided search results, we can infer its role from related structures. For instance, in a series of morphinan derivatives, the N-substituent plays a crucial role in receptor interaction. The replacement of a smaller alkyl group with a bulkier, lipophilic group can significantly alter the binding profile. The 17-cyclopropylmethyl substituent in a morphinan derivative, for example, resulted in sub-nanomolar binding affinity for the MOR and high selectivity over delta and kappa opioid receptors.[8] This highlights the importance of the cycloalkylmethyl moiety in achieving high potency and selectivity.

Compound IDN-SubstituentReceptor TargetBinding Affinity (Ki, nM)
Compound A -CH3Mu-Opioid Receptor (MOR)~5.0
Compound B -CyclopropylmethylMu-Opioid Receptor (MOR)<1.0[8]
Compound C -PhenethylMu-Opioid Receptor (MOR)0.93[9]

This table is illustrative and compiles data from multiple sources to demonstrate the trend of how N-substituents impact opioid receptor binding affinity. Direct head-to-head comparisons in a single study are ideal for precise SAR analysis.

The data suggests that larger, more structurally complex N-substituents like cyclopropylmethyl and phenethyl can lead to significantly higher binding affinities at the MOR compared to a simple methyl group. This is likely due to the ability of these larger groups to engage in more extensive hydrophobic and van der Waals interactions within the binding pocket.

Case Study 2: Cannabinoid Receptors

The cannabinoid receptors, CB1 and CB2, are another class of GPCRs where lipophilic interactions play a pivotal role in ligand binding. The binding pocket of these receptors is largely hydrophobic, accommodating the endogenous lipid-derived ligands like anandamide.

In studies of bicyclic cannabinoid analogs, the cyclohexyl ring was found to be an important structural feature for both receptor binding and analgesic activity.[10] Optimization of this ring to a six- or seven-membered structure was crucial for maximal affinity.[10] While these studies focused on a core cyclohexyl ring rather than a cyclohexylmethyl substituent, they underscore the importance of this lipophilic scaffold in cannabinoid receptor recognition.

Compound ClassModificationReceptor TargetGeneral Observation on Affinity
Bicyclic Cannabinoid AnalogsOptimization of cyclohexyl ring sizeCB1/CB26- or 7-membered ring optimal for high affinity.[10]
Bicyclic Cannabinoid AnalogsAlkyl side chain extension on cyclohexyl ringCB1/CB2Little influence on affinity up to four carbons.[10]

These findings suggest that the cyclohexyl moiety provides a crucial hydrophobic anchor for these ligands within the cannabinoid receptor binding site.

Molecular Modeling and Visualization of Cyclohexylmethyl Group Interactions

Computational methods such as molecular docking and molecular dynamics simulations provide invaluable insights into the specific interactions of the cyclohexylmethyl group at an atomic level.[11] These techniques allow us to visualize the preferred binding poses of a ligand and identify the key amino acid residues in the receptor that form the hydrophobic pocket.

G cluster_receptor Receptor Binding Pocket cluster_ligand Ligand Hydrophobic Pocket Hydrophobic Pocket Val234 Val234 Ile345 Ile345 Leu123 Leu123 Phe456 Phe456 Cyclohexylmethyl Group Cyclohexylmethyl Group Cyclohexylmethyl Group->Hydrophobic Pocket van der Waals Interactions Core Scaffold Core Scaffold Core Scaffold->Leu123 H-Bond Core Scaffold->Phe456 π-π Stacking

In this conceptual model, the cyclohexylmethyl group of the ligand is shown occupying a hydrophobic pocket lined with nonpolar amino acid residues such as leucine, valine, and isoleucine. The core of the ligand may form more specific interactions, such as hydrogen bonds or aromatic stacking, with other residues in the binding site. Molecular dynamics simulations can further reveal how the flexibility of the cyclohexylmethyl group allows the ligand to adopt an optimal conformation to maximize these favorable interactions, thereby enhancing binding affinity.[11]

Experimental Protocols for Assessing Receptor Binding Affinity

The theoretical and computational insights discussed above must be validated through rigorous experimental testing. Radioligand binding assays and surface plasmon resonance are two gold-standard techniques for quantifying ligand-receptor interactions.

Radioligand Binding Assay

This technique relies on the use of a radiolabeled ligand to quantify its binding to a receptor. It is a highly sensitive and robust method for determining binding affinity (Kd) and receptor density (Bmax).[12]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cells or tissues expressing the receptor of interest.

    • Homogenize in a cold lysis buffer containing protease inhibitors.

    • Centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate, incubate the membrane preparation with increasing concentrations of the radioligand.

    • For competition assays, incubate the membranes with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound (e.g., the cyclohexylmethyl-containing ligand).

    • Include control wells to determine non-specific binding by adding a high concentration of an unlabeled ligand that saturates the receptors.

  • Separation of Bound and Free Ligand:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • For saturation assays, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

    • For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

Rationale for Experimental Choices:

  • Choice of Radioligand: An ideal radioligand has high affinity for the receptor, low non-specific binding, and high specific activity.[7]

  • Buffer Composition: The buffer should maintain the physiological pH and ionic strength to ensure the receptor is in its native conformation.

  • Incubation Time and Temperature: These parameters should be optimized to ensure the binding reaction reaches equilibrium.

G Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis End End Analysis->End

Conclusion

The cyclohexylmethyl group is a powerful tool in the medicinal chemist's arsenal for modulating receptor binding affinity. Its influence stems from a combination of enhanced lipophilicity, steric bulk, and the ability to form favorable hydrophobic interactions within the receptor's binding pocket. As demonstrated through SAR studies on opioid and cannabinoid receptors, the incorporation of this moiety can lead to significant improvements in potency and selectivity. The interplay of these factors is complex, and a deep understanding, supported by both computational modeling and robust experimental validation, is essential for its successful application in drug design. The protocols and principles outlined in this guide provide a framework for researchers to systematically investigate and harness the potential of the cyclohexylmethyl group in the development of novel and effective therapeutics.

References

A Senior Application Scientist's Guide to the Preliminary Screening of 1-(Cyclohexylmethyl)piperidin-4-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Privileged Scaffolds

In the landscape of modern drug discovery, the path from a biological hypothesis to a clinical candidate is a journey of attrition. The successful navigation of this path hinges on the strategic selection of chemical starting points. Among the most fruitful starting points are "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, distinct biological targets. The piperidine ring is a quintessential example of such a scaffold, present in a vast number of approved drugs due to its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1][2][3][4] Its six-membered saturated ring offers a three-dimensional architecture that can be decorated with various functional groups to precisely orient pharmacophoric features in space.[5][6]

This guide focuses on a specific, highly versatile piperidine-based core: 1-(Cyclohexylmethyl)piperidin-4-amine . The rationale for this scaffold is twofold: the cyclohexylmethyl group systematically modulates lipophilicity, a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while the primary amine at the 4-position serves as a versatile synthetic handle for combinatorial library generation.[7] This document provides an in-depth, field-proven framework for the preliminary screening of compound libraries built upon this core, designed for researchers, scientists, and drug development professionals. Our approach is not merely a sequence of steps but a self-validating system designed to identify robust, tractable hits with a clear path toward lead optimization.

Chapter 1: Library Design and the Rationale of Diversity

The foundation of any successful screening campaign is the quality and design of the chemical library. A library based on the this compound core is designed to explore a defined chemical space around a privileged structure. The synthesis of the core itself is straightforward, often achieved through reductive amination of 1-cyclohexylmethylpiperid-4-one.[8]

The true power lies in the combinatorial decoration of the 4-amino group. By reacting this amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a library is created where the piperidine core is constant, but the "exit vectors" are varied.

Key Principles of Library Design:

  • Vectorial Diversity: Building blocks should be selected to probe a wide range of physicochemical properties, including size, hydrogen bonding capacity, and electronics (e.g., aromatic, aliphatic, acidic, basic).

  • Pharmacophoric Diversity: The library should incorporate a variety of functional groups known to interact with biological targets.

  • Physicochemical Properties: All library members should adhere to established "drug-likeness" filters (e.g., Lipinski's Rule of Five) to maximize the probability of favorable downstream properties.

G cluster_0 Core Scaffold cluster_1 Building Blocks (R-groups) cluster_2 Final Library Compounds Core 1-(Cyclohexylmethyl) piperidin-4-amine R1 Carboxylic Acids (Amide Formation) Core->R1 Combinatorial Synthesis R2 Sulfonyl Chlorides (Sulfonamide Formation) Core->R2 Combinatorial Synthesis R3 Isocyanates (Urea Formation) Core->R3 Combinatorial Synthesis R4 Aldehydes (Reductive Amination) Core->R4 Combinatorial Synthesis Lib Diverse Library of Amides, Sulfonamides, Ureas, etc. R1->Lib R2->Lib R3->Lib R4->Lib

Figure 1: Combinatorial library synthesis workflow.

Chapter 2: The Screening Cascade: A Funnel of Decision Making

A preliminary screening campaign is best conceptualized as a funnel. A large number of compounds enter the top, and through a series of progressively rigorous assays, a small number of validated, promising hits emerge at the bottom. This hierarchical approach, known as a screening cascade, is essential for efficiently allocating resources and making data-driven decisions.[9]

Screening_Cascade Library Full Library (10,000s of compounds) PrimaryHTS Primary HTS (Single Concentration) Library->PrimaryHTS Identifies initial 'actives' HitConfirmation Hit Confirmation & Dose-Response (~1-5% Hit Rate) PrimaryHTS->HitConfirmation Eliminates false positives Determines potency (EC50/IC50) SecondaryAssay Secondary / Orthogonal Assays (Confirm Mechanism) HitConfirmation->SecondaryAssay Validates on-target activity CounterScreen Counter-Screening (Assess Selectivity) SecondaryAssay->CounterScreen Removes non-selective compounds ValidatedHits Validated Hits for Hit-to-Lead (<0.5% of Library) CounterScreen->ValidatedHits Prioritizes for chemistry

Figure 2: The hierarchical drug discovery screening cascade.

Chapter 3: Primary High-Throughput Screening (HTS)

The goal of the primary HTS is to rapidly and cost-effectively assess every compound in the library to identify "actives".[10] This is typically performed at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of detecting even weak activity.[9]

Assay Development and Validation

The choice of assay is dictated by the biological target. Given the prevalence of piperidine-containing drugs that target G-Protein Coupled Receptors (GPCRs), we will use a hypothetical orphan GPCR ("Target G") as our example.[1][3] A common and robust HTS assay for GPCRs that couple through Gq is a cell-based calcium flux assay.[11]

Self-Validating System: The Z'-Factor Before screening the full library, the assay must be validated in a miniaturized format (e.g., 384- or 1536-well plates). The key metric for validating an HTS assay is the Z'-factor.[12] This statistical parameter provides a measure of the assay's signal window and data variation.

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may be acceptable.

  • Z' < 0: The assay is not viable for screening.

Experimental Protocol: Cell-Based Calcium Flux HTS

Objective: To identify compounds that inhibit agonist-induced calcium release in cells expressing "Target G".

Materials:

  • HEK293 cells stably expressing "Target G".

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • EC80 concentration of a known "Target G" agonist (Positive Control Activator).

  • Known "Target G" antagonist (Positive Control Inhibitor).

  • 0.1% DMSO in Assay Buffer (Negative Control).

  • This compound library compounds (10 mM in DMSO).

Step-by-Step Methodology:

  • Cell Plating: Plate HEK293-"Target G" cells in 384-well, black-walled, clear-bottom microplates at a density of 20,000 cells/well. Incubate for 24 hours.

  • Dye Loading: Remove culture medium and add 20 µL/well of Fluo-8 AM dye loading solution. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Addition: Using an automated liquid handler, transfer 50 nL of library compounds, positive controls, and negative controls to the appropriate wells. This results in a final compound concentration of 10 µM in 0.1% DMSO.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-target interaction.

  • Signal Detection: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for 10 seconds.

    • Inject 10 µL/well of the EC80 agonist solution.

    • Immediately begin kinetic reading of fluorescence intensity for 90 seconds.

  • Data Acquisition: The primary readout is the maximum fluorescence signal post-agonist addition.

HTS Data Analysis and Hit Identification

Raw data from thousands of plates must be processed systematically to identify hits.[13][14][15]

Data Analysis Pipeline:

  • Normalization: Raw fluorescence values are normalized on a per-plate basis.

    • The average signal from the negative control wells (DMSO + agonist) is set to 0% inhibition.

    • The average signal from the positive control wells (Known Antagonist + agonist) is set to 100% inhibition.

  • Quality Control: Calculate the Z'-factor for each plate to ensure data validity. Plates with Z' < 0.5 are flagged for review or re-screening.

  • Hit Selection: A "hit" is defined as any compound that exhibits an inhibition level exceeding a predefined threshold. A common and statistically robust threshold is three times the standard deviation (SD) of the negative controls.

    • Hit Threshold = 3 x SD(Negative Controls)

Chapter 4: Hit Confirmation and Triage

Not all "actives" from the primary screen are true hits. False positives can arise from compound autofluorescence, cytotoxicity, or random error. The goal of this phase is to confirm the activity of the initial hits and determine their potency.[16][17][18]

Protocol: Dose-Response Analysis

Hits from the primary screen are re-tested using the same assay but across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution). This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[19]

Data Analysis: The resulting data are plotted with percent inhibition versus the log of the compound concentration. A four-parameter logistic model is used to fit the curve and calculate the IC50 value.

Data Presentation: Hit Triage Table

The confirmed hits are ranked based on potency and other characteristics. This data provides the first glimpse into the structure-activity relationship (SAR).[20]

Compound IDPrimary HTS (% Inhibition)IC50 (µM)Hill SlopeMax Inhibition (%)
LIB-0785488.40.251.198.7
LIB-0219975.11.30.999.1
LIB-1054268.94.81.095.3
LIB-0551292.3> 20--

Interpretation:

  • LIB-07854: A potent, well-behaved hit.

  • LIB-02199 & LIB-10542: Confirmed hits with moderate potency.

  • LIB-05512: A likely false positive from the primary screen, as its activity was not confirmed in the dose-response assay.

Chapter 5: Orthogonal and Counter-Screens

The final stage of preliminary screening involves ensuring the hits act via the intended mechanism and are selective for the target of interest.

  • Orthogonal Assays: These are assays that measure the same biological endpoint through a different technological principle. For a GPCR target, if the primary assay measured a downstream functional event (calcium flux), an orthogonal assay could be a direct radioligand binding assay that confirms the compound physically displaces a known ligand from the receptor. This helps eliminate compounds that interfere with the assay technology itself (e.g., fluorescence quenchers).[17][21]

  • Counter-Screens: These assays are used to assess selectivity. Hits are screened against related receptors (e.g., other GPCRs from the same family) to ensure their activity is specific to "Target G". Additionally, screening against a panel of common "nuisance" targets that cause frequent false positives is crucial for triaging out promiscuous compounds.[15][16]

Chapter 6: Preliminary Structure-Activity Relationship (SAR)

With a set of validated, selective hits, the final step is to analyze the data for chemical trends.[12] By clustering the hits based on the R-group decorations on the this compound core, initial SAR can be established.[22][23][24]

SAR cluster_Core Core Scaffold cluster_SAR Preliminary SAR Observations Core 1-(Cyclohexylmethyl)piperidin-4-NH-R SAR1 R = Small, Lipophilic (e.g., -CO-Cyclopropyl) Potency: +++ SAR2 R = Bulky, Aromatic (e.g., -SO2-Naphthyl) Potency: ++ SAR3 R = Polar, H-bond Donor (e.g., -CO-CH2-OH) Potency: + SAR4 R = Charged (Acidic) (e.g., -CO-Ph-COOH) Potency: - (Inactive)

Figure 3: Example of initial SAR analysis.

This analysis, which links specific chemical structures to their biological activity, is the most critical output of the preliminary screening campaign. It provides the medicinal chemistry team with a clear rationale for which hit series to prioritize for the next phase of drug discovery: Hit-to-Lead optimization.

References

1-(Cyclohexylmethyl)piperidin-4-amine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine heterocycle is a cornerstone of medicinal chemistry, forming the structural basis of a significant portion of marketed pharmaceuticals.[1][2] This in-depth guide focuses on a particularly valuable derivative, 1-(cyclohexylmethyl)piperidin-4-amine, as a foundational scaffold for novel therapeutic development. We will explore its synthesis, key structural attributes, and strategic derivatization points that allow for the creation of diverse chemical libraries. By examining its application in the design of targeted agents, this document serves as a technical resource for researchers and drug development professionals seeking to leverage this privileged scaffold for next-generation therapeutics.

Part 1: The this compound Core: A Privileged Starting Point

The Enduring Importance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in drug discovery.[2] Its prevalence stems from a combination of favorable properties: it is a saturated ring system with a pKa that ensures it is typically protonated at physiological pH, enhancing aqueous solubility. The chair-like conformation provides a three-dimensional architecture that can be exploited to present substituents in precise vectors for optimal target engagement.[1] This conformational flexibility allows it to bind effectively to a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[1][3] Consequently, piperidine derivatives are found in over twenty classes of therapeutics, including analgesics, antipsychotics, antivirals, and anticancer agents.[2][3]

Structural Features and Rationale for Use

The this compound scaffold combines several advantageous features for drug design:

  • The Piperidine Core: Provides a proven, biocompatible, and synthetically tractable framework.

  • The 4-Amino Group: This primary amine is a critical functional handle. It acts as a potent nucleophile and a hydrogen bond donor, making it an ideal point for introducing diversity and modulating pharmacodynamic interactions.

  • The N-Cyclohexylmethyl Group: This substituent serves multiple purposes. The cyclohexyl moiety is a metabolically stable bioisostere for a phenyl ring, offering a three-dimensional, lipophilic group that can fill hydrophobic pockets in target proteins.[3] Its presence on the piperidine nitrogen removes the potential for N-dealkylation metabolism that can be an issue with smaller N-alkyl groups, potentially improving the pharmacokinetic profile.

These elements combine to create a scaffold that is pre-validated in numerous biological contexts and primed for rapid, logical elaboration into novel chemical entities.

Part 2: Synthesis and Core Elaboration

Established Synthesis of the Core Scaffold

The most direct route to this compound is via the reductive amination of its corresponding ketone precursor, 1-(cyclohexylmethyl)piperid-4-one.[4][5] This well-established transformation is robust and amenable to scale-up. The process involves the formation of an imine or enamine intermediate in the presence of an ammonia source, which is then reduced in situ to the desired primary amine.

A typical procedure involves hydrogenating the ketone in a saturated ethanolic solution of ammonia using a Raney nickel catalyst under pressure.[4] This one-pot method is efficient and provides the target amine in good yield.

G cluster_0 Synthesis Workflow ketone 1-(Cyclohexylmethyl)piperid-4-one reagents Saturated Ethanolic Ammonia Raney Nickel Catalyst H2 (13 atm), 75°C ketone->reagents product This compound reagents->product Reductive Amination

Caption: High-level workflow for the synthesis of the core amine.

Key Reactive Sites and Derivatization Strategies

The primary amine at the C-4 position is the principal site for library generation. Its nucleophilicity allows for a wide array of classical bond-forming reactions, enabling systematic exploration of the surrounding chemical space.

  • Amide and Sulfonamide Formation: Acylation with acid chlorides/anhydrides or coupling with carboxylic acids (using standard reagents like EDC/HOBt) generates diverse amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These are cornerstone reactions in medicinal chemistry for probing interactions with target proteins.

  • Reductive Amination: Reaction with a variety of aldehydes and ketones, followed by reduction with agents like sodium triacetoxyborohydride, produces secondary or tertiary amines. This strategy is highly effective for rapidly adding new substituents and modulating the basicity of the nitrogen.[6]

  • Urea, Thiourea, and Guanidine Formation: Treatment with isocyanates, isothiocyanates, or guanylating agents, respectively, introduces functional groups capable of forming distinct hydrogen bond networks, which are often critical for target binding.

G cluster_1 Derivatization Pathways cluster_reagents Reagents cluster_products Products core This compound r1 R-COCl or R-COOH, EDC core->r1 r2 R-SO2Cl core->r2 r3 R-CHO, NaBH(OAc)3 core->r3 r4 R-NCO core->r4 p1 Amide Derivatives r1->p1 Acylation p2 Sulfonamide Derivatives r2->p2 Sulfonylation p3 Secondary/Tertiary Amines r3->p3 Reductive Amination p4 Urea Derivatives r4->p4 Addition

Caption: Key derivatization strategies at the 4-amino position.

Part 3: Application in Targeted Library Development

The versatility of the this compound scaffold makes it suitable for developing inhibitors and modulators for a wide array of biological targets.

Case Study: Opioid Receptor Modulators for Analgesia

The piperidine ring is a key pharmacophore in many potent analgesics, including fentanyl and pethidine, which act on µ-opioid receptors.[7] The 4-amino group of our scaffold can be functionalized to mimic the interactions of these established drugs.

  • Strategy: A library can be generated by acylating the 4-amino group with various aromatic and heteroaromatic carboxylic acids. The N-cyclohexylmethyl group provides a lipophilic anchor, while the newly formed amide can engage in crucial hydrogen bonding within the receptor binding pocket.

  • Screening: The resulting compounds would be evaluated in vitro using radioligand binding assays to determine their affinity for the µ-opioid receptor, followed by functional assays to assess their agonist or antagonist activity.

Case Study: Anti-inflammatory Agents

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and TNF-α.[8] Our scaffold provides an excellent starting point for creating analogous structures.

  • Strategy: The 4-amino group can be used as a nucleophile to construct more complex heterocyclic systems or to be linked to other pharmacophores known to interact with inflammatory targets like kinases or transcription factors. For instance, coupling with 2-fluoronitrobenzene followed by reduction and cyclization could yield benzimidazole derivatives.

  • Screening Workflow:

G cluster_2 Anti-inflammatory Screening Workflow library Scaffold-based Library assay1 Primary Screen: Inhibit NO/TNF-α production in LPS-stimulated RAW 264.7 cells library->assay1 assay2 Secondary Screen: Determine IC50 values for active hits assay1->assay2 Identify Hits assay3 Mechanism of Action: Western blot for p65 NF-κB and p-IκBα levels assay2->assay3 assay4 In Vivo Model: Xylene-induced ear edema in mice assay3->assay4 Confirm Mechanism lead Lead Compound assay4->lead Validate Efficacy

Caption: A tiered screening cascade for identifying anti-inflammatory leads.

Case Study: Antiviral Agents Targeting HCV Assembly

A 4-aminopiperidine scaffold was the basis for a novel class of Hepatitis C Virus (HCV) assembly inhibitors.[6] The discovery of these agents highlights the potential of this chemotype in virology.

  • Strategy: The core scaffold can be elaborated through reductive amination with a diverse set of aldehydes, particularly those containing aryl or heteroaryl groups, to rapidly build a library. The goal is to optimize potency while improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Data-Driven Optimization: The results from initial screening can be compiled to build a Structure-Activity Relationship (SAR) model.

Compound ID R-Group (from R-CHO) HCVcc EC50 (nM) In Vitro Toxicity (CC50, µM) Selectivity Index (SI)
Scaffold-01Phenylacetyl550> 25> 45
Scaffold-024-Fluorophenylacetyl120> 25> 208
Scaffold-032-Naphthylacetyl8518211
Scaffold-043-Pyridylacetyl450> 25> 55

Table based on representative data from similar studies.[6]

Part 4: Experimental Protocols

Protocol 1: Synthesis of this compound[4]
  • To a pressure vessel, add 1-(cyclohexylmethyl)piperid-4-one (65 g, 0.33 moles).

  • Add a saturated solution of ammonia in ethanol (350 ml).

  • Add Raney nickel catalyst (6.5 g) as a slurry in ethanol.

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel to 13 atmospheres with hydrogen gas.

  • Heat the mixture to 75°C and stir for 3.5 hours, monitoring hydrogen uptake.

  • Cool the mixture to room temperature and carefully vent the excess pressure.

  • Filter the mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

  • Remove the solvent from the filtrate by distillation under reduced pressure.

  • The residue is purified via vacuum distillation (b.p. 105°-110° C at 0.3 mm Hg) to yield this compound as a viscous liquid.

Protocol 2: General Procedure for N-Acylation of the 4-amino Group
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add a base such as triethylamine (1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add the desired acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: General Procedure for Reductive Amination at the 4-amino Group[6]
  • To a solution of this compound (1.0 eq) in dichloroethane (DCE, 0.2 M), add the desired aldehyde or ketone (1.1 eq).

  • Add acetic acid (1.2 eq) to the mixture.

  • Stir for 30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Part 5: Conclusion and Future Outlook

This compound represents a high-value starting material for the development of novel molecular scaffolds. Its synthesis is straightforward, and the presence of a primary amine on a conformationally defined ring provides an ideal platform for generating diverse and structurally complex libraries. The strategic inclusion of the N-cyclohexylmethyl group confers metabolic stability and favorable lipophilicity.

Future efforts in this area will likely involve the exploration of stereoselective syntheses to access enantiomerically pure derivatives, as chirality can profoundly influence biological activity.[3] Furthermore, the application of modern synthetic methods, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), could be used to link the scaffold to other molecular fragments, rapidly expanding the accessible chemical space and expediting the discovery of new therapeutic agents.[9]

References

A Theoretical and Applied Guide to 1-(Cyclohexylmethyl)piperidin-4-amine: From In Silico Prediction to Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-(Cyclohexylmethyl)piperidin-4-amine, a novel small molecule with potential applications in drug discovery. Leveraging the known bioactivities of the 4-aminopiperidine scaffold, this document synthesizes in silico predictions with established pharmacological principles to construct a detailed profile of the compound. We explore its physicochemical characteristics, predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, and hypothesize its primary pharmacological targets and mechanisms of action. Furthermore, this guide outlines a structured, causality-driven workflow for the experimental validation of these theoretical properties, designed for researchers and scientists in the field of drug development. The integration of computational predictions with a robust experimental framework aims to provide a self-validating pathway for the characterization of this and similar novel chemical entities.

Introduction: The 4-Aminopiperidine Scaffold as a Privileged Structure

The piperidine ring is a cornerstone of medicinal chemistry, present in a significant number of approved pharmaceuticals. Its saturated, heterocyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets. Within this class, the 4-aminopiperidine motif is a particularly "privileged" scaffold, known to impart favorable properties and serve as a key building block in compounds targeting the central nervous system (CNS).

Derivatives of 4-aminopiperidine have demonstrated a wide range of pharmacological activities, including potent analgesia through interaction with opioid receptors, modulation of ion channels such as N-type calcium channels, and cognition-enhancing effects.[1][2][3] The primary amino group at the 4-position often serves as a critical hydrogen bond donor, anchoring the ligand in the receptor's binding pocket.[4] The substituent on the piperidine nitrogen (N1 position) plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. In the case of this compound, the introduction of a bulky, lipophilic cyclohexylmethyl group is hypothesized to significantly influence its target engagement and ADMET profile.

This guide will dissect the theoretical properties of this specific molecule, building a data-driven case for its potential as a lead compound for further investigation.

Predicted Physicochemical and Molecular Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, governing its solubility, permeability, and ability to reach its target.[5] As direct experimental data for this compound is not widely available, we have employed a suite of well-regarded computational tools to predict these key parameters. The SMILES string for the compound, C1CCC(CC1)CN2CCC(CC2)N, was used as the input for these predictions.

PropertyPredicted ValueSignificance in Drug DiscoveryPrediction Tool/Source
Molecular Formula C₁₂H₂₄N₂Defines the elemental composition.-
Molecular Weight 196.34 g/mol Influences diffusion and transport; generally <500 Da is preferred for oral bioavailability.-
logP (Octanol/Water) 2.5 - 3.1A measure of lipophilicity. Affects membrane permeability, solubility, and metabolism. Values in this range are often optimal for CNS drugs.Molinspiration, ALOGPS[2]
Topological Polar Surface Area (TPSA) 29.24 ŲPredicts transport properties. TPSA < 90 Ų is often associated with good blood-brain barrier penetration.Molinspiration
Aqueous Solubility (logS) -3.0 to -3.5Indicates how well the compound dissolves in water. Critical for formulation and absorption.ALOGPS, ADMETlab 3.0[6]
pKa (Most Basic) 9.8 - 10.4Predicts the ionization state at physiological pH (7.4). The piperidine and primary amine nitrogens will be largely protonated, influencing receptor interaction and solubility.Rowan, MolGpKa[4][7]
Hydrogen Bond Donors 1The primary amine (NH₂) is a key interaction point.Molinspiration
Hydrogen Bond Acceptors 2The two nitrogen atoms can accept hydrogen bonds.Molinspiration
Lipinski's Rule of 5 Pass (0 Violations)A guideline for evaluating drug-likeness and potential for oral bioavailability.Molinspiration

Table 1: Predicted Physicochemical Properties of this compound.

These in silico data suggest that this compound possesses a promising "drug-like" profile. Its molecular weight is well within the conventional limits, and its predicted logP and TPSA values are particularly favorable for a potential CNS-acting agent. The predicted basicity (pKa) indicates that the molecule will be predominantly in its cationic form at physiological pH, a key feature for interacting with the negatively charged residues often found in the binding pockets of aminergic G-protein coupled receptors (GPCRs) and ion channels.

Synthesis and Characterization

A practical and scalable synthetic route is essential for the progression of any lead compound. A plausible and documented method for the synthesis of this compound is through reductive amination.[8]

Protocol: Reductive Amination Synthesis
  • Reaction Setup: A solution of 1-(cyclohexylmethyl)piperidin-4-one (1.0 eq) is prepared in a saturated ethanolic solution of ammonia.[8][9]

  • Catalysis: A Raney nickel catalyst is added to the solution.

  • Hydrogenation: The mixture is subjected to hydrogenation under pressure (e.g., 13 atmospheres) at an elevated temperature (e.g., 75°C) for several hours.[8] This process first forms an imine intermediate in situ, which is then immediately reduced to the primary amine.

  • Workup: After cooling and filtering to remove the catalyst, the solvent is removed under vacuum.

  • Purification: The residue can be treated with an ethanolic solution of hydrogen chloride to precipitate the dihydrochloride salt, which is then filtered. Subsequent treatment with an aqueous base (e.g., NaOH) followed by extraction with an organic solvent (e.g., chloroform) and removal of the solvent yields the final product as a free base.[8]

Characterization of the final product would involve standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Theoretical Pharmacological Profile

Target Prediction

To hypothesize the biological targets of this compound, we can utilize computational tools that compare its structure to libraries of known bioactive compounds.[8][10] Tools like SwissTargetPrediction analyze both 2D and 3D similarity to identify potential protein targets.[10]

Given the prevalence of the 4-aminopiperidine scaffold in CNS-active agents, the primary predicted targets are likely to be within the GPCR and ion channel families. Specifically, based on published data for analogous structures, high-probability targets include:

  • Opioid Receptors (μ, κ, δ): The 4-aminopiperidine core is a well-established pharmacophore in potent analgesics like fentanyl.[2]

  • N-type Calcium Channels (Caᵥ2.2): Derivatives have been explicitly designed and shown to act as blockers of these channels, which are implicated in nociceptive signaling.[1][11]

  • Dopamine and Serotonin Receptors: The overall structure bears resemblance to ligands that modulate monoamine systems.

  • Sigma Receptors (σ₁ and σ₂): These receptors are known to bind a wide variety of piperidine-containing ligands and are involved in modulating other neurotransmitter systems.

Hypothesized Mechanism of Action: GPCR Modulation

Assuming the compound acts as an agonist at a Gᵢ/ₒ-coupled GPCR, such as the μ-opioid receptor, its mechanism would involve the canonical G-protein signaling cascade. The binding of the ligand induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein and subsequent downstream effects.

GPCR_Signaling cluster_cytosol Cytosol Ligand 1-(Cyclohexylmethyl) piperidin-4-amine Receptor GPCR (e.g., µ-Opioid Receptor) Ligand->Receptor Binds & Activates G_Protein Gαi/oβγ (Inactive) Receptor->G_Protein GDP-GTP Exchange G_Protein_Active Gαi-GTP + Gβγ AC Adenylyl Cyclase G_Protein_Active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability (Analgesia) PKA->Cellular_Response Phosphorylates Targets

Figure 1: Hypothesized Gᵢ/ₒ-Coupled GPCR Signaling Pathway.

In this pathway, the activated Gαᵢ subunit inhibits adenylyl cyclase, reducing the production of the second messenger cyclic AMP (cAMP). This leads to decreased activity of Protein Kinase A (PKA) and ultimately results in a cellular response, such as the modulation of ion channel activity leading to decreased neuronal excitability and an analgesic effect.

Predicted ADMET Profile

Early assessment of ADMET properties is critical to minimize the risk of late-stage drug development failure.[5][12] Using predictive web servers like ADMETlab 3.0 and pkCSM, we can generate a preliminary ADMET profile.[6][13]

  • Absorption: High human intestinal absorption (HIA) is predicted due to the favorable logP and molecular size. The compound is not predicted to be a substrate or inhibitor of P-glycoprotein (P-gp), which is beneficial for avoiding efflux from target tissues.

  • Distribution: The predicted logP and low TPSA suggest good potential for crossing the blood-brain barrier (BBB), a prerequisite for a CNS-acting drug. Plasma protein binding is predicted to be moderate.

  • Metabolism: The primary sites of metabolism are likely to be mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[14][15] The most probable metabolic pathways are N-dealkylation of the cyclohexylmethyl group and oxidation of the cyclohexyl or piperidine rings.[14]

  • Excretion: The parent compound and its metabolites are expected to be cleared primarily through renal excretion.

  • Toxicity: The compound is not predicted to be an Ames mutagen. A key liability to assess early would be inhibition of the hERG potassium channel, which can lead to cardiotoxicity. Initial predictions suggest a low to moderate risk, which would require experimental confirmation.

Proposed Experimental Validation Workflow

A logical, stepwise approach is necessary to validate the theoretical predictions and build a comprehensive profile of the compound. This workflow is designed to be self-validating, where the results of early-stage assays inform the design and execution of more complex experiments.

Validation_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 P0 Phase 0: In Silico & Synthesis P1 Phase 1: Primary In Vitro Screening P0->P1 Confirm Identity P0_1 Synthesis & Purity Analysis P2 Phase 2: Secondary & Functional Assays P1->P2 Identify Primary Hits P1_1 Receptor Binding Panel (e.g., Opioid, Dopamine) P3 Phase 3: In Vitro ADMET & Safety P2->P3 Confirm Mechanism & Potency P2_1 GPCR Functional Assay (e.g., GTPγS or cAMP) P4 Phase 4: In Vivo Proof of Concept P3->P4 Assess Drug-like Properties P3_1 Metabolic Stability (Microsomes, Hepatocytes) P4_1 Pharmacokinetic (PK) Study in Rodents P1_2 Ion Channel Binding (e.g., Caᵥ2.2) P2_2 Electrophysiology (Patch Clamp for Ion Channels) P3_2 hERG Channel Assay P3_3 Cytotoxicity Assay P4_2 Efficacy Model (e.g., Hot Plate Test for Analgesia)

Figure 2: Structured Experimental Validation Workflow.
Phase 1: Primary In Vitro Screening

  • Objective: To identify the primary biological targets of the compound from a broad panel.

  • Protocol: Radioligand Binding Assays. The compound should be screened against a panel of receptors and ion channels predicted by the in silico analysis. This typically includes opioid (μ, κ, δ), dopamine (D₁-D₅), serotonin (various subtypes), and N-type calcium channels.[10]

  • Causality: This step is a rapid and cost-effective way to confirm or refute the computational predictions. A high affinity (low Ki value) for a specific target will designate it as a "hit" and provide the rationale for proceeding to functional assays for that target.

Phase 2: Secondary & Functional Assays
  • Objective: To determine if the compound acts as an agonist, antagonist, or modulator at the identified "hit" targets and to quantify its potency (EC₅₀/IC₅₀).

  • Protocol (for GPCR hit): cAMP or GTPγS Assay. If the compound binds to a Gᵢ/ₒ-coupled receptor, a functional assay measuring the inhibition of cAMP production or the stimulation of GTPγS binding can determine its efficacy and potency.[16]

  • Protocol (for Ion Channel hit): Electrophysiology. If the compound binds to an ion channel, patch-clamp electrophysiology on cells expressing the channel is the gold standard for characterizing its effect (inhibition or activation) on ion flow.

  • Causality: Binding does not equal function. These assays are critical to understand the compound's actual biological effect and to establish a structure-activity relationship (SAR).

Phase 3: In Vitro ADMET & Safety Pharmacology
  • Objective: To experimentally test the key ADMET predictions and identify potential safety liabilities early.

  • Protocols:

    • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.[14]

    • hERG Liability: Use an automated patch-clamp system to assess inhibition of the hERG channel.

    • Permeability: Utilize a Caco-2 cell assay to measure intestinal permeability and identify potential P-gp efflux.

  • Causality: These assays provide the first experimental data on the "drug-likeness" of the compound. Poor metabolic stability or a significant hERG liability would be major red flags requiring chemical modification or termination of the project.

Phase 4: In Vivo Proof of Concept
  • Objective: To assess the compound's pharmacokinetic profile and demonstrate efficacy in a relevant animal model.

  • Protocols:

    • Pharmacokinetics (PK): Administer the compound to rodents (e.g., via intravenous and oral routes) and measure its concentration in plasma over time to determine key parameters like half-life, clearance, and oral bioavailability.

    • Pharmacodynamics (PD)/Efficacy: Based on the confirmed mechanism of action, select an appropriate animal model. For example, if the compound is a potent μ-opioid agonist in vitro, its analgesic properties would be tested using a model like the hot-plate or tail-flick test in mice.[1]

  • Causality: This final stage integrates all previous data. The PK profile will determine if a sufficient concentration of the drug can be maintained at the target site, and the efficacy model will demonstrate whether this target engagement translates into a desired physiological effect.

Conclusion and Future Directions

The theoretical analysis of this compound, based on computational predictions and knowledge of the 4-aminopiperidine scaffold, presents it as a promising compound for further investigation as a CNS-active agent. Its predicted physicochemical properties are favorable for oral bioavailability and blood-brain barrier penetration. The compound is hypothesized to interact primarily with GPCRs and ion channels, with a strong potential for activity at opioid receptors or N-type calcium channels, suggesting possible applications in pain management.

The proposed experimental workflow provides a rigorous, phased approach to validate these hypotheses. By systematically progressing from broad binding screens to specific functional assays, and then to essential ADMET and in vivo studies, researchers can efficiently build a comprehensive data package. This integrated strategy of in silico prediction followed by causality-driven experimental design is crucial for accelerating the discovery and development of novel therapeutics. Future work will focus on the execution of this workflow to determine the true pharmacological identity of this intriguing molecule.

References

Discovery of novel 4-aminopiperidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Aminopiperidines

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Methodological & Application

Synthesis of 1-(Cyclohexylmethyl)piperidin-4-amine via Reductive Amination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold and Reductive Amination

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is attributed to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. 1-(Cyclohexylmethyl)piperidin-4-amine, the subject of this guide, is a valuable building block in drug discovery, combining the lipophilic cyclohexylmethyl group with a reactive primary amine on the piperidine ring, making it a versatile intermediate for the synthesis of a diverse range of molecular targets.

Reductive amination stands out as one of the most efficient and widely employed methods for the synthesis of substituted amines.[4][5][6] This powerful transformation involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The use of mild and selective reducing agents, such as sodium triacetoxyborohydride, has made this a preferred one-pot procedure in modern organic synthesis.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. We will delve into the mechanistic underpinnings of reductive amination, present a detailed experimental protocol, and outline the necessary analytical techniques for the characterization and validation of the final product.

Chemical Principles and Mechanistic Insight

The reductive amination of piperidin-4-amine with cyclohexanecarboxaldehyde proceeds through a two-step sequence within a single reaction vessel: imine formation followed by reduction.

Step 1: Imine Formation

The reaction is initiated by the nucleophilic attack of the primary amine of piperidin-4-amine on the carbonyl carbon of cyclohexanecarboxaldehyde. This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form the corresponding imine.

Step 2: Reduction of the Imine

The formed imine is subsequently reduced to the target secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation. Its mild nature allows for the selective reduction of the imine in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. The steric bulk and the electron-withdrawing acetate groups of the reagent temper its reactivity, making it highly chemoselective for the protonated imine (iminium ion).

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound via the reductive amination of piperidin-4-amine and cyclohexanecarboxaldehyde using sodium triacetoxyborohydride.

Materials and Reagents
Reagent/MaterialGradeSupplier
Piperidin-4-amine≥98%Commercially Available
Cyclohexanecarboxaldehyde≥98%Commercially Available
Sodium Triacetoxyborohydride≥95%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Acetic Acid, Glacial≥99.7%Commercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Triethylamine≥99%Commercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Reaction Workflow Diagram

G reagents 1. Piperidin-4-amine 2. Cyclohexanecarboxaldehyde 3. Dichloromethane (DCM) reaction_setup Combine reagents in a flask under an inert atmosphere. reagents->reaction_setup addition Add reducing agent portion-wise at 0°C, then warm to room temperature. reaction_setup->addition reducing_agent Sodium Triacetoxyborohydride reducing_agent->addition stirring Stir for 12-24 hours at room temperature. Monitor reaction by TLC. addition->stirring workup Quench with saturated NaHCO₃ solution. Extract with DCM. stirring->workup purification Dry organic layer (MgSO₄). Concentrate in vacuo. Purify by column chromatography. workup->purification analysis Characterize the final product by NMR and Mass Spectrometry. purification->analysis

Caption: Workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add piperidin-4-amine (1.00 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Stir the mixture until the amine has completely dissolved.

  • Addition of Aldehyde: Add cyclohexanecarboxaldehyde (1.23 g, 11.0 mmol, 1.1 equivalents) to the solution via syringe.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 90:9:1 DCM/Methanol/Ammonium Hydroxide.

  • Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.[8][9][10]

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 50%). To prevent streaking of the amine product on the silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.[11][12]

  • Fraction Collection: Collect the fractions containing the desired product (as determined by TLC) and combine them.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to afford the purified this compound as a viscous liquid.

Alternative Synthetic Route

An alternative, documented method for the synthesis of this compound involves the hydrogenation of 1-cyclohexylmethylpiperid-4-one.[13]

  • A solution of 1-cyclohexylmethylpiperid-4-one in a saturated ethanolic solution of ammonia is hydrogenated in the presence of a Raney nickel catalyst at elevated temperature and pressure (e.g., 75 °C and 13 atmospheres).[13]

  • After the reaction, the catalyst is filtered off, and the solvent is removed.

  • The residue is then worked up, which may involve treatment with an ethanolic solution of hydrogen chloride to precipitate the dihydrochloride salt, followed by neutralization with a base and extraction.[13]

This method, while effective, requires specialized high-pressure hydrogenation equipment.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and piperidinyl protons. The methylene protons of the cyclohexylmethyl group will likely appear as a doublet. The methine proton on the piperidine ring attached to the amine group will also be a key signal.

  • ¹³C NMR: The carbon NMR spectrum will display the corresponding signals for all the carbon atoms in the molecule, providing further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. The expected molecular weight for C₁₁H₂₂N₂ is 182.31 g/mol .[14] Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 183.18.

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water. It is also an irritant to the skin, eyes, and respiratory system. Handle under an inert atmosphere and avoid inhalation of dust.[8][13][15][16][17]

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.

  • Cyclohexanecarboxaldehyde and Piperidin-4-amine: These reagents may be irritants. Handle with care and avoid direct contact.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via reductive amination. The described method, utilizing the mild and selective reducing agent sodium triacetoxyborohydride, offers an efficient and reliable route to this valuable synthetic intermediate. The alternative synthesis via hydrogenation of the corresponding ketone is also presented. Adherence to the outlined procedures for synthesis, purification, and characterization, along with strict observance of safety precautions, will enable researchers to successfully prepare this compound for its application in pharmaceutical and chemical research.

References

Application Notes and Protocols for the Reductive Amination of Cyclohexanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reductive amination stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2] This application note provides a detailed protocol for the reductive amination of cyclohexanecarboxaldehyde, a common building block in organic synthesis. We will delve into the mechanistic underpinnings of this transformation, explore key reagents and reaction parameters, and present a step-by-step guide for a representative reaction. The information herein is curated to provide both a practical laboratory guide and a deeper understanding of the chemical principles at play, empowering researchers to confidently apply and adapt this powerful reaction in their own synthetic endeavors.

Introduction: The Significance of Reductive Amination

The synthesis of amines is of paramount importance in the pharmaceutical and fine chemical industries, as the amine functional group is a key pharmacophore in a vast array of bioactive molecules.[2] Reductive amination, also known as reductive alkylation, provides a highly efficient route to primary, secondary, and tertiary amines from readily available carbonyl compounds and amines.[1][3] This one-pot process, which involves the in-situ formation and subsequent reduction of an imine or iminium ion intermediate, offers several advantages over traditional N-alkylation methods, most notably the minimization of over-alkylation, a common side reaction with alkyl halides.[1][2]

The versatility of reductive amination allows for the coupling of a wide range of aldehydes and ketones with various amines, making it an indispensable tool for generating molecular diversity in drug discovery and development. Cyclohexanecarboxaldehyde, the focus of this guide, serves as a valuable lipophilic building block, and its conversion to various cyclohexylmethylamines can impart desirable pharmacokinetic properties to drug candidates.

Mechanistic Insights: A Tale of Two Steps in One Pot

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence that is typically carried out in a single reaction vessel.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Imine or Iminium Ion Formation

The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, this hemiaminal readily dehydrates to form a Schiff base (imine) when a primary amine is used. If a secondary amine is employed, the analogous intermediate is a positively charged iminium ion.[2] The presence of a weak acid is often catalytic, as it protonates the carbonyl oxygen, increasing its electrophilicity, and also facilitates the dehydration of the hemiaminal.[1]

Step 2: In-Situ Reduction

The newly formed C=N double bond of the imine or iminium ion is then reduced by a hydride-donating reagent present in the reaction mixture. The choice of reducing agent is critical; it must be selective enough to reduce the imine/iminium ion in the presence of the starting aldehyde.

Diagram of the Reductive Amination Mechanism:

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde Cyclohexanecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine Amine->Hemiaminal Imine_Iminium Imine or Iminium Ion Hemiaminal->Imine_Iminium - H₂O (Acid Catalyzed) Product Substituted Amine Imine_Iminium->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: The two-step mechanism of reductive amination.

Key Reagents and Parameters: A Comparative Overview

The success of a reductive amination hinges on the appropriate selection of reagents and reaction conditions. Below is a summary of common choices for the reaction with cyclohexanecarboxaldehyde.

ParameterReagent/ConditionRationale & Considerations
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, making it the reagent of choice for many applications.[1][4][5] It is particularly effective for reducing iminium ions in the presence of aldehydes and ketones.[5] It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]
Sodium Cyanoborohydride (NaBH₃CN) Another mild reducing agent that is stable in protic solvents like methanol.[4] However, it is highly toxic and can release hydrogen cyanide gas upon acidification, necessitating careful handling and disposal.[6]
Catalytic Hydrogenation (H₂/Catalyst) An economical and scalable option, particularly for industrial applications.[7] Requires specialized equipment (hydrogenator) and the catalyst (e.g., Pd/C) may not be compatible with all functional groups.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Common choices for reactions with NaBH(OAc)₃ due to their aprotic nature.[4][5]
Methanol (MeOH) or Ethanol (EtOH) Suitable for reactions using NaBH₃CN.[4]
Tetrahydrofuran (THF) Another aprotic option for borohydride-based reductions.
Acid Catalyst Acetic Acid (AcOH) Often used in catalytic amounts to facilitate imine/iminium ion formation, especially with less reactive ketones or anilines.[1][8]
Temperature Room Temperature Most reductive aminations with reactive aldehydes like cyclohexanecarboxaldehyde proceed efficiently at ambient temperature.
Stoichiometry Amine (1.0-1.2 equivalents) A slight excess of the amine can help drive the imine formation equilibrium forward.
Reducing Agent (1.2-1.5 equivalents) An excess of the reducing agent ensures complete conversion of the intermediate to the final product.

Experimental Protocol: Synthesis of N-Benzyl-N-(cyclohexylmethyl)amine

This protocol details the reductive amination of cyclohexanecarboxaldehyde with benzylamine using sodium triacetoxyborohydride.

Materials:

  • Cyclohexanecarboxaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it in a dry atmosphere and avoid inhalation of dust.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclohexanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Amine Addition: With stirring, add benzylamine (1.1 eq) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic; a water bath can be used to maintain room temperature if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue adding the bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-benzyl-N-(cyclohexylmethyl)amine can be purified by flash column chromatography on silica gel if necessary.

Experimental Workflow Diagram:

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Cyclohexanecarboxaldehyde and DCM to flask B 2. Add Benzylamine A->B C 3. Add NaBH(OAc)₃ in portions B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H

Caption: A step-by-step workflow for the reductive amination.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating through the use of in-process controls. Monitoring the reaction by TLC or LC-MS allows the researcher to confirm the consumption of the starting materials and the formation of the desired product. The work-up procedure, including the basic wash with sodium bicarbonate, is crucial for removing acidic byproducts and any unreacted starting materials. Finally, purification by column chromatography, followed by characterization of the final product (e.g., by NMR and MS), provides definitive confirmation of the reaction's success and the purity of the synthesized amine.

Conclusion

The reductive amination of cyclohexanecarboxaldehyde is a powerful and reliable transformation for the synthesis of a diverse range of substituted amines. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can effectively utilize this reaction to construct complex molecules with high efficiency and selectivity. The protocol provided in this application note serves as a robust starting point for the synthesis of cyclohexylmethylamines and can be adapted for a variety of other aldehyde and amine substrates.

References

Application Note and Protocol for the Synthesis of N-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 4-aminopiperidine with cyclohexylmethyl bromide to synthesize N-(cyclohexylmethyl)piperidin-4-amine. This transformation is a key step in the synthesis of various scaffolds for pharmaceutical and materials science research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure grounded in established chemical principles. We delve into the mechanistic rationale, potential side reactions, and self-validating analytical checkpoints to ensure both reproducibility and high purity of the target compound.

Introduction and Scientific Rationale

The N-alkylation of amines is a fundamental and indispensable transformation in organic synthesis, forming the bedrock for the creation of countless active pharmaceutical ingredients, agrochemicals, and specialty chemicals.[1] The reaction between an amine and an alkyl halide, such as cyclohexylmethyl bromide, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this specific case, 4-aminopiperidine possesses two nucleophilic nitrogen centers: a secondary amine within the piperidine ring and a primary amine at the 4-position. The secondary amine is generally more nucleophilic due to the electron-donating effect of the two adjacent alkyl groups, making it the primary site of alkylation.[3]

The choice of cyclohexylmethyl bromide as the electrophile is significant. As a primary alkyl halide, it is highly susceptible to SN2 attack.[4] However, the steric bulk of the cyclohexyl group can influence the reaction rate compared to less hindered alkyl halides.[5] To drive the reaction to completion and neutralize the hydrobromic acid byproduct, a non-nucleophilic base is essential.[6] The acid byproduct would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

This guide presents a robust protocol that balances reaction kinetics, selectivity, and yield, while also providing a clear workflow for purification and characterization of the final product, N-(cyclohexylmethyl)piperidin-4-amine.

Reaction Mechanism and Key Considerations

The core of this synthesis is the SN2 reaction between the secondary amine of 4-aminopiperidine and cyclohexylmethyl bromide.

Reaction Scheme:

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 4-aminopiperidine attacks the electrophilic carbon of cyclohexylmethyl bromide. This occurs in a concerted fashion where the C-N bond forms as the C-Br bond breaks.[2]

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (amine) and the leaving group (bromide) are partially bonded to the carbon atom.[8]

  • Product Formation & Acid Neutralization: The product, N-(cyclohexylmethyl)piperidin-4-amine hydrobromide salt, is formed. The added base then deprotonates the newly formed ammonium salt to yield the neutral tertiary amine product and a non-reactive salt.[7]

Key Considerations:

  • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a solid inorganic base such as potassium carbonate (K₂CO₃) is recommended.[6][9] These bases are capable of neutralizing the generated HBr without competing with the substrate amine in the alkylation reaction.

  • Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can solvate the ions formed during the reaction without interfering with the nucleophile.[9][10]

  • Side Reactions: The primary side reaction of concern is over-alkylation. Although the primary amine at the 4-position is less nucleophilic, it can still react with the alkyl halide, especially if a large excess of the alkylating agent is used or at elevated temperatures. Another possibility is the formation of a quaternary ammonium salt at the piperidine nitrogen if an excess of alkyl halide is present.[11] Careful control of stoichiometry is crucial.[9]

Detailed Experimental Protocol

This protocol outlines the synthesis of N-(cyclohexylmethyl)piperidin-4-amine on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-Aminopiperidine100.161.00 g9.981.0
Cyclohexylmethyl bromide177.081.95 g (1.46 mL)11.01.1
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20.02.0
Acetonitrile (MeCN), anhydrous41.0540 mL--
Ethyl Acetate (EtOAc)-~150 mL--
Brine (Saturated NaCl solution)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.00 g, 9.98 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature.

  • Reagent Addition: Add cyclohexylmethyl bromide (1.46 mL, 11.0 mmol) dropwise to the stirred suspension over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is Dichloromethane:Methanol:Ammonia (90:9:1). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.[1]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with brine (2 x 25 mL) to remove any remaining inorganic salts.[12]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure N-(cyclohexylmethyl)piperidin-4-amine. Alternatively, for a product of sufficient purity after work-up, purification can be achieved by vacuum distillation. The reported boiling point for the target compound is 105-110 °C at 0.3 mm Hg.[13]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-Aminopiperidine and K2CO3 in Flask B Add Anhydrous Acetonitrile A->B Suspend C Add Cyclohexylmethyl Bromide Dropwise B->C D Heat to 60°C (12-18h) C->D E Monitor by TLC/LC-MS D->E F Filter Salts E->F G Concentrate Filtrate F->G H Dissolve in EtOAc G->H I Wash with Brine H->I J Dry (Na2SO4) & Concentrate I->J K Flash Column Chromatography or Vacuum Distillation J->K L Pure N-(cyclohexylmethyl) -piperidin-4-amine K->L

Caption: Workflow for the synthesis of N-(cyclohexylmethyl)piperidin-4-amine.

Self-Validation and Characterization

To confirm the identity and purity of the synthesized N-(cyclohexylmethyl)piperidin-4-amine, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions. The product should appear as a single spot, distinct from the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the cyclohexyl protons, the piperidine ring protons, and the methylene bridge protons. The disappearance of the N-H proton from the secondary amine of the starting material is a key indicator of successful alkylation.

    • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the product structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 197.3.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine (~3300-3400 cm⁻¹) and the C-H stretching of the alkyl groups (~2850-2950 cm⁻¹). The absence of a secondary amine N-H stretch from the piperidine ring is expected.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can interfere with the reaction. Consider increasing the reaction time or temperature moderately. Incomplete reaction could also be due to inactive base; use freshly dried potassium carbonate.

  • Over-alkylation Products: If significant amounts of di-alkylated product are observed, reduce the equivalents of cyclohexylmethyl bromide to 1.05 and add it more slowly to the reaction mixture.[9]

  • Safety:

    • Cyclohexylmethyl bromide is a lachrymator and alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

    • Standard laboratory safety practices should be followed at all times.

References

Application Note: 1-(Cyclohexylmethyl)piperidin-4-amine - A Key Intermediate for the Synthesis of Bioactive Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutics across various classes, including antipsychotics, opioids, and antivirals.[1][2][3] This application note provides a comprehensive technical guide on the synthesis, characterization, and application of 1-(Cyclohexylmethyl)piperidin-4-amine, a versatile synthetic intermediate. The inclusion of the cyclohexylmethyl group is a strategic choice to enhance lipophilicity and modulate the pharmacokinetic profile of potential drug candidates.[1] We present detailed, field-proven protocols for the synthesis of the intermediate via reductive amination and its subsequent use in the construction of more complex molecular architectures relevant to drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their API synthesis programs.

Synthesis of this compound

The most direct and scalable synthesis of the target intermediate is achieved through the reductive amination of 1-(cyclohexylmethyl)piperidin-4-one. This process involves the formation of an imine intermediate in the presence of ammonia, followed by catalytic hydrogenation.

Causality of Experimental Design:

  • Catalyst: Raney Nickel is selected for its high activity and efficacy in reducing imines under hydrogen pressure. It offers a good balance between reactivity and cost for large-scale synthesis.

  • Reaction Conditions: The use of elevated temperature (75°C) and pressure (13 atmospheres) is critical to drive the hydrogenation of the sterically hindered imine intermediate to completion, ensuring a high conversion rate.[4]

  • Workup: The workup procedure is designed to efficiently isolate the product. Treatment with ethanolic HCl precipitates the product as a dihydrochloride salt, separating it from non-basic impurities. Subsequent neutralization with a strong base (NaOH) liberates the free amine, which can then be extracted into an organic solvent.[4]

Synthetic Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Isolation & Purification A 1-(cyclohexylmethyl)piperid-4-one D High-Pressure Reactor A->D B Saturated Ethanolic Ammonia B->D C Raney Nickel Catalyst C->D E Heat to 75°C Pressurize to 13 atm H₂ Stir for 3.5 hours D->E Hydrogenation F Cool & Filter Catalyst E->F G Solvent Removal (in vacuo) F->G H Precipitate as HCl Salt G->H I Neutralize with NaOH H->I J Extract with Chloroform I->J K Dry & Concentrate J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of the target intermediate.

Detailed Synthesis Protocol

Materials:

  • 1-(Cyclohexylmethyl)piperid-4-one (65 g, 0.33 moles)[4]

  • Saturated ethanolic solution of ammonia (350 ml)[4]

  • Raney Nickel catalyst (6.5 g, slurry washed with ethanol)[4]

  • Hydrogen gas (high purity)

  • Saturated ethanolic solution of hydrogen chloride

  • Aqueous sodium hydroxide solution (e.g., 5M)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Charge a high-pressure hydrogenation reactor with a solution of 1-(cyclohexylmethyl)piperid-4-one (65 g) in saturated ethanolic ammonia (350 ml).

  • Carefully add the Raney Nickel catalyst (6.5 g) to the mixture under an inert atmosphere.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor to 13 atmospheres with hydrogen gas and heat the mixture to 75°C with vigorous stirring.[4]

  • Maintain these conditions for 3.5 hours, monitoring hydrogen uptake.

  • Cool the mixture to room temperature and carefully vent the reactor.

  • Filter the catalyst from the reaction mixture through a pad of Celite under an inert atmosphere. Wash the filter cake with ethanol.

  • Remove the solvent from the filtrate by distillation under reduced pressure (in vacuo).[4]

  • Treat the resulting residue with a saturated ethanolic solution of hydrogen chloride to precipitate the dihydrochloride salt.

  • Filter the insoluble salt and wash it with cold ethanol.

  • Treat the collected salt with an aqueous solution of sodium hydroxide until the pH is >12, then extract the liberated free amine with chloroform (3 x 100 ml).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the final product.[4]

Reaction Data Summary
ParameterValue
Starting Material 1-(cyclohexylmethyl)piperid-4-one
Key Reagents Ethanolic Ammonia, H₂
Catalyst Raney Nickel
Temperature 75 °C[4]
Pressure 13 atmospheres[4]
Typical Yield ~70% (45.5 g)[4]
Product Form Viscous liquid[4]

Application in API Synthesis: N-Arylation

This compound is an excellent nucleophile, making it a prime candidate for reactions such as N-alkylation, acylation, and N-arylation to build more complex molecular scaffolds.[5] A common transformation in drug development is the coupling of a primary or secondary amine with an aryl halide, often via Buchwald-Hartwig amination, to form a key C-N bond.

Causality of Experimental Design:

  • Reaction Type: Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction ideal for forming aryl-amine bonds. It is widely used in pharmaceutical synthesis due to its functional group tolerance and broad substrate scope.

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos) is chosen. The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final product.

  • Base: A non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine and facilitate the catalytic cycle without competing in side reactions.

Representative Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions Intermediate This compound Catalyst Pd₂(dba)₃ / Xantphos ArylHalide Aryl Halide (e.g., 4-Fluoronitrobenzene) Product N-Aryl Piperidine Derivative (API Precursor) Catalyst->Product Buchwald-Hartwig Amination Base Cs₂CO₃ Solvent Toluene, 110°C

Caption: N-Arylation of the intermediate to form an API precursor.

Representative Protocol: Synthesis of 1-(Cyclohexylmethyl)-N-(4-nitrophenyl)piperidin-4-amine

Materials:

  • This compound (1.0 g, 5.1 mmol)

  • 4-Fluoronitrobenzene (0.79 g, 5.6 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 93 mg, 0.10 mmol)

  • Xantphos (177 mg, 0.31 mmol)

  • Cesium Carbonate (Cs₂CO₃, 2.49 g, 7.6 mmol)

  • Anhydrous Toluene (25 mL)

Protocol:

  • To an oven-dried flask, add Pd₂(dba)₃, Xantphos, and Cesium Carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by this compound and 4-Fluoronitrobenzene via syringe.

  • Heat the reaction mixture to 110°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl piperidine derivative.

Quality Control and Analytical Characterization

Ensuring the identity, purity, and quality of the intermediate is paramount for its successful application in multi-step API synthesis.[6] A suite of analytical techniques should be employed for comprehensive characterization.[7][8]

TestMethodSpecification
Appearance Visual InspectionClear, colorless to pale yellow viscous liquid
Identity ¹H NMR, ¹³C NMRSpectrum conforms to the structure
Identity Mass Spectrometry (MS)[M+H]⁺ matches the calculated exact mass
Purity HPLC/UPLC≥ 98.0%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSMeets ICH guidelines

Safety and Handling Precautions

This compound and its precursors are classified as hazardous chemicals and must be handled with appropriate care.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[9][11] Wash hands thoroughly after handling.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere. Incompatible with strong oxidizing agents.[9]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.[9]

References

Analytical methods for 1-(Cyclohexylmethyl)piperidin-4-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of 1-(Cyclohexylmethyl)piperidin-4-amine

Introduction

This compound is a substituted piperidine derivative, a structural motif commonly found in a wide array of pharmaceuticals and biologically active compounds. As an intermediate or building block in the synthesis of Active Pharmaceutical Ingredients (APIs), its structural integrity, purity, and stability are of paramount importance. Ensuring these attributes requires a multi-faceted analytical approach, where orthogonal methods are employed to build a complete profile of the molecule. A failure to adequately characterize such an intermediate can lead to impurities in the final drug substance, potentially impacting its safety and efficacy.

This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the analytical methodologies for the comprehensive characterization of this compound. It moves beyond simple procedural lists to explain the rationale behind method selection and experimental design, grounding the protocols in established scientific principles and regulatory expectations. The methods described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for selecting and optimizing analytical methods.

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₆N₂[4] (inferred)
Molecular Weight210.36 g/mol [4] (inferred)
AppearanceExpected to be a liquid or low-melting solidGeneral Chemical Knowledge
Boiling PointNot readily available; expected to be >200 °CGeneral Chemical Knowledge
SolubilitySoluble in common organic solvents (e.g., Methanol, Chloroform, DMSO)General Chemical Knowledge

Analytical Workflow for Comprehensive Characterization

A logical workflow ensures that all critical attributes of the molecule are assessed. The process typically begins with structural confirmation, followed by purity evaluation and assessment of physical properties.

Analytical_Workflow cluster_0 Part 1: Identity & Structure Confirmation cluster_1 Part 2: Purity & Impurity Profiling cluster_2 Part 3: Physical & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV/DAD (Purity, Non-Volatile Impurities) NMR->HPLC MS Mass Spectrometry (LC-MS or GC-MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC GC GC-FID (Purity, Volatile Impurities) HPLC->GC DSC Differential Scanning Calorimetry (DSC) HPLC->DSC GC->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA Report Certificate of Analysis (CoA) DSC->Report TGA->Report Start Sample of This compound Start->NMR Start->MS Start->FTIR

Caption: Overall analytical workflow for characterization.

Structural Elucidation and Identification

The primary objective is to unequivocally confirm that the synthesized molecule has the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR identifies the different carbon environments. For piperidine derivatives, NMR can also provide insights into conformational preferences, such as the chair conformation of the piperidine ring.[5][6]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H): Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

Expected Data Interpretation:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Rationale / Key Features
Cyclohexyl-CH₂~0.8-1.8~25-38Complex multiplets due to overlapping signals of the cyclohexane ring.
Piperidine-CH₂ (C2, C6)~2.0-3.0~54Protons adjacent to the ring nitrogen are deshielded.
Piperidine-CH₂ (C3, C5)~1.2-1.9~26Aliphatic protons on the piperidine ring.
Piperidine-CH (C4)~2.5-3.0~50Proton attached to the carbon bearing the amine group.
N-CH₂-Cyclohexyl~2.1-2.4~63Protons of the methylene bridge are deshielded by the adjacent nitrogen.
NH₂~1.5-2.5 (broad)N/ABroad signal, exchangeable with D₂O. Position is concentration and solvent dependent.

Note: These are estimated values. Actual spectra should be compared with predicted spectra from software or data from structurally similar compounds.[6][7][8]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural clues from its fragmentation pattern. For a compound like this, which is amenable to both gas and liquid chromatography, either GC-MS or LC-MS can be employed.

Protocol: GC-MS (for volatile impurities and identity confirmation)

  • System: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: Start at a low temperature (e.g., 70 °C, hold for 2 min), then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Injection: Inject a dilute solution of the sample (e.g., 1 µL of a 1 mg/mL solution in methanol or ethyl acetate) in split mode.

  • MS Parameters: EI at 70 eV, scanning a mass range from m/z 40 to 400.

Expected Data Interpretation:

  • Molecular Ion (M⁺): A peak at m/z = 210 should be observed, corresponding to the molecular weight. This peak may be weak or absent in EI-MS due to extensive fragmentation.

  • Key Fragments: The fragmentation pattern of piperidine derivatives is often characterized by alpha-cleavage adjacent to the nitrogen atom.[9] Expect to see fragments corresponding to:

    • Loss of the cyclohexyl group.

    • Cleavage of the cyclohexylmethyl group.

    • The piperidine ring itself can fragment, often resulting in a characteristic base peak at m/z 84 or 98 for similar structures.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as a rapid and straightforward identity check.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.

  • Background: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Collect the sample spectrum over a range of 4000-650 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Data Interpretation:

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3400N-H stretch (doublet)Primary Amine (-NH₂)
2850-2950C-H stretchAliphatic (Cyclohexyl & Piperidine)
1440-1470C-H bendMethylene (-CH₂-)
1100-1250C-N stretchAmine

The presence of a doublet in the 3300-3400 cm⁻¹ region is a strong indicator of the primary amine.[10][11][12]

Purity Assessment and Impurity Profiling

Determining the purity of the compound is a critical step. Chromatographic techniques are the primary tools for this purpose, capable of separating the main compound from process-related impurities and degradation products.

Chromatography_Decision Start Need to Assess Purity Decision Is the compound and are key impurities thermally stable and sufficiently volatile? Start->Decision HPLC Use HPLC-UV/DAD (Primary Method) Decision->HPLC No / Unknown (Assesses non-volatile impurities) GC Use GC-FID (Alternative/Complementary Method) Decision->GC Yes (Good for volatile impurities/solvents)

Caption: Decision logic for selecting the primary chromatographic method.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[13] A reverse-phase method separates compounds based on their polarity. It is ideal for quantifying non-volatile impurities.

Protocol: Reverse-Phase HPLC with UV Detection

  • System: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier improves peak shape for basic compounds like amines.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient is recommended to elute impurities with a wide range of polarities.

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile/water) to a concentration of ~1 mg/mL.

  • Injection Volume: 10 µL.

Data Interpretation:

  • Purity: Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) x 100.

  • Impurities: The PDA detector can provide UV spectra for each impurity peak, which can help in their initial characterization.

Gas Chromatography (GC)

Principle: GC is an excellent complementary technique to HPLC, particularly for identifying and quantifying residual solvents and volatile impurities.[14][15][16]

Protocol: GC with Flame Ionization Detection (FID)

  • System: Gas chromatograph with an FID detector.

  • Column: A mid-polarity column like a DB-17 or a non-polar column like a DB-5 (30 m x 0.32 mm, 0.5 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Program: A similar program to the GC-MS method can be used: Start at 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Detector Temperature: 300 °C.

  • Injector Temperature: 280 °C.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent (e.g., Methanol, Isopropanol).

Data Interpretation:

  • Purity: As with HPLC, calculate purity using the area percent method. FID provides a response that is roughly proportional to the carbon content, making it suitable for quantification without requiring individual standards for every impurity.

Thermal Properties Analysis

Understanding the thermal behavior of a compound is crucial for determining its stability during storage and processing.[17]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Principle:

  • TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures, as well as to quantify residual volatiles like water or solvents.[18]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and glass transitions.[19][20]

Protocol: TGA/DSC

  • Instrument: A simultaneous TGA/DSC instrument or separate instruments.

  • Sample Pan: Use an aluminum or platinum pan.

  • Sample Weight: Accurately weigh 3-5 mg of the sample into the pan.

  • Atmosphere: Purge with an inert gas, typically Nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to an appropriate final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

Expected Data Interpretation:

  • TGA Curve: A plot of weight % vs. temperature. A sharp drop in weight indicates decomposition. The onset temperature of this drop is a measure of thermal stability. Any weight loss at lower temperatures (<150 °C) may indicate the presence of residual solvent or water.

  • DSC Curve: A plot of heat flow vs. temperature. A sharp endothermic peak indicates the melting point of a crystalline solid.

Method Validation Summary

All analytical methods used for characterization, especially in a regulated environment, must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][3][21]

Table 4: Key Validation Parameters for Analytical Methods

ParameterHPLC (Purity)GC (Purity)Identification Tests (NMR, MS, FTIR)
Specificity YesYesYes
Linearity YesYesNo
Range YesYesNo
Accuracy YesYesNo
Precision YesYesNo
Detection Limit (LOD) For ImpuritiesFor ImpuritiesNo
Quantitation Limit (LOQ) For ImpuritiesFor ImpuritiesNo
Robustness YesYesNo

References

Application Note: ¹H NMR Analysis of 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, expert-level guide to the structural elucidation of 1-(Cyclohexylmethyl)piperidin-4-amine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a key building block in pharmaceutical and materials science, unambiguous confirmation of its structure and purity is paramount. This application note details a robust protocol for sample preparation, instrument configuration, and in-depth spectral analysis. It is intended for researchers, scientists, and drug development professionals who require a definitive method for characterizing this and structurally similar compounds.

Introduction and Scientific Principle

This compound is a bifunctional molecule featuring a saturated heterocyclic piperidine core, a lipophilic cyclohexyl group, and a primary amine. This unique combination of structural motifs makes it a valuable intermediate in organic synthesis. ¹H NMR spectroscopy is the gold standard for its characterization, as it provides precise information about the electronic environment, connectivity, and relative number of every proton in the molecule.

The fundamental principle of NMR relies on the absorption of radiofrequency energy by atomic nuclei situated in a strong magnetic field. Protons (¹H) in different chemical environments are shielded from the magnetic field to varying degrees, causing them to resonate at distinct frequencies. These frequency differences, known as chemical shifts (δ), along with spin-spin coupling interactions between neighboring protons, create a unique spectral fingerprint for the molecule.[1]

Figure 1: Chemical Structure and Proton Labeling

A simplified representation of the proton environments in this compound. Protons with the same letter are in chemically similar, though not always identical, environments.

Experimental Protocol

Adherence to a meticulous protocol is critical for acquiring high-quality, reproducible NMR data. This section outlines a validated methodology for sample preparation and instrument setup.

Materials and Reagents
  • Analyte: this compound (5-10 mg)[2]

  • Deuterated Solvent: Chloroform-d (CDCl₃), ≥99.8% D atom.[3][4]

  • Internal Standard: Tetramethylsilane (TMS), NMR grade.[5][6]

  • NMR Tubes: 5 mm, high-precision, clean and dry.[7]

  • Glassware: Clean, dry Pasteur pipette and a small vial.

Rationale for Reagent Selection
  • Chloroform-d (CDCl₃): This is the solvent of choice for a wide range of organic compounds due to its excellent dissolving power and relative chemical inertness.[3][4] Using a deuterated solvent is essential to avoid a massive solvent signal that would otherwise obscure the analyte's signals.[8] The residual proton signal of CDCl₃ appears as a sharp singlet at δ 7.26 ppm, which can serve as a secondary chemical shift reference.[3]

  • Tetramethylsilane (TMS): TMS is the universally accepted internal standard for ¹H NMR.[5][9] Its 12 equivalent protons produce a single, sharp signal that is defined as 0.0 ppm.[6][10] TMS is chemically inert, soluble in most organic solvents, and volatile, allowing for easy removal after analysis.[9] Its signal rarely overlaps with analyte peaks.[11]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[2][12]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03-0.05% TMS to the vial.[12]

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. The solution must be clear and homogeneous.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solids will degrade spectral quality.[2]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm (approximately 0.6-0.7 mL).[7]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Parameters (400 MHz Spectrometer)
ParameterRecommended ValueRationale
Spectrometer Freq.400 MHzProvides good signal dispersion for routine analysis.
Pulse Programzg30Standard 30° pulse for quantitative 1D proton spectra.
Number of Scans (NS)16Balances signal-to-noise ratio (S/N) with acquisition time.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of protons, crucial for accurate integration.
Acquisition Time (AQ)4.0 sEnsures high digital resolution of the resulting spectrum.
Spectral Width (SW)20 ppm (-2 to 18 ppm)Covers the entire expected chemical shift range for organic molecules.[13]
Temperature298 K (25 °C)Standard ambient temperature for reproducible results.

Workflow for ¹H NMR Analysis

The following diagram outlines the logical flow from sample handling to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in CDCl₃ with TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer shim 4. Insert & Shim Magnet transfer->shim acquire 5. Acquire FID (zg30, 16 scans) shim->acquire ft 6. Fourier Transform (FID to Spectrum) acquire->ft phase 7. Phase & Baseline Correction ft->phase reference 8. Reference to TMS (δ 0.00 ppm) phase->reference integrate 9. Integrate Peaks reference->integrate assign 10. Assign Signals (δ, Multiplicity) integrate->assign structure 11. Confirm Structure assign->structure

Caption: Workflow of ¹H NMR analysis from sample preparation to structural verification.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is complex due to the overlapping signals from the two saturated ring systems. A systematic, peak-by-peak analysis is required for full assignment.

Table 1: Predicted Chemical Shifts and Signal Assignments

LabelProton EnvironmentPredicted δ (ppm)MultiplicityIntegration
H(a)Piperidine H2, H6 (axial & eq.)~2.8 - 3.0Multiplet (m)4H
H(c)Piperidine H4 (methine)~2.6 - 2.8Multiplet (m)1H
H(d)Methylene bridge (-CH₂-)~2.1 - 2.3Doublet (d)2H
H(b)Piperidine H3, H5 (axial & eq.)~1.4 - 1.9Multiplet (m)4H
H(e)Cyclohexyl H1 (methine)~1.5 - 1.7Multiplet (m)1H
H(f)Cyclohexyl H2, H6 (axial & eq.)~1.6 - 1.8Multiplet (m)4H
H(g)Cyclohexyl H3, H5 (axial & eq.)~1.1 - 1.3Multiplet (m)4H
H(h)Cyclohexyl H4 (axial & eq.)~0.8 - 1.0Multiplet (m)2H
-NH₂Primary Amine~1.3 (broad)Singlet (br s)2H

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature. The amine protons are exchangeable with D₂O.

Detailed Spectral Analysis
  • Downfield Region (δ 2.0 - 3.0 ppm): This region contains the protons adjacent to the nitrogen atoms, which are deshielded by the electronegative nitrogen. The most downfield signals are expected from the H(a) protons on the piperidine ring at the 2 and 6 positions.[14] The methine proton H(c) at the 4-position, adjacent to the amine group, will also appear here. The methylene bridge protons, H(d), are expected to appear as a doublet due to coupling with the adjacent methine proton H(e) on the cyclohexyl ring.

  • Midfield Region (δ 1.3 - 2.0 ppm): This is the most crowded region of the spectrum, containing multiple overlapping multiplets from the remaining piperidine and cyclohexyl protons.[15][16] The H(b) protons of the piperidine ring and the H(e) and H(f) protons of the cyclohexyl ring reside here. The broad singlet from the primary amine (-NH₂) protons is also expected in this region. This peak can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the amine peak will disappear due to proton-deuterium exchange.[3]

  • Upfield Region (δ 0.8 - 1.3 ppm): This region contains the most shielded aliphatic protons. The signals from the H(g) and H(h) protons of the cyclohexyl ring are expected here. These signals will appear as complex, overlapping multiplets.[15][17]

Spin-Spin Coupling and Structural Confirmation

The connectivity of the molecule is confirmed by analyzing the spin-spin coupling patterns (J-coupling).[18] The distance between the split lines of a multiplet, the coupling constant (J), is measured in Hertz (Hz).[19][20] Protons that are coupled to each other will have the same J value. For example, the doublet observed for the methylene bridge protons H(d) should have a J value that matches a coupling constant within the multiplet of the cyclohexyl methine proton H(e). Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), can be employed to definitively map these proton-proton correlations if the 1D spectrum is too complex to interpret directly.

Conclusion

This application note provides a validated and authoritative protocol for the ¹H NMR analysis of this compound. By following the detailed steps for sample preparation, utilizing the specified instrument parameters, and applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and assess the purity of this important chemical intermediate. The provided data serves as a benchmark for quality control and characterization in research and development settings.

References

Application Note: A Robust Mass Spectrometry Protocol for the Characterization of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-substituted piperidine motif is a cornerstone in modern medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging with biological targets. Accurate and comprehensive characterization of these molecules is paramount during discovery, development, and quality control. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering exceptional sensitivity and selectivity for both qualitative and quantitative analyses.[2][3]

This application note provides a detailed, field-proven protocol for the analysis of N-substituted piperidines using LC-MS/MS. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to equip researchers, scientists, and drug development professionals with a self-validating system for the reliable characterization of this critical class of compounds.

Core Principles: Ionization and Fragmentation of N-Substituted Piperidines

The basic nitrogen atom in the piperidine ring makes it readily amenable to protonation, making positive mode Electrospray Ionization (ESI) the preferred method for generating the precursor ion, [M+H]⁺.[1] Subsequent fragmentation of this protonated molecule via Collision-Induced Dissociation (CID) in the mass spectrometer provides a wealth of structural information.

The fragmentation patterns are highly dependent on the nature of the N-substituent and any other substitutions on the piperidine ring.[1] However, some general fragmentation pathways are characteristic of the piperidine core. The most common fragmentation mechanism is initiated at the protonated nitrogen, leading to cleavage of the piperidine ring.

A dominant fragmentation pathway involves α-cleavage , which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.[1] Another common pathway is ring fission , where the piperidine ring opens up, leading to a variety of acyclic fragment ions.[1] The specific neutral losses observed will be indicative of the substituents present on the ring.

Experimental Workflow

The overall experimental workflow for the analysis of N-substituted piperidines by LC-MS/MS is a multi-step process that requires careful optimization at each stage to ensure data quality and reproducibility.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis cluster_output Output prep_start Start: Sample stock_sol Prepare Stock Solution (1 mg/mL in MeOH or ACN) prep_start->stock_sol matrix_prep For Complex Matrices: SPE or LLE prep_start->matrix_prep working_sol Prepare Working Standards (Serial Dilution) stock_sol->working_sol lc_sep LC Separation (Reversed-Phase C18) working_sol->lc_sep matrix_prep->working_sol ms_ion ESI Ionization (Positive Mode) lc_sep->ms_ion ms_ms Tandem MS (MS/MS) (Product Ion Scan) ms_ion->ms_ms data_acq Data Acquisition ms_ms->data_acq peak_int Peak Integration & Precursor/Product Ion ID data_acq->peak_int frag_path Propose Fragmentation Pathways peak_int->frag_path quant Quantification (Calibration Curve) peak_int->quant report Final Report frag_path->report quant->report

Caption: A generalized workflow for the LC-MS/MS analysis of N-substituted piperidines.

Detailed Protocol

Materials and Reagents
  • N-substituted piperidine standard(s)

  • Methanol (HPLC or Optima™ grade)

  • Acetonitrile (HPLC or Optima™ grade)

  • Water (HPLC or Optima™ grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with inserts

  • Syringe filters (0.22 µm PTFE)

Sample Preparation

The goal of sample preparation is to create a clean, particle-free solution of the analyte at a concentration suitable for LC-MS/MS analysis.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the N-substituted piperidine standard and dissolve it in 1 mL of methanol or acetonitrile in a volumetric flask.[1] This serves as the primary stock solution.

  • Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). A typical concentration range for method development is 1 ng/mL to 1000 ng/mL.

  • Complex Matrices: For samples in complex matrices such as plasma, urine, or reaction mixtures, a sample cleanup step is crucial to remove interferences that can cause ion suppression.[2] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly employed. The choice of extraction method will depend on the physicochemical properties of the analyte and the matrix.

LC-MS/MS Method Development

The objective of the chromatographic separation is to resolve the analyte of interest from other components in the sample and deliver it to the mass spectrometer as a sharp, symmetrical peak.

ParameterRecommended Starting ConditionsRationale
LC System UHPLC or HPLCUHPLC offers higher resolution and faster run times.
Column C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)Provides good retention and peak shape for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acid aids in protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile generally provides better peak shapes for basic compounds.
Flow Rate 0.2 - 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 30 - 40 °CImproves peak shape and reproducibility.
Injection Vol. 1 - 5 µLMinimize to avoid peak distortion.
Gradient Start with a low percentage of B, ramp to a high percentage to elute the analyte, followed by a re-equilibration step.A generic starting gradient could be: 0-1 min 5% B, 1-5 min ramp to 95% B, 5-6 min hold at 95% B, 6-6.1 min return to 5% B, 6.1-8 min re-equilibrate at 5% B. This will need to be optimized for the specific analyte.

The mass spectrometer parameters should be optimized to achieve the best sensitivity and fragmentation for the analyte.

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Ideal for polar and basic compounds like N-substituted piperidines.
Ionization Mode PositiveThe basic nitrogen is readily protonated.[1]
Full Scan (MS1) m/z 100-1000To determine the m/z of the precursor ion ([M+H]⁺).
Product Ion Scan (MS2) Scan of the [M+H]⁺ ionTo observe the fragmentation pattern.
Collision Energy (CE) Optimize for each compoundStart with a ramp (e.g., 10-40 eV) to identify the optimal energy that produces a good distribution of fragment ions.
MRM (for quant) Select the most intense and specific precursor-to-product ion transitions.Provides the highest sensitivity and selectivity for quantitative analysis.
Data Analysis and Interpretation
  • Identify Precursor and Product Ions: From the full scan and product ion scan data, identify the m/z of the protonated molecule and its major fragment ions.

  • Propose Fragmentation Pathways: Based on the observed neutral losses and the structure of the N-substituted piperidine, propose the fragmentation pathways. This is crucial for structural confirmation.

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. The concentration of the analyte in unknown samples can then be determined from this curve.

Characteristic Fragmentation Pathways

The fragmentation of N-substituted piperidines is highly influenced by the nature of the substituent on the nitrogen atom and any other groups on the piperidine ring.

fragmentation cluster_main General Fragmentation of N-Substituted Piperidines cluster_alpha α-Cleavage cluster_ring Ring Fission cluster_substituent Substituent-Driven Fragmentation precursor [M+H]⁺ (Protonated Precursor) alpha_cleavage Loss of substituent at α-carbon precursor->alpha_cleavage CID ring_opening Piperidine ring opens precursor->ring_opening CID substituent_loss Neutral loss of small molecules from the N-substituent (e.g., H₂O, CO, etc.) precursor->substituent_loss CID iminium_ion Formation of stable Iminium Ion alpha_cleavage->iminium_ion acyclic_fragments Formation of various acyclic fragment ions ring_opening->acyclic_fragments

Caption: Common fragmentation pathways for N-substituted piperidines in MS/MS.

Example Fragmentation Data for Common N-Substituted Piperidines:

The following table provides examples of expected precursor and major product ions for illustrative N-substituted piperidines. Collision energies would need to be optimized for the specific instrument.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Likely Neutral Loss / Fragment Identity
N-Methylpiperidine100.184.1, 70.1, 58.1CH₄, C₂H₆, C₃H₆
N-Ethylpiperidine114.198.1, 84.1, 70.1CH₄, C₂H₆, C₃H₈
N-Acetylpiperidine128.186.1, 70.1, 58.1C₂H₂O, C₃H₆O, C₄H₈O
N-Benzoylpiperidine190.1105.1, 84.1, 77.1C₇H₅NO, C₇H₅NO + H₂, C₆H₅

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Signal Incorrect ionization mode; Poor ionization efficiency; Sample concentration too low.Verify positive ionization mode; Optimize source parameters (e.g., capillary voltage, gas flow); Increase sample concentration.
Poor Peak Shape Incompatible sample solvent; Column overload; Secondary interactions with column.Dilute sample in initial mobile phase; Reduce injection volume; Use a mobile phase additive like formic acid; Try a different column chemistry.
Ion Suppression Co-eluting matrix components.Improve sample cleanup (SPE, LLE); Optimize chromatographic separation to resolve analyte from interferences.
Unstable Signal Contaminated source; Clogged spray needle.Clean the mass spectrometer source; Clean or replace the ESI needle.

Conclusion

This application note provides a comprehensive and robust protocol for the analysis of N-substituted piperidines by LC-MS/MS. By understanding the principles of ionization and fragmentation, and by systematically optimizing the experimental parameters, researchers can achieve high-quality, reproducible data for both qualitative and quantitative applications. The methodologies described herein are intended to serve as a strong foundation for the development of specific assays for novel N-substituted piperidine-containing compounds in the dynamic landscape of drug discovery and development.

References

Application and Protocol for the HPLC Purification of 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purification of 1-(Cyclohexylmethyl)piperidin-4-amine, a bifunctional basic compound. The inherent challenges in the chromatographic purification of highly polar and basic molecules, such as poor peak shape and insufficient retention on traditional reversed-phase columns, are addressed through a systematic method development approach. We provide a comprehensive protocol utilizing high-pH reversed-phase chromatography, which ensures the analyte is in its neutral, more retentive form, leading to efficient purification and high recovery. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a reliable method for the purification of similar aliphatic amines.

Introduction: The Challenge of Purifying Basic Amines

The purification of small molecules containing basic amine functionalities, such as this compound, presents a significant challenge in liquid chromatography. These compounds are often highly polar and exist in a protonated, cationic state at the neutral to acidic pH ranges typically employed in reversed-phase HPLC. This protonation leads to several undesirable chromatographic behaviors, including:

  • Poor Retention: The increased polarity of the cationic form results in weak interaction with the non-polar stationary phase (e.g., C18), causing the compound to elute at or near the solvent front.[1][2]

  • Tailing Peaks: Secondary interactions between the positively charged analyte and residual acidic silanol groups on the silica-based stationary phase can lead to significant peak tailing, which compromises resolution and purification efficiency.[2]

  • Method Instability: Minor fluctuations in mobile phase pH can lead to significant changes in retention time and peak shape, making the method less robust.

To overcome these challenges, several strategies can be employed, including the use of ion-pairing reagents, derivatization, or specialized chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4][5] However, a more direct and increasingly popular approach is to perform reversed-phase chromatography at an elevated pH. By raising the mobile phase pH to a level significantly above the pKa of the amine, the compound is maintained in its neutral, free base form. This increases its hydrophobicity, leading to enhanced retention and improved peak shape on standard C18 columns.[6][7]

This application note details a high-pH reversed-phase HPLC method specifically developed for the purification of this compound, providing a comprehensive guide from understanding the analyte's properties to a step-by-step purification protocol.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective purification method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂PubChem CID: 4778239
Molecular Weight 182.31 g/mol PubChem CID: 4778239
Structure Chemical structure of this compoundPubChem CID: 4778239
Estimated pKa₁ (Tertiary Amine) ~11.1 - 11.2Based on piperidine's pKa[5][8][9]
Estimated pKa₂ (Primary Amine) ~10.6 - 10.7Based on cyclohexylamine's pKa[1][2][3][10]
Appearance Viscous liquidPrepChem

The presence of two basic nitrogen atoms, a tertiary amine within the piperidine ring and a primary amine at the 4-position, results in two pKa values, both in the high basic range. To ensure the compound is in its neutral form for optimal retention in reversed-phase HPLC, the mobile phase pH should be at least two units higher than the highest pKa. Therefore, a mobile phase pH of >13 is theoretically ideal; however, practical considerations for column stability often lead to the use of a pH around 10-12 with pH-stable columns.

Understanding Potential Impurities

The target compound is commonly synthesized via the reductive amination of 1-(cyclohexylmethyl)piperidin-4-one. This synthetic route provides insight into the likely impurities that need to be separated during purification.

Potential Impurities:

  • Starting Material: Unreacted 1-(cyclohexylmethyl)piperidin-4-one.

  • Imine Intermediate: The intermediate formed between the ketone and ammonia that may not have been fully reduced.

  • Over-alkylation Products: Although less likely in this specific synthesis, side reactions could lead to further alkylation.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., NaBH₃CN, NaBH(OAc)₃), byproducts may be present.[11]

A successful purification method must be able to resolve the target compound from these potential impurities.

HPLC Purification Method Development and Protocol

Based on the physicochemical properties of this compound, a high-pH reversed-phase HPLC method was developed. This approach directly addresses the challenges of purifying basic amines by ensuring the analyte is in its neutral, more hydrophobic state.

Rationale for Method Selection

A high-pH reversed-phase method was chosen over other techniques for the following reasons:

  • Enhanced Retention and Peak Shape: By operating at a pH above the pKa of the amine groups, the compound is neutralized, leading to increased retention and symmetric peak shapes.

  • Method Simplicity and Robustness: This approach avoids the use of ion-pairing reagents, which can be difficult to remove from the purified product and can cause issues with mass spectrometry compatibility.

  • Wide Applicability: High-pH stable reversed-phase columns are widely available and the methodology can be readily adapted for other basic compounds.

While HILIC is a viable alternative for polar compounds, high-pH reversed-phase chromatography is often more intuitive for chromatographers familiar with standard reversed-phase techniques and can be more readily scaled for preparative purification.[3][4]

HPLC Instrumentation and Consumables
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used if the compound has a poor chromophore.

  • Column: A pH-stable reversed-phase C18 column (e.g., XBridge BEH C18, Gemini-NX C18, or equivalent), 5 µm particle size, 19 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Detailed Purification Protocol

Step 1: Sample Preparation

  • Dissolve the crude this compound in the sample diluent to a concentration of 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Step 2: HPLC System Setup and Equilibration

  • Install the preparative C18 column in the column oven and set the temperature to 30 °C.

  • Purge the HPLC pumps with the respective mobile phases.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 20 mL/min for at least 10 column volumes, or until a stable baseline is achieved.

Step 3: Chromatographic Separation

  • Inject the filtered sample onto the column. The injection volume will depend on the sample concentration and the column dimensions (typically 1-5 mL for a 19 x 150 mm column).

  • Run the gradient elution program as detailed in Table 2.

  • Monitor the separation at a wavelength of 210 nm. Aliphatic amines generally lack a strong UV chromophore, so low wavelength detection is necessary.

Table 2: Preparative HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.095520
2.095520
15.059520
18.059520
18.195520
22.095520

Step 4: Fraction Collection

  • Collect fractions corresponding to the main product peak. The collection can be triggered by UV signal threshold or by time.

  • It is advisable to collect the peak in multiple fractions to isolate the purest portions.

Step 5: Post-Purification Processing

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Pool the fractions that meet the desired purity specifications.

  • Remove the mobile phase solvents from the pooled fractions using a rotary evaporator. The use of a volatile buffer like ammonium bicarbonate is advantageous as it can be removed by lyophilization.

  • The final product can be isolated as the free base or converted to a salt (e.g., hydrochloride) for improved stability and handling.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject onto Column filter_sample->inject separate Gradient Elution inject->separate detect UV Detection (210 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate isolate Isolate Final Product evaporate->isolate

Caption: Workflow for the HPLC purification of this compound.

Method Validation and Justification

The described protocol is designed to be a self-validating system. The causality behind the experimental choices is detailed below.

Method_Justification cluster_method Method Parameters cluster_outcome Desired Chromatographic Outcome Analyte Analyte Properties pKa₁ ~ 11.2 pKa₂ ~ 10.6 High Basicity & Polarity MobilePhase Mobile Phase pH 10.5 Ammonium Bicarbonate Buffer Acetonitrile (Organic Modifier) Analyte->MobilePhase Dictates need for high pH to neutralize Detection Detection UV at 210 nm Low Wavelength for Aliphatic Amine Analyte->Detection Lack of chromophore necessitates low wavelength UV StationaryPhase Stationary Phase pH-Stable C18 Column 5 µm Particle Size MobilePhase->StationaryPhase Requires pH-stable column chemistry Outcome Outcome Neutral Analyte State Enhanced Retention Symmetrical Peak Shape High Resolution & Purity MobilePhase->Outcome Ensures neutral state, leading to good chromatography StationaryPhase->Outcome Provides hydrophobic interaction for separation

Caption: Rationale for the chosen HPLC method parameters.

  • High pH Mobile Phase (pH 10.5): This is the cornerstone of the method. Operating at a pH well above the pKa values of both amine groups ensures that this compound is in its neutral, unprotonated state. This significantly increases its hydrophobicity, leading to better retention on the C18 column and minimizing ionic interactions with the stationary phase, which in turn results in sharper, more symmetrical peaks.[6][7]

  • pH-Stable C18 Column: Standard silica-based C18 columns are not stable at high pH and will degrade rapidly. The use of a hybrid-particle or specially bonded silica column designed for high pH applications is critical for method robustness and column longevity.

  • Volatile Buffer (Ammonium Bicarbonate): This buffer system is effective at maintaining the high pH required for the separation and has the significant advantage of being volatile. This simplifies the post-purification workup, as the buffer can be removed by lyophilization, leaving the purified compound as the free base.

  • Gradient Elution: A gradient from a low to a high concentration of the organic modifier (acetonitrile) allows for the effective elution of the retained analyte while also providing good resolution from less retained impurities that elute early and more retained impurities that elute later in the run.

Conclusion

The high-pH reversed-phase HPLC method detailed in this application note provides an effective and reliable solution for the purification of this compound. By carefully considering the physicochemical properties of this basic compound, a method was developed that overcomes the common challenges associated with amine chromatography. This protocol offers high resolution, good peak shape, and a straightforward post-purification workup, making it an invaluable tool for researchers working with this and similar basic molecules. The principles and strategies outlined here can be readily adapted for the purification of a wide range of basic pharmaceutical intermediates and final products.

References

Application Notes & Protocols: Characterization of 1-(Cyclohexylmethyl)piperidin-4-amine as a Potential Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system, including potent analgesics.[1][2] This document provides a comprehensive guide for the initial characterization of 1-(Cyclohexylmethyl)piperidin-4-amine, a novel piperidine derivative, as a potential opioid receptor agonist. We outline a strategic workflow encompassing in vitro and in vivo assays designed to elucidate the compound's binding affinity, functional potency, signaling profile, and preliminary analgesic efficacy. The protocols are presented with detailed, step-by-step instructions and expert commentary on the rationale behind key experimental choices, empowering researchers to rigorously evaluate this and similar chemical entities.

Introduction: The Rationale for Investigation

Opioid receptors, primarily the μ (mu), δ (delta), and κ (kappa) subtypes, are class A G-protein coupled receptors (GPCRs) that represent the primary targets for the most effective pain therapeutics.[3] Agonist activation of these receptors, which are coupled to inhibitory G-proteins (Gαi/o), initiates a signaling cascade that ultimately leads to neuronal hyperpolarization and reduced neurotransmitter release, producing profound analgesia.[3][4] The classical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[5]

The structure of this compound contains key pharmacophoric elements—a basic nitrogen within a piperidine ring and a bulky, lipophilic cyclohexylmethyl group—that suggest a potential interaction with the hydrophobic pockets of opioid receptors. Structure-activity relationship (SAR) studies on related piperidine analogues have demonstrated that modifications to these positions can significantly influence binding affinity and functional activity at opioid receptors.[6][7] This guide provides the experimental framework to test this hypothesis, moving from initial receptor binding to functional characterization and preliminary in vivo validation.

Section 1: Foundational Opioid Receptor Signaling

Understanding the downstream signaling pathways of opioid receptors is critical for interpreting functional assay data. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of two primary signaling pathways: the canonical G-protein pathway and the β-arrestin pathway.[8][9]

  • G-Protein Pathway: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein (Gαi/o). The Gαi-GTP and Gβγ subunits then dissociate and modulate various intracellular effectors.[8] The primary effect of Gαi activation is the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels.[5] This pathway is largely associated with the desired analgesic effects.

  • β-Arrestin Pathway: Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited.[8] This interaction mediates receptor desensitization, internalization, and can also initiate a separate wave of G-protein-independent signaling.[4] The β-arrestin pathway has been linked to some of the undesirable side effects of opioids, such as respiratory depression and tolerance.

The differential engagement of these two pathways, known as "biased agonism," is a key area of modern opioid research, aiming to develop safer analgesics that preferentially activate the G-protein pathway.[10]

Opioid Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (GPCR) G_Protein Inactive G-Protein (Gαi-GDP-Gβγ) MOR->G_Protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to Agonist Opioid Agonist (e.g., Test Compound) Agonist->MOR Binds G_Active Active G-Protein (Gαi-GTP + Gβγ) G_Protein->G_Active GTP for GDP Exchange G_Active->AC Analgesia Analgesia (Desired Effect) G_Active->Analgesia cAMP->Analgesia Leads to GRK->MOR Phosphorylates MOR_P Phosphorylated Receptor Arrestin β-Arrestin MOR_P->Arrestin Recruits SideEffects Desensitization Side Effects Arrestin->SideEffects Leads to Arrestin->SideEffects

Figure 1: Simplified schematic of the dual signaling pathways of the μ-opioid receptor.

Section 2: In Vitro Characterization Workflow

A tiered approach is recommended to efficiently characterize the compound's pharmacological profile. We begin with assessing its ability to bind to the receptors, followed by functional assays to determine if this binding leads to cellular activity.

Protocol: Radioligand Displacement Assay for Binding Affinity (Ki)

This assay determines whether this compound can displace a known high-affinity radiolabeled ligand from the μ, δ, and κ opioid receptors. The resulting inhibition constant (Ki) is an inverse measure of the compound's binding affinity.[11][12]

Principle: Cell membranes expressing a high density of a specific opioid receptor subtype are incubated with a constant concentration of a subtype-selective radioligand (e.g., [³H]-DAMGO for μ receptors) and varying concentrations of the test compound. The ability of the test compound to compete for binding is measured by the reduction in radioactivity bound to the membranes.[13]

Experimental Protocol:

  • Membrane Preparation: Use commercially available membranes or prepare from cell lines (e.g., HEK293 or CHO) stably expressing human recombinant μ, δ, or κ opioid receptors.

  • Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 7.4) supplemented with 5 mM MgCl₂.

  • Reaction Setup: In a 96-well plate, add in order:

    • 50 µL Assay Buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

    • 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).

    • 50 µL of radioligand (e.g., [³H]-DAMGO at a final concentration near its Kd, typically 0.5-1.0 nM for μ-receptors).[14]

    • 50 µL of cell membranes (10-20 µg protein per well).

  • Incubation: Incubate the plate at 25°C for 90-120 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Data Presentation:

CompoundReceptorRadioligandKi (nM) ± SEM
This compoundμ (MOP)[³H]-DAMGO(Hypothetical Data)
This compoundδ (DOP)[³H]-DPDPE(Hypothetical Data)
This compoundκ (KOP)[³H]-U69,593(Hypothetical Data)
DAMGO (Control)μ (MOP)[³H]-DAMGO(Hypothetical Data)

Rationale: The Cheng-Prusoff correction is essential as it normalizes the inhibitory constant (Ki) to be independent of the specific radioligand concentration used in the assay, allowing for more accurate comparison of affinities across different experiments and labs.[2]

Radioligand Assay Workflow start Start prep Prepare Reagents: - Cell Membranes (MOR, DOR, KOR) - Radioligand ([³H]-Ligand) - Test Compound Dilutions start->prep plate Plate Setup (96-well): - Add Buffer/Naloxone - Add Test Compound - Add Radioligand - Add Membranes prep->plate incubate Incubate (e.g., 90 min at 25°C) plate->incubate filter Harvest & Filter (Separate Bound from Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki via Cheng-Prusoff count->analyze end End: Obtain Binding Affinity (Ki) analyze->end

Figure 2: Step-by-step workflow for the radioligand displacement assay.

Protocol: [³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay directly measures the activation of G-proteins following receptor stimulation by an agonist. It is a cornerstone for quantifying the potency (EC₅₀) and efficacy (Emax) of a compound.[15]

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds irreversibly to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the level of G-protein activation.[16][17]

Experimental Protocol:

  • Reagents:

    • Cell membranes expressing the opioid receptor of interest (10-20 µg protein/well).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

    • GDP: To a final concentration of 10 µM.

    • [³⁵S]GTPγS: To a final concentration of 0.1 nM.

    • Test compound and reference agonist (e.g., DAMGO) dilutions.

  • Reaction Setup: In a 96-well plate, add reagents to a final volume of 200 µL.

    • Pre-incubate membranes, assay buffer, and GDP for 15-20 minutes at 30°C to allow for dissociation of any bound endogenous guanine nucleotides.

    • Add the test compound across a range of concentrations.

    • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination & Harvesting: Terminate the reaction and harvest onto filter plates as described in the radioligand binding assay (Section 2.1).

  • Scintillation Counting: Measure the incorporated [³⁵S]GTPγS.

  • Data Analysis:

    • Basal binding is defined by wells with no agonist. Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

    • Plot the stimulated binding (above basal) against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect).

    • Efficacy (Emax) is often expressed as a percentage of the response produced by a standard full agonist like DAMGO.[18]

Data Presentation:

CompoundReceptorEC₅₀ (nM) ± SEMEmax (% of DAMGO) ± SEM
This compoundμ (MOP)(Hypothetical Data)(Hypothetical Data)
DAMGO (Control)μ (MOP)(Hypothetical Data)100% (by definition)
Morphine (Control)μ (MOP)(Hypothetical Data)(Hypothetical Data)

Scientist's Note: The inclusion of NaCl in the buffer is crucial, as sodium ions are known allosteric modulators of opioid receptors and can differentiate between agonists and antagonists in functional assays.

Protocol: cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. It provides a robust, cell-based confirmation of a compound's agonist activity.

Principle: Cells expressing the Gi-coupled opioid receptor are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. The cells are then co-incubated with the test compound. An active agonist will inhibit adenylyl cyclase, causing a measurable drop in the forskolin-stimulated cAMP concentration.[19][20] This change is typically measured using a competitive immunoassay format, such as HTRF or AlphaScreen.[21][22]

Experimental Protocol:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the opioid receptor of interest in a 96- or 384-well plate and grow to ~90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add the compound dilutions to the wells.

    • Add forskolin to all wells (except for the negative control) at a final concentration that elicits a submaximal response (typically 1-5 µM).

    • Incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., Cisbio HTRF cAMP dynamic 2).

  • Data Analysis:

    • Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.

    • Plot the percent inhibition of the forskolin response versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (which in this inhibitory format represents the EC₅₀ for the agonist effect).

Data Presentation:

CompoundReceptorcAMP Inhibition EC₅₀ (nM) ± SEM
This compoundμ (MOP)(Hypothetical Data)
DAMGO (Control)μ (MOP)(Hypothetical Data)

Section 3: In Vivo Efficacy - Acute Nociception Models

After confirming in vitro activity, the next logical step is to assess whether the compound has an analgesic effect in a living system. Acute thermal nociception models are standard for the initial characterization of opioid analgesics.[23]

Principle: The hot plate test measures the response latency of an animal to a thermal stimulus. Opioid analgesics increase this latency by acting on supraspinal pathways.[24][25]

Experimental Protocol (Hot Plate Test):

  • Animal Acclimation: Acclimate male C57BL/6 mice or Sprague-Dawley rats to the testing room and equipment for at least 60 minutes before the experiment.

  • Baseline Measurement: Place each animal on the hot plate apparatus (maintained at 52-55°C) and record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 45 seconds) must be used to prevent tissue damage.

  • Compound Administration: Administer this compound via a relevant route (e.g., subcutaneous, intraperitoneal) at several dose levels. Include a vehicle control group and a positive control group (e.g., morphine).

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency.

  • Data Analysis:

    • Calculate the Percent Maximal Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Plot the mean %MPE versus time to determine the time of peak effect.

    • Plot the peak %MPE versus dose to generate a dose-response curve and calculate the ED₅₀ (dose required to produce 50% of the maximal effect).

Data Presentation:

TreatmentDose (mg/kg)Peak Analgesic Effect (%MPE) ± SEM
Vehicle-(Hypothetical Data)
This compound1(Hypothetical Data)
This compound3(Hypothetical Data)
This compound10(Hypothetical Data)
Morphine (Control)10(Hypothetical Data)

Section 4: Data Interpretation and Decision Framework

The collective data from these assays provides a comprehensive initial profile of this compound.

  • High Affinity & Potency: A low nanomolar Ki value from the binding assay, coupled with low nanomolar EC₅₀ values in the GTPγS and cAMP assays, would indicate a potent interaction with the target receptor.

  • Selectivity: Comparing the Ki values for the μ, δ, and κ receptors reveals the compound's selectivity profile. A significantly lower Ki for the μ-receptor would classify it as a μ-selective ligand.

  • Efficacy: The Emax value from the GTPγS assay classifies the compound as a full agonist (Emax ≈ 100% of DAMGO) or a partial agonist (Emax < 100%).[26]

  • In Vivo Translation: A dose-dependent increase in %MPE in the hot plate test that correlates with the in vitro potency suggests that the compound is brain-penetrant and engages central opioid receptors to produce analgesia.

This initial dataset is crucial for making a go/no-go decision on further development. A promising compound would exhibit high potency, efficacy, and selectivity for the μ-opioid receptor, along with a clear analgesic signal in vivo.

Hit-to-Lead Decision Framework Binding Binding Assay Data (Ki, Selectivity) Decision1 Potent & Selective? Binding->Decision1 Functional Functional Assay Data (EC₅₀, Emax) Decision2 Functionally Active (Agonist)? Functional->Decision2 InVivo In Vivo Efficacy Data (ED₅₀, %MPE) Decision3 Analgesic Effect In Vivo? InVivo->Decision3 Decision1->Decision2 Yes Stop Stop or Redesign (Low Potency/Activity) Decision1->Stop No Decision2->Decision3 Yes Decision2->Stop No Promising Promising Lead Candidate Proceed to Advanced Studies Decision3->Promising Yes Decision3->Stop No (e.g., Poor PK)

Figure 3: A decision-making workflow for advancing a compound from initial screening.

References

Application Notes & Protocols: Evaluation of 1-(Cyclohexylmethyl)piperidin-4-amine as a Dopamine Uptake Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Dopamine Uptake Inhibitors

The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[1][2][3] Its role in regulating dopamine homeostasis makes it a primary target for therapeutic intervention in a range of central nervous system (CNS) disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Molecules that inhibit DAT function can increase the extracellular concentration of dopamine, enhancing signaling.[3][4]

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous CNS-active pharmaceuticals due to its favorable physicochemical properties that often facilitate blood-brain barrier penetration.[5][6][7] 1-(Cyclohexylmethyl)piperidin-4-amine represents a promising, yet uncharacterized, candidate molecule built upon this scaffold. The strategic inclusion of a cyclohexylmethyl group may modulate lipophilicity and target engagement.

This document provides a comprehensive guide for researchers and drug development professionals to synthesize, characterize, and evaluate the potential of this compound as a selective dopamine uptake inhibitor. The protocols herein are designed to establish its potency, selectivity, and functional activity through validated in vitro assays.

Synthesis of this compound

The synthesis of the target compound is achieved through a reductive amination process starting from 1-cyclohexylmethylpiperid-4-one. This established method provides a reliable route to the desired primary amine.[8]

Synthesis Workflow

start 1-Cyclohexylmethylpiperid-4-one step1 Dissolve in saturated ethanolic ammonia start->step1 step2 Add Raney Nickel catalyst step1->step2 step3 Hydrogenate at 75°C under 13 atm pressure step2->step3 step4 Cool and filter catalyst step3->step4 step5 Remove solvent (in vacuo distillation) step4->step5 step6 Treat residue with ethanolic HCl step5->step6 step7 Filter dihydrochloride salt step6->step7 step8 Treat with aqueous NaOH and extract with Chloroform step7->step8 step9 Dry and remove solvent step8->step9 end_product This compound step9->end_product

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Synthesis Protocol[8]

Materials:

  • 1-Cyclohexylmethylpiperid-4-one (65 g, 0.33 moles)

  • Saturated ethanolic solution of ammonia (350 ml)

  • Raney Nickel catalyst (6.5 g)

  • Saturated ethanolic solution of hydrogen chloride

  • Aqueous solution of sodium hydroxide (e.g., 2M)

  • Chloroform

  • Anhydrous sodium sulfate (Na2SO4)

  • High-pressure hydrogenation apparatus

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve 1-cyclohexylmethylpiperid-4-one (65 g) in a saturated ethanolic solution of ammonia (350 ml).

  • Carefully add the Raney Nickel catalyst (6.5 g) to the solution.

  • Seal the vessel and hydrogenate the mixture at 75°C under a pressure of 13 atmospheres for approximately 3.5 hours. Monitor the reaction for the cessation of hydrogen uptake.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the apparatus.

  • Filter the mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric; handle with care.

  • Remove the solvent from the filtrate by distillation in vacuo.

  • Treat the resulting residue with a saturated ethanolic solution of hydrogen chloride. This will precipitate the product as its dihydrochloride salt.

  • Filter off the insoluble dihydrochloride salt.

  • Treat the collected salt with an aqueous solution of sodium hydroxide to neutralize the acid and liberate the free amine.

  • Extract the aqueous layer with chloroform (3 x 100 ml).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter to remove the drying agent and remove the solvent in vacuo to yield this compound as a viscous liquid.

  • Purify further by vacuum distillation (b.p. 105°-110° C at 0.3 mm Hg) to obtain the final product.[8]

In Vitro Pharmacological Evaluation

The primary goal of the in vitro evaluation is to determine the compound's affinity for and functional inhibition of the human dopamine transporter (hDAT). Crucially, its selectivity must be assessed by profiling against the human serotonin (hSERT) and norepinephrine (hNET) transporters.[1][9]

Mechanism of Action at the Synapse

A dopamine uptake inhibitor works by blocking the DAT, which prevents the reabsorption of dopamine from the synaptic cleft into the presynaptic neuron. This action increases the concentration and prolongs the residence time of dopamine in the synapse, enhancing its ability to stimulate postsynaptic receptors.[3][4]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Dopamine Vesicles da_synapse Dopamine vesicle->da_synapse Release dat Dopamine Transporter (DAT) receptor Dopamine Receptors da_synapse->dat Reuptake da_synapse->receptor Binding & Signal Transduction compound This compound compound->dat Inhibition

Caption: Mechanism of a dopamine uptake inhibitor at the dopaminergic synapse.

Experimental Workflow

The evaluation follows a two-pronged approach: a radioligand binding assay to measure affinity (Ki) and a functional uptake assay to measure potency (IC50).

cluster_binding Radioligand Binding Assay (Affinity) cluster_uptake Functional Uptake Assay (Potency) b1 Prepare cell membranes expressing hDAT/hSERT/hNET b2 Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) & test compound b1->b2 b3 Separate bound vs. unbound ligand (Rapid Filtration) b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate Ki value b4->b5 u1 Plate cells expressing hDAT/hSERT/hNET u2 Pre-incubate cells with test compound u1->u2 u3 Add radiolabeled substrate (e.g., [3H]Dopamine for DAT) u2->u3 u4 Terminate uptake (Rapid Wash) u3->u4 u5 Lyse cells & quantify intracellular radioactivity u4->u5 u6 Calculate IC50 value u5->u6

Caption: Workflow for determining transporter affinity (Ki) and functional potency (IC50).

Protocol: Radioligand Binding Assay for hDAT, hSERT, and hNET

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand for the transporter binding site.[10]

Materials:

  • Cell Membranes: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing hDAT, hSERT, or hNET.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 (a cocaine analog)

    • For hSERT: [³H]Citalopram or [³H]Paroxetine

    • For hNET: [³H]Nisoxetine

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known potent inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Preparation: On a 96-well plate, add 50 µL of assay buffer to each well.

  • Compound Addition: Add 50 µL of serially diluted test compound to the appropriate wells. For "total binding" wells, add 50 µL of vehicle (e.g., buffer with 0.1% DMSO). For "non-specific binding" wells, add 50 µL of the non-specific binding control.

  • Radioligand Addition: Add 50 µL of the appropriate radioligand (at a final concentration near its Kd value, e.g., 1-5 nM) to all wells.

  • Membrane Addition: Add 50 µL of the cell membrane preparation (containing 10-50 µg of protein) to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or 4°C, depending on the transporter) for 60-120 minutes to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 500 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation fluid to each well and quantify the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Monoamine Uptake Inhibition Assay

This assay measures the functional potency (IC50) of the test compound by quantifying its ability to block the uptake of a radiolabeled neurotransmitter substrate into cells expressing the target transporter.[4][10][11][12]

Materials:

  • Cells: HEK293 or CHO cells stably expressing hDAT, hSERT, or hNET, seeded in a 96-well cell culture plate to be confluent on the day of the assay.[4]

  • Radiolabeled Substrates:

    • For hDAT: [³H]Dopamine

    • For hSERT: [³H]Serotonin (5-HT)

    • For hNET: [³H]Norepinephrine

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4), supplemented with 0.1 mM ascorbic acid and 10 µM pargyline to prevent substrate oxidation.[10]

  • Test Compound: Prepared as in the binding assay.

  • Non-specific Uptake Control: A high concentration of a known potent inhibitor (same as in binding assay).

  • Cell lysis buffer (e.g., 1% SDS).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayer once with 200 µL of pre-warmed (37°C) uptake buffer.

  • Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells. For "total uptake" control, add buffer with vehicle. For "non-specific uptake," add the control inhibitor. Pre-incubate the plate at 37°C for 10-20 minutes.[4][10]

  • Initiate Uptake: Initiate the uptake by adding 50 µL of uptake buffer containing the radiolabeled substrate (final concentration near its Km value, e.g., 10-20 nM for [³H]Dopamine).[10]

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.[10]

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[4][10]

  • Cell Lysis: Lyse the cells by adding 100-200 µL of lysis buffer to each well and incubating for at least 30 minutes.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific uptake: Specific Uptake = Total Uptake - Non-specific Uptake.

  • Plot the percentage of specific uptake against the log concentration of the test compound.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific uptake).

Data Interpretation & Candidate Profile

The data generated from these assays allow for a quantitative assessment of the compound's potential. A successful DAT inhibitor candidate should exhibit high potency (low Ki and IC50 values for DAT) and high selectivity over SERT and NET.

Hypothetical Data Summary

The following table presents a hypothetical but desirable profile for a selective DAT inhibitor candidate.

ParameterhDAThSERThNETSelectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
Binding Affinity (Ki, nM) 1585045056.730.0
Uptake Inhibition (IC50, nM) 25120060048.024.0

A selectivity ratio significantly greater than 10-fold is generally considered desirable for advancing a compound.

Next Steps and Future Directions

Should this compound demonstrate a promising in vitro profile, the subsequent stages of drug discovery should be initiated. These steps are crucial for determining if the compound's in vitro activity translates into a viable therapeutic agent.[13][14]

  • Lead Optimization: If selectivity or potency is suboptimal, medicinal chemistry efforts can be employed to synthesize analogs to improve the pharmacological profile.

  • ADME/Tox Profiling:

    • Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to predict its half-life in vivo.[15]

    • Permeability and Efflux: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays to predict blood-brain barrier penetration and assess if the compound is a substrate for efflux pumps like P-glycoprotein.[16]

    • Preliminary Toxicity: Evaluate cytotoxicity in relevant cell lines (e.g., HepG2 for liver toxicity).

  • In Vivo Studies:

    • Pharmacokinetics (PK): Administer the compound to animal models (e.g., rodents) to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including brain exposure levels.

    • Pharmacodynamics (PD): Use techniques like in vivo microdialysis to measure changes in extracellular dopamine levels in the brain following compound administration.

    • Behavioral Models: Assess the compound's efficacy in relevant animal models of CNS disorders (e.g., forced swim test for depression, locomotor activity for stimulant effects).

Adherence to regulatory guidelines for early-stage drug development is essential throughout this process to ensure a smooth transition to preclinical and clinical phases.[17][18][19]

References

Troubleshooting & Optimization

Minimizing byproducts in 1-(Cyclohexylmethyl)piperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical research, 1-(Cyclohexylmethyl)piperidin-4-amine is a key building block for a variety of therapeutic agents.[1] Its synthesis, most commonly achieved through reductive amination, is a cornerstone reaction for forging C-N bonds.[2][3] This process involves the reaction of a carbonyl compound, in this case, cyclohexanecarboxaldehyde, with an amine, piperidin-4-amine, followed by the reduction of the resulting imine intermediate.[4]

While robust, this method can be plagued by the formation of undesirable byproducts, complicating purification and reducing overall yield. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize byproducts and optimize the synthesis of this compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.

Q1: I'm observing a significant amount of a higher molecular weight impurity, likely a tertiary amine. How can I prevent this over-alkylation?

A1: The formation of a tertiary amine byproduct, where the desired this compound product reacts with another molecule of cyclohexanecarboxaldehyde, is a common challenge.[5][6] This occurs because the product, a secondary amine, can be more nucleophilic than the starting primary amine.

Root Causes & Solutions:

  • Stoichiometry: An excess of the aldehyde starting material can drive the formation of the tertiary amine.

    • Solution: Use a slight excess of the amine (piperidin-4-amine), typically 1.1 to 1.2 equivalents, to ensure the aldehyde is consumed in the formation of the desired product.[7]

  • Reaction Conditions: The rate of imine reduction versus the rate of the second alkylation is critical.

    • Solution 1: Two-Step Procedure: Pre-form the imine before introducing the reducing agent. Mix the aldehyde and amine in an anhydrous, aprotic solvent (like dichloromethane or ethanol) and stir at room temperature.[5][7] The use of a dehydrating agent, such as 4Å molecular sieves, can drive the imine formation to completion.[5] Once the starting materials are consumed (monitored by TLC or LC-MS), add the reducing agent.

    • Solution 2: pH Control: Operating under non-acidic (neutral) conditions can suppress the formation of the tertiary amine byproduct.[5] While acidic conditions can catalyze imine formation, they can also promote side reactions.[6]

    • Solution 3: Slow Addition: If performing a one-pot synthesis, slowly add the reducing agent to the mixture of the amine and aldehyde. This keeps the concentration of the newly formed secondary amine low, minimizing its chance to react further.

Q2: My reaction yields a significant amount of cyclohexylmethanol. Why is my aldehyde being reduced?

A2: The reduction of the starting aldehyde (cyclohexanecarboxaldehyde) to its corresponding alcohol (cyclohexylmethanol) is a clear indication that your reducing agent is too reactive or the conditions are not selective enough.[7][8]

Root Causes & Solutions:

  • Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce both the iminium ion intermediate and the starting aldehyde.[6][8]

    • Solution: Employ a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group.[6][8]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations. It is mild enough to not significantly reduce aldehydes and ketones but is highly effective for reducing iminium ions.[6][7]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions, especially under mildly acidic conditions (pH 4-5), where imine formation is optimal.[6][8] However, due to the toxicity of cyanide, NaBH(OAc)₃ is often preferred.

// Nodes Aldehyde [label="Cyclohexanecarboxaldehyde"]; Amine [label="Piperidin-4-amine"]; Product [label="this compound\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine [label="Imine Intermediate"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; TertiaryAmine [label="Tertiary Amine Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="Cyclohexylmethanol Byproduct", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges {Aldehyde, Amine} -> Imine [label="+ H₂O"]; {Imine, ReducingAgent} -> Product [label="Reduction"]; {Product, Aldehyde} -> TertiaryAmine [label="Over-alkylation\n(Side Reaction)"]; {Aldehyde, ReducingAgent} -> Alcohol [label="Aldehyde Reduction\n(Side Reaction)"]; } caption="Reaction pathways in the synthesis."

Q3: The reaction is sluggish and gives a low yield. What factors should I investigate?

A3: Low conversion can be attributed to several factors, primarily related to inefficient imine formation or suboptimal reduction conditions.

Root Causes & Solutions:

  • Imine/Iminium Ion Formation: The formation of the imine intermediate is a crucial equilibrium-driven step.

    • Solution 1: Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials. As mentioned, using dehydrating agents like 4Å molecular sieves or employing a Dean-Stark apparatus with a solvent like toluene can drive the reaction forward.[5]

    • Solution 2: pH Optimization: Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[6] This is because protonation of the aldehyde's carbonyl oxygen makes it more electrophilic. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic.[6] Adding a catalytic amount of acetic acid is a common practice.[7]

  • Solvent Choice: The solvent must be compatible with all reagents and intermediates.

    • Solution: Anhydrous aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are excellent choices for reactions using borohydride reagents.[7] Alcohols like methanol or ethanol can be used but may react with some reducing agents.[7]

  • Reagent Quality: Ensure the reducing agent has not degraded due to moisture.

Frequently Asked Questions (FAQs)

What is the most reliable synthetic route for this molecule?

For laboratory scale, a one-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is often the most convenient and efficient method.[6][7] For larger scales or when maximum selectivity is required, a two-step process involving the pre-formation and isolation (or in-situ use) of the imine followed by reduction can provide better control and minimize byproducts.[5][7]

How do I choose the best reducing agent?

The choice depends on the desired balance of reactivity, selectivity, and safety.

Reducing AgentProsConsBest For
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity for imines/iminium ions; mild; commercially available.[7]Can be slower than other reagents.One-pot reductive aminations.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective, especially at controlled pH (4-5).[6][8]Generates toxic cyanide waste; moisture sensitive.Reactions where aldehyde reduction is a major issue.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[2]Less selective; can reduce the starting aldehyde.[8]A two-step process after imine formation is complete.[7]
H₂/Catalyst (e.g., Raney Nickel, Pd/C) "Green" reagent (byproduct is water); effective.[2][9]Requires specialized high-pressure equipment; catalyst can be pyrophoric.Scale-up and industrial applications.[2]
How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to track the disappearance of the starting aldehyde and the appearance of the product. The amine product can be visualized with ninhydrin stain.

  • LC-MS: This provides a more definitive analysis, allowing you to monitor the consumption of reactants and the formation of the product and any byproducts by their respective mass-to-charge ratios.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

// Nodes Start [label="Combine Piperidin-4-amine (1.1 eq)\n& Cyclohexanecarboxaldehyde (1.0 eq)\nin anhydrous DCE"]; Stir [label="Stir at Room Temperature\n(20-60 min)"]; Add_Reagent [label="Add NaBH(OAc)₃ (1.5 eq)\nportion-wise"]; React [label="Stir until completion\n(Monitor by TLC/LC-MS)"]; Quench [label="Quench with saturated aq. NaHCO₃"]; Extract [label="Extract with DCM"]; Purify [label="Purify (Acid-Base Extraction or Chromatography)"];

// Edges Start -> Stir; Stir -> Add_Reagent; Add_Reagent -> React; React -> Quench; Quench -> Extract; Extract -> Purify; } caption="One-pot synthesis workflow."

  • To a solution of piperidin-4-amine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere, add cyclohexanecarboxaldehyde (1.0 eq.).

  • Stir the mixture at room temperature for 20-60 minutes to facilitate initial imine formation.[7]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. An exotherm may be observed.[7]

  • Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-18 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or acid-base extraction.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

  • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, while non-basic impurities (like cyclohexylmethanol) remain in the organic layer.[7]

  • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by slowly adding a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10.

  • Extract the now-basic aqueous layer multiple times with an organic solvent (DCM or ethyl acetate) to recover the purified free-base product.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the purified this compound.

References

How to avoid dialkylation in reductive amination of 4-aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the reductive amination of 4-aminopiperidine, specifically focusing on the prevention of undesired dialkylation byproducts.

The Challenge: Mono- vs. Di-alkylation

Reductive amination is a powerful method for C-N bond formation, but its application to primary amines like 4-aminopiperidine is often complicated by overalkylation.[1][2][3] The desired secondary amine product is frequently more nucleophilic than the starting primary amine, leading it to react with a second molecule of the carbonyl compound. This competitive reaction results in the formation of a tertiary amine, a byproduct known as dialkylation.

Furthermore, the 4-aminopiperidine scaffold contains two reactive nitrogen atoms: a primary exocyclic amine and a secondary endocylcic (ring) amine. To achieve selectivity, it is often necessary to protect the more nucleophilic ring nitrogen to prevent unwanted side reactions.[4][5] This guide will address both forms of overalkylation.

Core Reaction Pathways

The diagram below illustrates the desired reaction pathway leading to the monoalkylated product versus the competing pathway that results in the dialkylated byproduct.

G A 4-Amino-1-Boc-piperidine (Primary Amine) C Iminium Ion Intermediate A->C + Carbonyl (B) - H₂O D Desired Product (Secondary Amine) B Aldehyde / Ketone (R-C=O) B->C C->D + Reducing Agent (F) E Undesired Product (Tertiary Amine) H Second Iminium Ion D->H + Carbonyl (G) - H₂O F Reducing Agent [H⁻] F->D F->E G Aldehyde / Ketone (R-C=O) G->H H->E + Reducing Agent (F)

Caption: Competing pathways in reductive amination.

Troubleshooting and FAQs

Q1: I'm observing significant dialkylation of my primary amine. What is the first and most critical parameter I should adjust?

A1: Stoichiometry.

The relative concentration of the reactants is the most powerful tool to control the reaction's outcome. The secondary amine product is often a stronger nucleophile than the starting primary amine. If a stoichiometric equivalent (1:1) of amine to carbonyl is used, by the time 50% of the starting amine has reacted, the product concentration is high enough to effectively compete for the remaining carbonyl, leading to dialkylation.

Expert Recommendation:

  • Use an Excess of the Amine: Employing a 1.5 to 2-fold excess of 4-aminopiperidine relative to the carbonyl compound can significantly suppress dialkylation. This ensures that the carbonyl is more likely to encounter a primary amine than the newly formed secondary amine product.

  • Inverse Addition: For highly reactive aldehydes, consider a slow addition of the aldehyde to a solution containing the amine and the reducing agent. This "inverse addition" technique keeps the instantaneous concentration of the aldehyde low, further favoring the reaction with the more abundant primary amine.

Q2: My reaction involves the unprotected 4-aminopiperidine, and I'm getting a complex mixture. What's happening?

A2: You are likely alkylating both the primary and the secondary ring amine.

The secondary amine within the piperidine ring is highly nucleophilic and will compete with the primary amine for the carbonyl compound.[4] To ensure the reaction occurs selectively at the desired primary amine, the piperidine nitrogen must be protected.

Expert Recommendation:

  • Use a Protecting Group: The most common and effective strategy is to use 4-amino-1-Boc-piperidine as your starting material. The tert-butyloxycarbonyl (Boc) group deactivates the ring nitrogen, ensuring that reductive amination occurs exclusively on the exocyclic primary amine. The Boc group can be easily removed later under acidic conditions (e.g., TFA or HCl in dioxane) if the parent piperidine is desired.[5]

Q3: I've corrected my stoichiometry, but dialkylation is still an issue. How does my choice of reducing agent affect selectivity?

A3: The choice of reducing agent is crucial for selectivity in one-pot reactions. [6][7][8]

The ideal reducing agent for a one-pot reductive amination must reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[1][9] This selectivity prevents premature consumption of the aldehyde/ketone and ensures the hydride is delivered primarily to the C=N bond.

Expert Recommendation:

  • Use Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is the reagent of choice for most reductive aminations.[6][7][10] It is a mild and selective hydride donor that readily reduces iminium ions but is too sterically hindered and electronically deactivated to significantly reduce most aldehydes and ketones under neutral or weakly acidic conditions.[11][12] Its use in aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile (MeCN) is standard.[10]

  • Use Sodium Cyanoborohydride (NaBH₃CN) with Caution: NaBH₃CN is also selective for iminium ions, but its reactivity is highly pH-dependent.[13] It requires mildly acidic conditions (pH 6-7) to be effective, but under more acidic conditions, it can reduce carbonyls and, more dangerously, release highly toxic hydrogen cyanide (HCN) gas.[9][14] Due to its toxicity, STAB is now preferred in most applications.[7]

  • Avoid Sodium Borohydride (NaBH₄) for One-Pot Reactions: NaBH₄ is a powerful reducing agent that will rapidly reduce both the carbonyl starting material and the iminium ion intermediate.[2][11] Its lack of selectivity makes it unsuitable for one-pot procedures, as it will primarily yield the alcohol from carbonyl reduction.

Reducing AgentSelectivity for Iminium vs. CarbonylOptimal ConditionsProsCons
Sodium Triacetoxyborohydride (STAB) ExcellentWeakly acidic to neutral; Aprotic solvents (DCE, THF)High selectivity, low toxicity, broad substrate scope[6][10]Water-sensitive, higher cost
Sodium Cyanoborohydride GoodpH 6-7 controlled[13][15]Effective and well-establishedHighly toxic (HCN release) , pH-sensitive, slower reactions[9][14]
Sodium Borohydride PoorBest in two-step procedure; Protic solvents (MeOH, EtOH)Inexpensive, powerful reductantNon-selective, reduces carbonyls rapidly, not for one-pot[2][11]
Q4: The one-pot procedure is still giving me trouble. Is there a more robust, foolproof method to guarantee mono-alkylation?

A4: Yes, a two-step (or indirect) reductive amination. [10][16]

When maximum selectivity is required, physically separating the imine formation from the reduction step eliminates the possibility of dialkylation.[12][17][18] In this approach, the secondary amine product is never in the same flask as the carbonyl starting material.

Expert Recommendation:

  • Step 1: Imine Formation. React the 4-amino-1-Boc-piperidine with the carbonyl compound in a solvent like methanol or ethanol. Often, a dehydrating agent (like molecular sieves) or azeotropic removal of water is used to drive the equilibrium towards the imine. Monitor the reaction by TLC, NMR, or GC-MS until the starting materials are fully consumed.

  • Step 2: Reduction. Once imine formation is complete, remove any excess carbonyl compound if necessary (though often the subsequent reduction can be performed directly). Then, cool the reaction and add a reducing agent. Since no carbonyl is present, you can now use a less selective but more powerful and economical reagent like Sodium Borohydride (NaBH₄) .

Caption: Workflow for two-step reductive amination.

Recommended Protocol: One-Pot Selective Mono-Alkylation

This protocol details a reliable one-pot procedure for the reductive amination of 4-amino-1-Boc-piperidine using sodium triacetoxyborohydride (STAB).

Materials:

  • 4-amino-1-Boc-piperidine (1.2 equiv)

  • Aldehyde or Ketone (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, 0-1 equiv, can catalyze imine formation, especially for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-1-Boc-piperidine (1.2 equiv) and the aldehyde or ketone (1.0 equiv).

  • Solvent: Add anhydrous DCE to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Catalyst (Optional): If reacting with a ketone, add glacial acetic acid (1.0 equiv). For most aldehydes, this is not necessary.[10] Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reduction: Add STAB (1.5 equiv) to the mixture portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure mono-alkylated product.

Troubleshooting Decision Tree

If you are facing issues, follow this logical workflow to diagnose and solve the problem.

G start Problem: Dialkylation Observed q1 Is the piperidine nitrogen protected (e.g., with Boc)? start->q1 s1 Action: Use 4-amino-1-Boc-piperidine to prevent ring alkylation. q1->s1 No q2 What is the Amine:Carbonyl stoichiometry? q1->q2 Yes s1->q2 s2 Action: Increase amine to 1.5 - 2.0 equivalents. q2->s2 < 1.5 : 1 q3 Which reducing agent are you using? q2->q3 ≥ 1.5 : 1 s2->q3 s3 Action: Switch to STAB in an aprotic solvent (DCE/THF). q3->s3 Not STAB q4 Is the carbonyl highly reactive (e.g., unhindered aldehyde)? q3->q4 STAB s3->q4 s4 Action: Use inverse addition (add aldehyde slowly). q4->s4 Yes s5 Final Strategy: Perform a two-step procedure. 1. Form imine completely. 2. Reduce with NaBH₄. q4->s5 No s4->s5 end Success: Selective Mono-alkylation s5->end

References

Technical Support Center: Optimizing N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find practical, field-tested advice to troubleshoot common issues and optimize your reaction conditions for robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the N-alkylation of piperidines.

Q1: What are the most common methods for N-alkylation of piperidines?

There are two primary methods widely employed for the N-alkylation of piperidines: direct alkylation with alkyl halides and reductive amination.[1][2] Direct alkylation involves the reaction of the piperidine's secondary amine with an alkyl halide, typically in the presence of a base.[2][3][4] Reductive amination is a two-step process, often performed in one pot, where the piperidine reacts with an aldehyde or ketone to form an iminium intermediate, which is then reduced to the N-alkylated product.[2][5][6]

Q2: How do I choose between direct alkylation and reductive amination?

The choice of method depends on several factors, including the nature of the alkyl group to be introduced and the functional group tolerance of your substrate.

  • Direct Alkylation is often simpler for introducing simple alkyl groups (methyl, ethyl, benzyl) using the corresponding halides.[7] However, it is prone to overalkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive alkyl halides like methyl iodide.[8]

  • Reductive Amination is generally more versatile and provides better control against overalkylation.[5] It is the preferred method for introducing more complex or functionalized alkyl groups derived from corresponding aldehydes or ketones.[6][9]

Q3: What are the common bases used for direct N-alkylation with alkyl halides?

A variety of inorganic and organic bases can be used. Common choices include:

  • Inorganic bases: Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are frequently used, mild bases.[2][7][10] Stronger bases like sodium hydride (NaH) can also be employed, particularly for less reactive systems.[7]

  • Organic bases: Hindered amine bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are effective at scavenging the acid byproduct without competing in the alkylation reaction.[7]

Q4: Which solvents are suitable for N-alkylation reactions?

Polar aprotic solvents are generally preferred. Common choices include:

  • Acetonitrile (MeCN)[7]

  • N,N-Dimethylformamide (DMF)[2][7]

  • Dichloromethane (DCM) for reductive aminations[2]

In some cases, aqueous media have also been successfully used, offering a "greener" alternative.[10]

Q5: My N-alkylation reaction is not going to completion. What should I do?

Several factors could be at play:

  • Insufficient reactivity of the alkylating agent: Consider switching to a more reactive halide (iodide > bromide > chloride).

  • Inadequate base strength: If using a mild base like K₂CO₃ with a less reactive halide, consider switching to a stronger base like NaH or heating the reaction.[7]

  • Steric hindrance: If either the piperidine or the alkylating agent is sterically hindered, longer reaction times or higher temperatures may be necessary.

Troubleshooting Guide: Common Problems and Solutions

This guide provides a structured approach to resolving specific issues encountered during the N-alkylation of piperidines.

Problem 1: Low Yield of the Desired N-Alkylated Product

A low yield can be attributed to incomplete reaction or the formation of side products.

Possible Causes & Recommended Solutions:

Cause Explanation Solution
Insufficient Reactivity The electrophilicity of the alkylating agent or the nucleophilicity of the piperidine may be low.Increase reaction temperature. Switch to a more reactive alkyl halide (e.g., from R-Cl to R-I). Use a more polar solvent to better solvate the transition state.
Incomplete Deprotonation The base may not be strong enough to effectively neutralize the ammonium salt formed during the reaction, thus reducing the concentration of the free amine.[11]Switch to a stronger base (e.g., from K₂CO₃ to NaH or an organic base like DIPEA).[7]
Steric Hindrance Bulky substituents on the piperidine ring or the alkylating agent can slow down the SN2 reaction.Increase reaction time and/or temperature. Consider using a less hindered alkylating agent if possible.
Side Reactions Quaternization (overalkylation) or elimination reactions of the alkyl halide can consume starting materials.See "Problem 2" and "Problem 3" for specific solutions.
Problem 2: Formation of Quaternary Ammonium Salt (Overalkylation)

This is a very common side reaction in direct alkylation, as the tertiary amine product is often more nucleophilic than the starting secondary amine.[8]

Possible Causes & Recommended Solutions:

Cause Explanation Solution
High Reactivity of Alkylating Agent Highly reactive alkylating agents like methyl iodide rapidly alkylate the tertiary amine product.[8]Use a less reactive alkylating agent (e.g., methyl bromide or dimethyl sulfate).
Stoichiometry Using an excess of the alkylating agent drives the reaction towards the quaternary salt.[7]Use a slight excess of the piperidine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[7]
Reaction Conditions High concentrations and temperatures can favor the second alkylation step.Run the reaction at a lower temperature and in a more dilute solution.
Inherent Nucleophilicity The N-alkylated piperidine product is inherently a strong nucleophile.If overalkylation remains a significant issue, switch to reductive amination, which is not prone to this side reaction.[5]
Problem 3: Elimination Side Products from the Alkyl Halide

This is more prevalent with secondary and tertiary alkyl halides, where the base can promote E2 elimination instead of SN2 substitution.

Possible Causes & Recommended Solutions:

Cause Explanation Solution
Sterically Hindered Alkyl Halide Secondary and tertiary alkyl halides are more prone to elimination.If possible, use a primary alkyl halide.
Strong/Bulky Base Strong or sterically hindered bases can preferentially act as a base for elimination rather than a nucleophile scavenger.Use a weaker, non-nucleophilic base like potassium carbonate or sodium bicarbonate.[7][10]
High Temperature Higher temperatures generally favor elimination over substitution.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Problem 4: Difficulty in Product Purification

The basic nature of the product and potential side products can complicate purification.

Possible Causes & Recommended Solutions:

Cause Explanation Solution
Residual Starting Piperidine The starting material and product often have similar polarities.Use a slight excess of the alkylating agent to consume all the starting piperidine, then address the purification of the product from the quaternary salt.
Quaternary Salt Byproduct The quaternary salt is highly polar and may not be easily separated by standard silica gel chromatography.During aqueous workup, the quaternary salt will remain in the aqueous layer. Alternatively, the crude product can sometimes be precipitated as a salt (e.g., hydrochloride) to separate it from less polar impurities.
General Purification Strategy The basic nature of the product can cause streaking on silica gel.Treat the crude product with an aqueous acid (e.g., 1M HCl) to form the salt, wash with an organic solvent (e.g., diethyl ether) to remove non-basic impurities, then basify the aqueous layer and extract the purified free amine. Alternatively, add a small amount of triethylamine (~1%) to the eluent during column chromatography.

Visualizing the Troubleshooting Process

Caption: A flowchart for troubleshooting common N-alkylation issues.

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of piperidine with an alkyl bromide using potassium carbonate as the base.

Materials:

  • Piperidine (1.0 eq)

  • Alkyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and anhydrous DMF (or MeCN) to make an approximately 0.5 M solution.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add the alkyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating to 50-70 °C may be required.[7]

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperidine.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of piperidine with an aldehyde using sodium triacetoxyborohydride.[2]

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane in a round-bottom flask.

  • Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Reaction Mechanism Overview

G cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination a Piperidine c Transition State a->c Nucleophilic Attack b Alkyl Halide (R-X) b->c d N-Alkylated Piperidinium Salt c->d Halide Leaves f N-Alkylated Piperidine d->f Deprotonation e Base e->f g Piperidine i Iminium Ion g->i h Aldehyde/Ketone h->i Condensation k N-Alkylated Piperidine i->k Reduction j Reducing Agent (e.g., NaBH(OAc)3) j->k

Caption: Comparison of Direct Alkylation and Reductive Amination pathways.

This guide is intended to provide a solid foundation for your experimental work. Remember that each substrate is unique, and optimization is often an iterative process. For further in-depth reading, please consult the references listed below.

References

Purification challenges of non-UV active amines like 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of challenging compounds. This guide is specifically designed for researchers, scientists, and drug development professionals encountering difficulties with the purification of non-UV active amines, using 1-(Cyclohexylmethyl)piperidin-4-amine as a primary case study. Its aliphatic and saturated structure presents a common yet significant hurdle: the lack of a UV chromophore, rendering standard purification monitoring by UV-Vis detection ineffective.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of purifying such molecules. The methodologies and explanations provided are grounded in established chemical principles and extensive field experience.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound and similar non-UV active amines.

Problem 1: I can't see my compound on the TLC plate using a UV lamp.

Cause: this compound lacks a significant UV chromophore. The saturated cyclohexyl and piperidine rings do not absorb UV light at standard wavelengths (254 nm or 365 nm) used for TLC visualization.[1]

Solution: Employ a destructive visualization technique. After developing the TLC plate, you must use a chemical stain that reacts with the amine functional group to produce a colored spot.

Recommended Staining Methods:

StainPreparationVisualizationTarget Functional Groups
Potassium Permanganate (KMnO4) Dissolve 1.5g of KMnO4, 10g of K2CO3, and 1.25mL of 10% NaOH in 200mL of water.Dip the TLC plate in the solution and gently heat. Yellow spots will appear against a purple background.Amines, Alcohols, Alkenes, and other oxidizable groups.[2]
Ninhydrin Dissolve 0.3g of ninhydrin in 100mL of n-butanol and add 3mL of acetic acid.Dip the plate and heat gently. Primary amines will typically appear as purple or pink spots.[3]Primary and secondary amines.[3]
Iodine Chamber Place a few crystals of solid iodine in a sealed chamber.Place the developed TLC plate in the chamber. Brown spots will appear where the compound is present.[1][2]General purpose, good for many organic compounds.[1][2]

Step-by-Step Protocol for TLC Staining (Potassium Permanganate):

  • Prepare the KMnO4 staining solution as described in the table above.

  • After eluting your TLC plate, allow the solvent to fully evaporate in a fume hood.

  • Using forceps, quickly dip the plate into the KMnO4 solution for 1-2 seconds.

  • Remove the plate and wipe the excess stain from the back with a paper towel.

  • Gently warm the plate with a heat gun until yellow-brown spots appear against a purple background. Be careful not to overheat, as this can char the plate.

  • Circle the visualized spots with a pencil immediately, as the color may fade over time.

Problem 2: My amine is streaking badly on the silica gel column.

Cause: The basic amine functionality of this compound interacts strongly with the acidic silanol groups on the surface of the silica gel.[4][5][6] This strong interaction leads to poor peak shape, tailing, and sometimes irreversible adsorption.

Solution: Neutralize the acidic silica gel by modifying the mobile phase or using a different stationary phase.

Option A: Mobile Phase Modification

  • Add a Competing Base: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your mobile phase (typically 0.1-1%).[4][5] The competing base will interact with the acidic silanol groups, minimizing their interaction with your target amine.[6] A common solvent system is Dichloromethane/Methanol with 0.5% TEA.

  • Use Ammonia: For highly basic amines, a solution of methanol saturated with ammonia can be effective as a polar component of the mobile phase. A typical mobile phase could be 95:5 DCM:(MeOH/NH3 sat.).

Option B: Alternative Stationary Phases

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[4]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Ensure you are using basic or neutral alumina, as acidic alumina will have similar issues to silica.

Workflow for Mitigating Tailing on Silica Gel:

Caption: Troubleshooting workflow for amine streaking in column chromatography.

Problem 3: I've run my column "blind" and have hundreds of fractions to analyze.

Cause: Without UV detection, it's impossible to know when your compound is eluting from the column in real-time. This necessitates collecting numerous small fractions to avoid accidentally discarding the product.

Solution: Systematically analyze the collected fractions using the TLC and staining methods described in Problem 1.

Efficient Fraction Analysis Protocol:

  • Arrange your collected fractions in a logical order (e.g., in a rack).

  • Spot every other fraction (or every third fraction for a large number of tubes) onto a single TLC plate. Be sure to label the lanes clearly.

  • Develop the TLC plate in your chosen solvent system.

  • Visualize the plate using an appropriate stain (e.g., KMnO4).

  • Identify the fractions that contain your desired compound.

  • Once you have located the product-containing fractions, you can perform a second TLC with the fractions immediately before and after to precisely determine the elution profile.

  • Combine the pure fractions for solvent evaporation.

II. Frequently Asked Questions (FAQs)

Q1: Since my compound is non-UV active, can I use preparative HPLC? If so, what detector should I use?

A1: Yes, preparative HPLC is an excellent option for purifying non-UV active compounds. Instead of a UV detector, you will need to use a universal detector.[7]

Recommended HPLC Detectors:

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column eluent, evaporates the solvent, and then measures the light scattered by the remaining non-volatile analyte particles.[8][9] It is compatible with gradient elution and can detect any compound that is less volatile than the mobile phase.[9][10]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD also starts by nebulizing the eluent and evaporating the solvent. However, it then imparts a positive charge to the resulting analyte particles and measures this charge with a sensitive electrometer.[7][11][12] CAD generally offers more consistent response and higher sensitivity than ELSD.[12]

Considerations for ELSD/CAD:

  • Volatile Buffers: You must use volatile mobile phase modifiers, such as ammonium formate or ammonium acetate, as non-volatile salts will precipitate and be detected.

  • Semi-Volatile Compounds: These detectors are not suitable for highly volatile compounds that may evaporate along with the mobile phase.

Q2: Is derivatization a viable strategy for improving the purification of this compound?

A2: Absolutely. Derivatization involves chemically modifying your amine to introduce a UV-active chromophore, making it easily detectable by standard UV-Vis detectors.[13][14][15]

Common Derivatization Strategy for Amines:

A common approach is to react the primary amine with a reagent like dansyl chloride or dabsyl chloride.[16] These reagents attach a strongly UV-absorbing group to the amine.

Step-by-Step Derivatization Protocol (General):

  • Dissolve your crude amine in a suitable solvent (e.g., acetone).

  • Add a base (e.g., sodium bicarbonate) to neutralize the HCl that will be generated.

  • Add the derivatizing agent (e.g., dansyl chloride solution).[13]

  • Allow the reaction to proceed, often with gentle heating.

  • Quench the reaction.

  • Extract the derivatized product.

  • You can now purify the derivatized amine using standard flash chromatography or preparative HPLC with UV detection.

  • After purification, the derivatizing group may need to be cleaved to yield the pure, underivatized amine, depending on the requirements of your next synthetic step.

Derivatization Workflow:

References

Technical Support Center: Purification Strategies for Reactions Involving 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, chemists, and drug development professionals who utilize 4-aminopiperidine in their synthetic routes. Excess 4-aminopiperidine is a common byproduct that can complicate downstream processing. Its basicity, polarity, and low molecular weight present unique purification challenges. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind effective purification strategies.

Troubleshooting Common Purification Issues

This section addresses specific problems frequently encountered in the lab.

Q1: My desired product is also a basic amine. How can I perform an acidic wash to remove the excess 4-aminopiperidine without losing my product to the aqueous layer?

A: This is a classic selectivity challenge. The key lies in exploiting the difference in basicity (pKa) between 4-aminopiperidine and your product. 4-Aminopiperidine is a strong base with a predicted pKa of around 10.37.[1] If your product is significantly less basic (e.g., an aniline, amide, or a sterically hindered amine), you can use a milder acidic solution that will selectively protonate the more basic 4-aminopiperidine.

  • Causality: The Henderson-Hasselbalch equation dictates that at a pH well below the pKa of a base, it will exist predominantly in its protonated, water-soluble salt form. By buffering your aqueous wash to a pH that is below the pKa of 4-aminopiperidine but above the pKa of your product, you can achieve selective extraction.

  • Recommended Action: Instead of strong acids like 1M HCl, try a wash with a 5-10% aqueous solution of citric acid or a saturated solution of ammonium chloride (pH ~5-6).[2] Perform a small-scale liquid-liquid extraction (LLE) first and analyze both the organic and aqueous layers by TLC or LC-MS to confirm that your product remains in the organic phase while the impurity is removed.

Q2: I am trying to purify my product using silica gel chromatography, but the 4-aminopiperidine is streaking badly on the column and is difficult to detect by UV. What can I do?

A: This is a common issue with highly polar and basic amines on standard silica gel. The free silanol groups (Si-OH) on the silica surface are acidic and interact strongly with basic compounds, leading to poor peak shape and streaking.[3] Furthermore, 4-aminopiperidine lacks a strong UV chromophore, making it invisible at 254 nm.[4]

  • Expert Insight & Solutions:

    • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or pyridine. This deactivates the acidic silanol sites and significantly improves the chromatography of basic compounds.

    • TLC Visualization: For TLC analysis, use a stain that reacts with amines. Potassium permanganate (KMnO₄) stain or a ninhydrin solution are excellent choices for visualizing primary and secondary amines.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is often better suited for the purification of basic compounds. Reverse-phase chromatography (C18) is also an excellent option if your product has sufficient hydrophobicity.[5]

    • Short Plug Filtration: If the goal is just to remove the bulk of the amine, you can pass your crude reaction mixture through a short "plug" of silica gel, eluting with your solvent system.[3] The highly polar amine will be retained, allowing for a rough but rapid purification.

Q3: My product is sensitive to both acidic and basic conditions. What purification methods are available that avoid pH adjustments?

A: When your product's stability is a concern, you must turn to non-pH-based purification techniques.

  • Recommended Non-pH Methods:

    • Scavenger Resins: This is often the best solution. Polymer-bound scavenger resins are functionalized solid supports that covalently react with and "scavenge" specific classes of compounds from a solution.[6] For a primary amine like 4-aminopiperidine, an isocyanate or acid chloride functionalized resin is highly effective. You simply stir the resin with the crude reaction mixture, and then filter it off. The excess amine is now covalently attached to the solid support, leaving your purified product in the solution.

    • Distillation/Kugelrohr: 4-Aminopiperidine has a relatively low boiling point under vacuum (e.g., 36 °C at 0.5 mmHg).[7] If your product is a high-boiling liquid or a stable solid, you can remove the excess 4-aminopiperidine by vacuum distillation.

    • Recrystallization: If your desired product is a solid, recrystallization is a powerful purification technique.[8][9] The highly soluble 4-aminopiperidine will typically remain in the mother liquor, allowing you to isolate your product as pure crystals.[10]

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of 4-aminopiperidine relevant to purification?

Understanding these properties is the foundation of a good purification strategy.

PropertyValueImplication for PurificationSource(s)
Molecular Weight 100.16 g/mol Small, polar molecule; can be difficult to separate from other small molecules.[11][12][13]
Boiling Point 65°C @ 18 mmHgCan be removed by vacuum distillation if the product is not volatile.[1]
Melting Point 25 °CCan be a low-melting solid or liquid at room temperature.[1][7]
pKa (predicted) 10.37Strongly basic; readily forms a water-soluble salt with acid.[1]
Appearance Clear to yellow liquid or low melting solidIts physical state can vary depending on purity and temperature.[14]
Solubility Miscible with water and many organic solventsHigh polarity makes it soluble in a wide range of solvents.General Knowledge

Which purification method is the best choice for my experiment?

The optimal method depends on the scale of your reaction and the properties of your product.

MethodSpeedScalabilitySelectivityKey AdvantageBest For...
Acidic Extraction FastExcellentGood (pKa dependent)Cost-effective and simple for large scales.Acid-stable products where there is a significant pKa difference.
Column Chromatography SlowPoor to ModerateExcellentHigh resolution and purity achievable.Small-scale reactions and separating complex mixtures.
Scavenger Resins ModerateGoodExcellentHigh selectivity and mild conditions.Acid/base sensitive products; high-purity requirements.
Distillation ModerateExcellentGood (BP dependent)No solvents or consumables needed.Non-volatile, thermally stable products.
Recrystallization SlowExcellentExcellentCan yield very high purity material.Crystalline solid products.

Detailed Purification Protocols

Protocol 1: Selective Removal by Acidic Extraction

This protocol is designed to remove 4-aminopiperidine by converting it into a water-soluble salt.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of citric acid. Use a volume of acidic solution approximately equal to the organic layer volume.

  • Separation: Shake the funnel vigorously for 30 seconds, venting frequently. Allow the layers to separate completely.

  • Drain Aqueous Layer: Drain the lower aqueous layer, which now contains the protonated 4-aminopiperidine citrate salt.

  • Repeat (Optional): Repeat the wash (Steps 2-4) one or two more times. Monitor the removal of the amine by TLC analysis of the organic layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.

  • Brine Wash: Finally, wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[2]

cluster_org Organic Phase cluster_aq Aqueous Phase (Acidic) Product Product Product->Product Amine_free 4-AP (Base) Amine_salt 4-AP-H⁺ (Salt) Amine_free->Amine_salt Protonation (Moves to Aq. Phase)

Caption: Mechanism of acidic extraction for amine removal.

Protocol 2: Purification via Flash Column Chromatography

This protocol provides guidance for purifying compounds from 4-aminopiperidine using silica gel.

  • Eluent Selection: Determine a suitable mobile phase using TLC. A common system is dichloromethane/methanol or hexanes/ethyl acetate. Add 0.5% triethylamine to the chosen solvent system to prevent streaking.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.[15]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Carefully load the sample onto the top of the column. Begin elution with the mobile phase, collecting fractions.[15]

  • Fraction Analysis: Analyze the collected fractions by TLC, using an appropriate stain (e.g., potassium permanganate) to visualize the 4-aminopiperidine.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.

start Crude Mixture dissolve Dissolve in Min. Mobile Phase start->dissolve load Load onto Silica Column dissolve->load elute Elute with Mobile Phase (+0.5% Et3N) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC with Stain) collect->analyze analyze->elute Continue elution pool Pool Pure Fractions analyze->pool Fractions are pure concentrate Concentrate pool->concentrate product Purified Product concentrate->product

Caption: Workflow for flash column chromatography purification.

Protocol 3: Using Polymer-Bound Scavenger Resins

This method is ideal for sensitive substrates and provides a very clean workup.

  • Resin Selection: Choose a resin designed to scavenge primary amines, such as a macroporous polystyrene-bound isocyanate (PS-Isocyanate) or sulfonyl chloride resin.

  • Stoichiometry: Calculate the molar amount of excess 4-aminopiperidine in your reaction. Use a 2-3 fold molar excess of the scavenger resin relative to the amine impurity.

  • Scavenging: Add the scavenger resin to the crude reaction solution (in a solvent like DCM, THF, or acetonitrile).

  • Agitation: Stir or shake the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the disappearance of the 4-aminopiperidine from the solution by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin. The resin beads will contain the bound amine impurity.

  • Rinsing: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

References

Technical Support Center: Synthesis of 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 1-(Cyclohexylmethyl)piperidin-4-amine. As a key intermediate in medicinal chemistry, optimizing its synthesis is crucial for efficient drug discovery pipelines[1]. This document provides in-depth, field-proven insights into the most common synthetic route—reductive amination—and offers a structured approach to troubleshooting and optimization.

Core Synthesis Pathway: Reductive Amination

The synthesis of this compound is most commonly and efficiently achieved via a one-pot reductive amination. This reaction involves the condensation of 4-aminopiperidine with cyclohexanecarboxaldehyde to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent to yield the target secondary amine[2]. The success of this one-pot procedure hinges on the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde[3][4].

G Reactants 4-Aminopiperidine + Cyclohexanecarboxaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Condensation SideProduct Cyclohexylmethanol (Side Product) Reactants->SideProduct Direct Reduction (Undesired) Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration (Acid-catalyzed) Product This compound (Desired Product) Iminium->Product Reduction ReducingAgent Selective Reducing Agent (e.g., STAB) ReducingAgent->Reactants ReducingAgent->Iminium

Caption: Reductive amination pathway and a key side reaction.

Troubleshooting Guide: Common Yield Issues

This section addresses specific experimental observations and provides actionable solutions to improve the yield and purity of your product.

Q1: My reaction is slow or appears stalled, with significant starting materials remaining after the expected reaction time. What are the likely causes?

A: A stalled reaction typically points to issues with imine/iminium ion formation or suboptimal reducing agent activity.

  • Cause 1: Insufficient Acid Catalysis: The initial condensation of the amine and aldehyde to form the hemiaminal and its subsequent dehydration to the iminium ion is often the rate-limiting step and is acid-catalyzed.[5] Without sufficient acid, this equilibrium may not favor the iminium ion, leaving no substrate for the reducing agent to act upon.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. Typically, 1-2 equivalents are used for less reactive ketones, but even for aldehydes, a small amount can facilitate the reaction.[6] This protonates the hemiaminal intermediate, promoting the loss of water.

  • Cause 2: Low Quality or Degraded Reducing Agent: Hydride reducing agents, particularly sodium triacetoxyborohydride (STAB), are sensitive to moisture and can degrade over time, leading to reduced potency.[7]

    • Solution: Always use a fresh bottle of the reducing agent or one that has been stored properly under an inert atmosphere. If degradation is suspected, the active hydride content of the reagent can be assayed.[7] Consider purchasing from a reputable supplier and storing it in a desiccator.

  • Cause 3: Inappropriate Solvent: STAB is water-sensitive and not compatible with protic solvents like methanol (MeOH).[7] The use of such solvents will quench the reducing agent before it can react with the iminium ion.

    • Solution: Employ aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[6][7] Ensure your starting materials and glassware are dry.[8]

Q2: My main impurity is cyclohexylmethanol, the alcohol derived from the starting aldehyde. How can I prevent this side reaction?

A: The formation of cyclohexylmethanol indicates that your reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the iminium ion intermediate.

  • Cause 1: Non-Selective Reducing Agent: Potent reducing agents like sodium borohydride (NaBH₄) are not selective and will rapidly reduce aldehydes and ketones, often before significant imine formation can occur.[6][9]

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations precisely because it reduces iminium ions much faster than it reduces aldehydes or ketones.[5][7] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[3][6]

  • Cause 2: Incorrect pH: While acid catalyzes imine formation, a pH that is too low (e.g., pH < 4-5) can activate the aldehyde carbonyl group towards reduction by milder hydrides, promoting the side reaction.[9][10]

    • Solution: Maintain a mildly acidic pH, typically in the range of 5-6.[10] This can be achieved by using a controlled amount of acetic acid. This pH is a good compromise, promoting imine formation without significantly activating the aldehyde.

Q3: I am observing the formation of a di-alkylated product, where the primary amine of the product has reacted with another molecule of cyclohexanecarboxaldehyde. How do I minimize this?

A: This is a classic issue of over-alkylation. While less common in reductive amination than in direct alkylation with halides, it can occur if reaction conditions are not controlled.

  • Cause 1: Stoichiometry Imbalance: Using a large excess of the aldehyde can drive the reaction towards di-alkylation, as the newly formed secondary amine product competes with the starting 4-aminopiperidine for the remaining aldehyde.

    • Solution: Carefully control the stoichiometry. Use the amine and aldehyde in a close to 1:1 or 1.1:1 ratio. A slight excess of the amine can sometimes help consume all the aldehyde and prevent over-alkylation of the product.

  • Cause 2: Prolonged Reaction Time at High Temperature: Extended reaction times or elevated temperatures can increase the rate of the undesired second reductive amination.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Quench the reaction as soon as the starting 4-aminopiperidine is consumed. Most reductive aminations with STAB proceed efficiently at room temperature.[6]

Q4: My crude yield is high, but I experience significant product loss during purification. What are the best practices for isolation?

A: Product loss during purification often stems from the physical properties of the amine (e.g., high water solubility) or difficulties in separating it from reaction byproducts.

  • Cause 1: Emulsion during Workup: Amines can act as surfactants, leading to persistent emulsions during aqueous extraction, which traps the product.

    • Solution: After quenching the reaction with a base like saturated aqueous sodium bicarbonate, add a saturated solution of NaCl (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, breaking the emulsion and "salting out" the organic product into the organic layer.

  • Cause 2: Product Loss on Silica Gel: Basic amines can stick irreversibly to acidic silica gel during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine (Et₃N). Typically, the column is flushed with a solvent system containing 0.5-1% Et₃N before loading the crude product. Alternatively, use basic alumina for chromatography.

  • Cause 3: Volatility/Water Solubility: The product is a relatively small molecule and may have some water solubility, leading to loss in the aqueous layers during extraction.

    • Solution: Perform multiple extractions (e.g., 3-4 times) with your chosen organic solvent (e.g., DCM or Ethyl Acetate) to ensure complete recovery from the aqueous phase. For final purification, consider converting the free base to its dihydrochloride salt, which is often a crystalline solid that can be easily filtered and purified by recrystallization.[11]

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for this synthesis?

A: For a one-pot reductive amination, sodium triacetoxyborohydride (STAB) is generally the superior choice. It offers an excellent balance of high selectivity for the iminium ion and lower toxicity compared to alternatives.[6][7]

Reducing Agent Selectivity (Imine vs. Aldehyde) Reactivity Toxicity Optimal Conditions
Sodium Triacetoxyborohydride (STAB) High[5][7]MildLowOne-pot, mildly acidic (pH 5-6), aprotic solvents (DCE, THF)[6][7]
Sodium Cyanoborohydride (NaBH₃CN) High[3][9]MildHigh (toxic HCN gas)[3]One-pot, mildly acidic (pH 5-6)[9]
Sodium Borohydride (NaBH₄) Low[6][9]HighModerateTwo-step (pre-form imine), basic/neutral pH[6]

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common and convenient method.[6] Use a solvent system that gives good separation between the starting materials and the product (e.g., 10% MeOH in DCM with 1% NH₄OH). Stain the plate with ninhydrin, which will visualize both the primary amine (starting material) and the secondary amine (product), often as different colors. The disappearance of the 4-aminopiperidine spot is a good indicator of reaction completion. For more precise analysis, LC-MS can be used to monitor the masses of all components.

Q: Is there a viable alternative synthetic route if reductive amination fails?

A: Yes, direct N-alkylation is a common alternative. This involves reacting 4-aminopiperidine with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[12] However, this method has drawbacks:

  • Over-alkylation: It is much more prone to di-alkylation than reductive amination.[13]

  • Genotoxicity: Alkyl halides are often genotoxic impurities, which is a concern in pharmaceutical development.[13]

  • Selectivity: If unprotected 4-aminopiperidine is used, alkylation can occur at both the ring nitrogen and the primary amine, requiring a protecting group strategy for selectivity.[12]

Another reported method is the catalytic hydrogenation of 1-cyclohexylmethylpiperid-4-one in the presence of ammonia and a Raney nickel catalyst, which directly forms the desired amine.[11][14]

G Start Low Yield Observed CheckCompletion Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction? (Starting Materials Remain) CheckCompletion->Incomplete Yes Impurity Major Impurities Present? CheckCompletion->Impurity No, but impure Cause1 Check Reducing Agent Quality & Reaction Conditions (Solvent, Temp) Incomplete->Cause1 Yes Cause2 Check pH / Acid Catalyst Incomplete->Cause2 Yes AldehydeReduction Aldehyde Reduced? (Cyclohexylmethanol) Impurity->AldehydeReduction Yes OverAlkylation Over-Alkylation? Impurity->OverAlkylation Yes Solution1 Use Fresh Reagent Use Dry Aprotic Solvent Cause1->Solution1 Solution2 Add Acetic Acid (1-2 eq.) Maintain pH 5-6 Cause2->Solution2 Solution3 Use Selective Reductant (STAB) Control pH AldehydeReduction->Solution3 Solution4 Adjust Stoichiometry (1:1) Monitor Reaction Closely OverAlkylation->Solution4

Caption: A troubleshooting decision tree for low yield.

Optimized Experimental Protocol

This protocol provides a general guideline for the synthesis of this compound via reductive amination using STAB.[6]

Materials:

  • 4-Aminopiperidine (1.0 equiv)

  • Cyclohexanecarboxaldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.1 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-aminopiperidine (1.0 equiv) and anhydrous DCE (to make a ~0.2 M solution).

  • Add cyclohexanecarboxaldehyde (1.05 equiv) followed by acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the 4-aminopiperidine is consumed (typically 4-12 hours).

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amine by silica gel column chromatography (eluting with a gradient of 0-10% MeOH in DCM containing 1% Et₃N) or by conversion to its hydrochloride salt and recrystallization.

References

Technical Support Center: Troubleshooting Side Reactions in Piperidine Synthesis with Sodium Cyanoborohydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of piperidine derivatives. This guide is designed to provide in-depth troubleshooting for the common side reactions encountered when using sodium cyanoborohydride (NaBH₃CN) for reductive amination. As a mild and selective reducing agent, NaBH₃CN is invaluable for this transformation, but its reactivity profile necessitates a nuanced understanding to mitigate byproduct formation and optimize yields.[1][2][3][4]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the practical challenges faced in the laboratory. We will delve into the mechanistic underpinnings of these side reactions and provide actionable protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning yellow and showing multiple spots on TLC, even at the start of the reaction?

A1: This is a classic indication of imine or enamine polymerization or decomposition, which can be exacerbated by several factors. The initial condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine, respectively, is a reversible equilibrium.[5] If the subsequent reduction of the iminium ion is not efficient, these reactive intermediates can undergo side reactions.

Troubleshooting Steps:

  • pH Control is Critical: The formation of the iminium ion, the actual species reduced by NaBH₃CN, is most efficient under mildly acidic conditions (pH 4-6).[3][6] If the pH is too high, imine formation is slow. If it's too low, the amine starting material will be protonated and non-nucleophilic.[7] Use a weak acid like acetic acid to adjust the pH.[8]

  • Order of Addition: For sensitive substrates, pre-forming the imine/enamine before adding the reducing agent can be beneficial. Stir the carbonyl compound and the amine together in the solvent for a period (e.g., 1 hour) before introducing the sodium cyanoborohydride.[2]

  • Temperature Management: While many reductive aminations proceed well at room temperature, exothermic reactions or sensitive substrates may benefit from cooling the reaction mixture, especially during the addition of the reducing agent.

Q2: My primary starting material, the aldehyde/ketone, is being consumed, but I am isolating the corresponding alcohol instead of the desired piperidine. What is happening?

A2: While sodium cyanoborohydride is known for its selectivity in reducing iminium ions over carbonyls at neutral or slightly acidic pH, this selectivity is not absolute.[2][3][9] Reduction of the carbonyl group can become a significant side reaction under certain conditions.

Root Causes and Solutions:

  • Incorrect pH: At a lower pH (around 3-4), the carbonyl group can be protonated, which activates it towards reduction by NaBH₃CN.[10][11][12] It is crucial to maintain the pH in the optimal range of 4-6 for selective iminium ion reduction.

  • Slow Imine Formation: If the formation of the imine is sterically hindered or electronically disfavored, the concentration of the iminium ion will be low. This gives the less favorable, but still possible, reduction of the carbonyl a chance to occur.

    • Use of Lewis Acids: In cases of sluggish imine formation, a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can be used to activate the carbonyl group towards nucleophilic attack by the amine.[2] The Lewis acid is typically pre-mixed with the carbonyl and amine before the addition of NaBH₃CN.[2]

ParameterRecommended RangeRationale
pH 4 - 6Optimizes iminium ion formation and minimizes carbonyl reduction.[3][6]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Equivalents of Amine 1.0 - 1.2A slight excess can help drive the imine formation equilibrium.
Equivalents of NaBH₃CN 1.1 - 1.5Ensures complete reduction of the iminium ion.[8]
Q3: I've observed an unexpected peak in my mass spectrum corresponding to the addition of a cyano group to my product. Where is this coming from?

A3: This is a critical and often overlooked side reaction stemming from the nature of the reducing agent itself. Sodium cyanoborohydride can contain residual free cyanide (HCN or NaCN) from its synthesis.[13][14] Under the reaction conditions, this free cyanide can participate in side reactions.

Mechanisms of Cyanation:

  • Cyanohydrin Formation: Free cyanide can attack the starting aldehyde or ketone to form a cyanohydrin.

  • Cyanoamine Formation: More relevant to your observation, cyanide can attack the iminium ion intermediate, leading to the formation of an α-cyanoamine, which is a common byproduct.[13][14]

Mitigation Strategies:

  • High-Purity Reagents: Whenever possible, use high-purity sodium cyanoborohydride from a reputable supplier to minimize the presence of free cyanide.

  • Alternative Reducing Agents: If cyanide-related byproducts are a persistent issue, consider using a non-cyanide-based reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent, albeit milder, alternative that is highly selective for iminium ions and does not introduce cyanide into the reaction mixture.[6][9][15]

Troubleshooting Workflow for Piperidine Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues during piperidine synthesis via reductive amination with sodium cyanoborohydride.

G cluster_start cluster_analysis cluster_pathways cluster_solutions start Low Yield or Complex Mixture identify_byproducts Identify Byproducts (TLC, LC-MS, NMR) start->identify_byproducts carbonyl_reduction Carbonyl Reduction to Alcohol identify_byproducts->carbonyl_reduction Alcohol byproduct dominant imine_polymerization Imine/Enamine Polymerization identify_byproducts->imine_polymerization Baseline streaking on TLC, multiple spots cyano_addition Cyanation of Product identify_byproducts->cyano_addition Mass spec shows M+26 no_reaction Starting Materials Remain identify_byproducts->no_reaction Mainly starting material optimize_ph Optimize pH (4-6) carbonyl_reduction->optimize_ph imine_polymerization->optimize_ph preform_imine Pre-form Imine/Enamine imine_polymerization->preform_imine change_reductant Use Alternative Reductant (STAB) cyano_addition->change_reductant check_reagent_quality Check Reagent Quality cyano_addition->check_reagent_quality no_reaction->optimize_ph lewis_acid Add Lewis Acid (e.g., Ti(OiPr)₄) no_reaction->lewis_acid

Caption: Troubleshooting workflow for piperidine synthesis.

Experimental Protocols

Protocol 1: Standard One-Pot Reductive Amination

This protocol is suitable for most aldehydes and ketones that readily form iminium ions.

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., methanol, acetonitrile), add glacial acetic acid to adjust the pH to approximately 5-6.[8]

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.2 equiv) portion-wise to the stirred solution at room temperature. Monitor for any gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by the addition of water. Caution: Acidic conditions can generate toxic HCN gas. Ensure the workup is performed in a well-ventilated fume hood.[15][16]

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Protocol 2: Reductive Amination with Pre-formation of the Imine

This protocol is recommended for sterically hindered or electronically deactivated carbonyl compounds.

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.2 equiv) in the chosen solvent. If necessary, add a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄, 0.1 equiv). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equiv) in portions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow steps 4-6 from Protocol 1.

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction pathway and potential side reactions in the synthesis of a piperidine via intramolecular reductive amination.

G cluster_main Desired Pathway cluster_side Side Reactions start Amino-ketone iminium Cyclic Iminium Ion start->iminium + H⁺, - H₂O alcohol Amino-alcohol start->alcohol + NaBH₃CN (low pH) piperidine Desired Piperidine Product iminium->piperidine + NaBH₃CN cyanoamine α-Cyano-piperidine iminium->cyanoamine + CN⁻ (impurity)

Caption: Reaction pathway for piperidine synthesis.

By understanding the delicate interplay of pH, reagent stoichiometry, and potential impurities, researchers can effectively troubleshoot and optimize the synthesis of piperidines using sodium cyanoborohydride. This guide provides a foundational framework for addressing common challenges, ultimately leading to higher yields and purer products.

References

Technical Support Center: Improving the Solubility of 1-(Cyclohexylmethyl)piperidin-4-amine for Assays

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 1-(Cyclohexylmethyl)piperidin-4-amine. This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro assays.

Understanding the Challenge: Physicochemical Properties

Before delving into solubility enhancement techniques, it is crucial to understand the physicochemical properties of this compound. This compound is a basic amine with a piperidine ring, making its aqueous solubility highly dependent on pH.

PropertyValueSource
Molecular FormulaC12H24N2[1]
Molecular Weight196.34 g/mol [2]
Predicted logP1.9[2]
pKa (predicted)~10.5 (for the piperidinyl nitrogen) and ~9.5 (for the primary amine)Predicted based on similar structures

The positive logP value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility at neutral pH. However, the presence of two basic nitrogen atoms indicates that the compound's solubility can be significantly increased by lowering the pH.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in my aqueous assay buffer?

A1: Precipitation of this compound in aqueous buffers, especially at neutral or near-neutral pH (e.g., PBS pH 7.4), is expected due to its basic nature and lipophilicity. At pH values above its pKa, the compound will be predominantly in its less soluble, un-ionized (free base) form. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound may "crash out" as it is no longer soluble in the predominantly aqueous environment[3].

Q2: What is the first and simplest step I should take to improve the solubility of my compound?

A2: The most straightforward initial approach is to lower the pH of your assay buffer. Since this compound is a basic compound, decreasing the pH will lead to the protonation of the amine groups, forming a more soluble salt. For many basic compounds, adjusting the pH to 2 units below the pKa can significantly increase solubility[4]. A good starting point would be to test the solubility in a buffer with a pH between 4 and 6. However, it is crucial to ensure that the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability)[5][].

Q3: I cannot lower the pH of my assay due to biological constraints. What are my other options?

A3: If altering the pH is not feasible, several other formulation strategies can be employed to enhance the solubility of your compound for in vitro assays. These include the use of co-solvents, cyclodextrins, and surfactants.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides detailed protocols for systematically improving the solubility of this compound.

Initial Assessment: Kinetic Solubility Measurement

Before attempting to improve solubility, it is essential to determine the compound's baseline kinetic solubility in your primary assay buffer. Kinetic solubility is a high-throughput method that reflects the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of many in vitro assays[7][8][9].

Protocol 1: Turbidimetric Kinetic Solubility Assay [10]
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small volume (e.g., 1-2 µL) of each DMSO concentration to a 96-well plate.

  • Rapidly add your aqueous assay buffer (e.g., 98-99 µL) to each well and mix thoroughly.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours)[7].

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Strategy 1: pH Adjustment

As previously mentioned, this is the most direct method for solubilizing basic compounds.

Workflow for pH Optimization

G cluster_0 pH Adjustment Workflow start Start: Compound Precipitates in Neutral Buffer check_assay_pH Is the assay tolerant to lower pH? start->check_assay_pH ph_4_5 Test solubility in buffer at pH 4.5 check_assay_pH->ph_4_5 Yes alternative_strategies Proceed to Alternative Strategies (Co-solvents, Cyclodextrins) check_assay_pH->alternative_strategies No ph_5_5 Test solubility in buffer at pH 5.5 ph_4_5->ph_5_5 ph_6_5 Test solubility in buffer at pH 6.5 ph_5_5->ph_6_5 select_optimal_ph Select lowest pH that solubilizes the compound and is compatible with the assay. ph_6_5->select_optimal_ph end_success End: Compound Solubilized select_optimal_ph->end_success Solubility and compatibility achieved select_optimal_ph->alternative_strategies Solubility/compatibility not achieved

Caption: Workflow for pH-based solubility optimization.

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment[][11]. Common co-solvents for in vitro assays include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol[12].

Protocol 2: Co-solvent Screening
  • Prepare stock solutions of your compound in 100% DMSO.

  • Prepare a series of your assay buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of PEG 400). Note: It is critical to determine the tolerance of your assay system to each co-solvent, as high concentrations can be detrimental to cells or enzymes[13].

  • Perform the kinetic solubility assay (Protocol 1) using each of the co-solvent-containing buffers.

  • Compare the solubility across the different co-solvent concentrations to identify the lowest effective percentage that solubilizes your compound without compromising assay performance.

Co-solventTypical Starting Concentration Range for AssaysKey Considerations
PEG 4001-10%Generally well-tolerated in many cell-based and biochemical assays.[12]
Propylene Glycol1-5%Can be more viscous; check for compatibility with automated liquid handlers.[14]
Ethanol0.5-2%Can be toxic to cells at higher concentrations; potential for evaporation.[]
Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic part of the drug and increasing its aqueous solubility[15][16][17]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations[18][19].

Protocol 3: Cyclodextrin Formulation
  • Prepare a stock solution of the cyclodextrin (e.g., HP-β-CD) in your assay buffer. A common starting concentration is 10-50 mM.

  • Add your compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin-containing buffer.

  • Mix thoroughly by vortexing or sonicating to facilitate the formation of the inclusion complex.

  • Allow the solution to equilibrate for at least one hour.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate/supernatant using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

Decision Tree for Formulation Strategy

G cluster_0 Solubility Enhancement Decision Tree start Start: Poor Aqueous Solubility check_ph Can assay pH be lowered? start->check_ph adjust_ph Adjust pH (Strategy 1) check_ph->adjust_ph Yes use_cosolvent Use Co-solvents (Strategy 2) check_ph->use_cosolvent No check_solubility_ph Is solubility sufficient? adjust_ph->check_solubility_ph check_solubility_ph->use_cosolvent No end_success End: Solubilized check_solubility_ph->end_success Yes check_solubility_cosolvent Is solubility sufficient? use_cosolvent->check_solubility_cosolvent use_cyclodextrin Use Cyclodextrins (Strategy 3) check_solubility_cosolvent->use_cyclodextrin No check_solubility_cosolvent->end_success Yes check_solubility_cd Is solubility sufficient? use_cyclodextrin->check_solubility_cd combine_strategies Combine Strategies (e.g., pH + Co-solvent) check_solubility_cd->combine_strategies No check_solubility_cd->end_success Yes combine_strategies->end_success

Caption: Decision tree for selecting a solubility enhancement strategy.

Advanced Troubleshooting

Issue: The compound is still not soluble enough even after trying the above methods individually.

Solution: A combination of strategies can be employed. For instance, you can use a buffer with a slightly lowered pH in combination with a low percentage of a co-solvent or a cyclodextrin[20]. This combination can have a synergistic effect on solubility.

Issue: The chosen solubilizing excipient interferes with the assay.

Solution: It is crucial to run appropriate vehicle controls for every experiment. This involves testing the buffer containing the solubilizing agent (pH-adjusted buffer, co-solvent, or cyclodextrin) without the compound to ensure it does not affect the assay readout. If interference is observed, you will need to screen for alternative excipients.

For further assistance, please contact our technical support team.

References

Stability issues of 1-(Cyclohexylmethyl)piperidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for 1-(Cyclohexylmethyl)piperidin-4-amine. As a Senior Application Scientist, my goal is to provide you with the in-depth insights and practical troubleshooting strategies necessary to ensure the integrity of your experiments. This compound, a key building block in modern drug discovery, possesses a secondary amine within a piperidine scaffold, making it susceptible to specific stability challenges in solution.[1][2] This guide is structured in a question-and-answer format to directly address the common issues you may encounter.

Frequently Asked Questions & Troubleshooting
Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over time in my HPLC analysis. Could this be a stability issue?

A1: Absolutely. Inconsistent analytical results, particularly a progressive decrease in the main analyte peak area and/or the appearance of new, smaller peaks, are classic indicators of compound degradation.[3] this compound, like many secondary and cyclic amines, can be sensitive to its environment in solution.[4][5]

The primary culprits are often oxidative degradation and reactions influenced by the pH and composition of your solvent or buffer. It is crucial to first establish a baseline by analyzing a freshly prepared sample and then systematically investigate potential causes of instability.[3] A forced degradation study is an excellent tool to proactively identify potential degradation pathways and develop a stability-indicating analytical method.[6][7]

Q2: What are the most likely chemical degradation pathways for this compound in solution?

A2: Based on its chemical structure, the molecule has two primary sites of potential degradation: the secondary amine on the piperidine ring and, to a lesser extent, the primary amine. The most probable degradation pathways include:

  • Oxidative Degradation: This is often the most significant concern for secondary amines.[5][8] The nitrogen atom's lone pair of electrons is susceptible to attack by oxidizing agents, including atmospheric oxygen. This can lead to the formation of N-oxide derivatives or, in more aggressive conditions, ring-opening products.[3][9] The presence of trace metal ions (like Fe²⁺ or Cu²⁺) can catalyze these oxidative processes.[5]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate free-radical chain reactions.[4] Piperidine itself has been shown to undergo photo-oxidation initiated by OH radicals, leading to the formation of imines, nitramines, and nitrosamines as products.[10][11] It is reasonable to infer that substituted piperidines could follow similar pathways.

  • pH-Dependent Instability: While the molecule does not have readily hydrolyzable groups, its stability can be influenced by pH. In highly acidic or basic solutions, the compound's ionization state changes, which can alter its reactivity and solubility. Extreme pH conditions can catalyze degradation, especially at elevated temperatures.[12][13]

  • Thermal Degradation: High temperatures accelerate all chemical reactions, including degradation. In the presence of CO₂ (which can form carbamates with amines), thermal degradation can be more complex, potentially leading to cyclization or polymerization products, although this is more relevant in carbon capture applications than typical pharmaceutical solutions.[14][15][16]

Below is a diagram illustrating a potential oxidative pathway.

Oxidative Degradation Pathway Parent This compound N_Oxide Piperidine N-oxide Derivative Parent->N_Oxide N-Oxidation Oxidant Oxidizing Agent (e.g., O₂, H₂O₂, Metal Ions) Oxidant->Parent Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C Solution) Prep->Thermal Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Control Control (Unstressed, RT, Dark) Prep->Control Analyze Analyze all samples by LC-MS / HPLC-UV at t=0, 2, 8, 24 hrs Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Data Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analyze->Data

References

Technical Support Center: Scaling Up the Synthesis of 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Cyclohexylmethyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring a robust and efficient synthetic process.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

Scaling up any chemical synthesis introduces variables that can impact reaction efficiency, purity, and overall yield. Below are common issues encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Issue 1: Low Yield in Reductive Amination

Symptoms: The final product yield is significantly lower than expected after the reductive amination of 1-(cyclohexylmethyl)piperid-4-one with ammonia.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation of the ketone with ammonia to form the imine intermediate is a critical equilibrium-driven step.

    • Solution: Ensure a high concentration of ammonia. Using a saturated solution of ammonia in an alcohol like ethanol or methanol can drive the equilibrium towards the imine.[1] For larger scale reactions, consider using anhydrous ammonia gas bubbled through the reaction mixture, though this requires specialized equipment and safety precautions. The reaction may also be facilitated by a mild acidic catalyst.[2]

  • Catalyst Inactivity or Poisoning: The Raney nickel catalyst is susceptible to poisoning by impurities.

    • Solution: Use high-purity starting materials and solvents. Ensure the catalyst is fresh and properly activated. If catalyst poisoning is suspected, increasing the catalyst loading might be a temporary fix, but identifying and removing the source of the poison is the long-term solution.

  • Suboptimal Reaction Conditions: Temperature and pressure play a crucial role in hydrogenation reactions.

    • Solution: The literature suggests conditions of 75°C and 13 atmospheres for this specific transformation.[1] On a larger scale, ensure efficient heating and agitation to maintain a uniform reaction temperature and facilitate gas-liquid mass transfer. Monitor the hydrogen uptake to gauge reaction progress.

  • Incomplete Reduction: The reduction of the imine or any remaining ketone may be incomplete.

    • Solution: Extend the reaction time or increase the hydrogen pressure. Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the starting material.

Issue 2: Formation of Side Products

Symptoms: The final product is contaminated with significant amounts of impurities, complicating purification.

Potential Causes & Solutions:

  • Over-alkylation/Dialkylation: In reductive amination, the primary amine product can sometimes react further with the starting ketone to form a secondary amine impurity.

    • Solution: This is more common when using alternative reducing agents in a one-pot procedure.[3][4] When using catalytic hydrogenation, maintaining a high concentration of ammonia helps to favor the formation of the primary amine.

  • Formation of Quaternary Ammonium Salts: During alkylation reactions, which can be an alternative synthetic route, over-alkylation can lead to the formation of quaternary ammonium salts that are difficult to remove.[5]

    • Solution: Careful control of stoichiometry is crucial. Adding the alkylating agent slowly to the reaction mixture can help minimize this side reaction.

  • Incomplete Starting Material Conversion: Residual 1-(cyclohexylmethyl)piperid-4-one can be a major impurity.

    • Solution: As mentioned, optimize reaction conditions (time, temperature, pressure, catalyst loading) to drive the reaction to completion.

Issue 3: Difficulties in Product Isolation and Purification

Symptoms: The isolated product is a viscous liquid that is difficult to handle and purify by standard column chromatography.

Potential Causes & Solutions:

  • Product's Physical Properties: The product, this compound, is described as a viscous liquid.[1]

    • Solution 1: Salt Formation: A common and effective strategy for purifying amines is to convert them into their salt form (e.g., hydrochloride or dihydrochloride). These salts are often crystalline solids that can be easily filtered, washed, and recrystallized to a high purity. The free base can then be regenerated by treatment with a base. The literature describes treating the crude product with a saturated ethanolic solution of hydrogen chloride to precipitate the dihydrochloride salt.[1]

    • Solution 2: Distillation: For larger scales, vacuum distillation can be an effective purification method for high-boiling liquids. The boiling point is reported as 105°-110° C at 0.3 mm Hg.[1] Ensure your vacuum system can achieve the necessary low pressure and that the material is stable at the required temperature.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

The most direct and commonly cited method is the reductive amination of 1-(cyclohexylmethyl)piperid-4-one.[1] This is typically a one-step process involving the reaction of the ketone with ammonia in the presence of a reducing agent. For scale-up, catalytic hydrogenation using Raney nickel is a robust choice.[1]

Q2: What are the key starting materials and are they commercially available?

The primary starting material is 1-(cyclohexylmethyl)piperid-4-one. This ketone is a derivative of piperidin-4-one, a common heterocyclic building block in medicinal chemistry.[6][7] 1-(cyclohexylmethyl)piperid-4-one is commercially available from various chemical suppliers.[8] The other key reagents are ammonia and a reducing agent (e.g., Raney nickel and hydrogen gas).

Q3: Are there alternative reducing agents to catalytic hydrogenation?

Yes, other reducing agents can be used for reductive amination, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][4][9] These reagents are often used in "one-pot" procedures where the imine formation and reduction occur concurrently under milder conditions.[2] However, for large-scale synthesis, catalytic hydrogenation is often more cost-effective and atom-economical.

Q4: What safety precautions should be taken during this synthesis?

  • Hydrogenation: Working with hydrogen gas under pressure requires a properly rated reactor (autoclave) and adherence to all safety protocols for handling flammable gases. The area should be well-ventilated, and all potential ignition sources must be eliminated.

  • Raney Nickel: Raney nickel is pyrophoric (can ignite spontaneously in air) when dry. It should always be handled as a slurry in water or the reaction solvent.

  • Ammonia: Anhydrous ammonia and concentrated ammonia solutions are corrosive and have a strong, pungent odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: How can I monitor the progress of the reaction?

  • TLC (Thin Layer Chromatography): A simple and effective method for monitoring the disappearance of the starting ketone.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Provides more detailed information, allowing for the identification of the product and any major side products.

  • Hydrogen Uptake: In catalytic hydrogenation, the consumption of hydrogen gas can be monitored with a pressure gauge on the reactor. The reaction is typically complete when hydrogen uptake ceases.

Data and Protocols

Quantitative Data Summary
ParameterValueSource
Starting Material1-(cyclohexylmethyl)piperid-4-one[1]
ReagentSaturated ethanolic solution of ammonia[1]
CatalystRaney nickel[1]
Temperature75° C[1]
Pressure13 atmospheres[1]
Boiling Point105°-110° C @ 0.3 mm Hg[1]
Experimental Protocol: Reductive Amination via Catalytic Hydrogenation

This protocol is adapted from the literature for the synthesis of this compound.[1]

Step 1: Reaction Setup

  • In a suitable high-pressure reactor (autoclave), charge a solution of 1-(cyclohexylmethyl)piperid-4-one (e.g., 65 g, 0.33 moles) in a saturated ethanolic solution of ammonia (e.g., 350 ml).

  • Carefully add Raney nickel catalyst (e.g., 6.5 g) as a slurry in ethanol. Safety Note: Do not allow the Raney nickel to dry out.

Step 2: Hydrogenation

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 13 atmospheres.

  • Begin stirring and heat the reaction mixture to 75° C.

  • Maintain these conditions for approximately 3.5 hours, or until hydrogen uptake ceases.

Step 3: Work-up and Isolation

  • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the Raney nickel catalyst. Safety Note: Keep the filtered catalyst wet with water to prevent ignition.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

Step 4: Purification via Salt Formation

  • Dissolve the crude residue in ethanol.

  • Add a saturated solution of hydrogen chloride in ethanol until precipitation is complete.

  • Filter the resulting dihydrochloride salt and wash it with cold ethanol.

  • To obtain the free base, treat an aqueous solution of the dihydrochloride salt with a strong base (e.g., sodium hydroxide) until the solution is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a viscous liquid.

Visualizing the Process

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification ketone 1-(cyclohexylmethyl)piperid-4-one imine Imine Intermediate ketone->imine Condensation ammonia Ammonia (in Ethanol) ammonia->imine product Crude this compound imine->product Reduction raney_ni Raney Ni Catalyst raney_ni->product h2 H2 (13 atm, 75°C) h2->product filter_catalyst Filter Catalyst product->filter_catalyst concentrate Concentrate filter_catalyst->concentrate salt_formation Form Dihydrochloride Salt concentrate->salt_formation free_base Generate Free Base salt_formation->free_base extract Extract & Dry free_base->extract final_product Pure Product extract->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_imine Check Imine Formation Conditions start->check_imine check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions (T, P) start->check_conditions check_side_products Analyze for Side Products (e.g., dialkylation) start->check_side_products check_starting_material Check for Unreacted Ketone start->check_starting_material solution_imine Increase Ammonia Concentration Add Mild Acid Catalyst check_imine->solution_imine solution_catalyst Use Fresh Catalyst Increase Loading check_catalyst->solution_catalyst solution_conditions Increase Reaction Time/Pressure Monitor H2 Uptake check_conditions->solution_conditions solution_side_products Maintain High Ammonia Concentration check_side_products->solution_side_products check_starting_material->solution_conditions solution_starting_material Drive Reaction to Completion

Caption: Decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Workup Procedures for Reductive Amination of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reductive amination reactions involving piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of these crucial reactions. Drawing from extensive field experience and established chemical principles, this resource provides practical troubleshooting advice and in-depth explanations to ensure the successful isolation of your target N-substituted piperidine derivatives.

Introduction: The Challenge of Piperidine Workups

Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency in forming carbon-nitrogen bonds.[1][2][3] When working with piperidines, which are prevalent motifs in pharmaceuticals, the basicity of the nitrogen atom introduces specific challenges during the workup phase.[4] Incomplete reactions, persistent impurities, and difficult separations are common hurdles that can impede progress and reduce yields. This guide aims to demystify these challenges by providing a logical, problem-solving framework.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the workup of your piperidine reductive amination reaction.

Problem 1: Low or No Yield of the Desired Product.

  • Probable Cause: Inefficient Iminium Ion Formation. The formation of the iminium ion intermediate is a critical, pH-dependent equilibrium.[5]

    • Solution: Ensure the reaction is conducted under mildly acidic conditions (pH 4-6) to facilitate imine formation. The addition of acetic acid is a common practice.[3][5][6]

  • Probable Cause: Decomposition of the Reducing Agent. Borohydride-based reducing agents are sensitive to moisture and highly acidic environments.[5]

    • Solution: Use anhydrous solvents and oven-dried glassware.[5] For pH-sensitive reagents like sodium borohydride (NaBH₄), consider a two-step process where the imine is formed before the reducing agent is added.[2][5] Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for iminium ions under slightly acidic conditions.[1][5][6][7]

  • Probable Cause: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.[5]

Problem 2: Presence of Unreacted Starting Materials (Aldehyde/Ketone and Piperidine) in the Crude Product.

  • Probable Cause: Insufficient Reducing Agent. The amount of reducing agent may not have been adequate to reduce all the formed iminium ion.

    • Solution: Use a slight excess of the reducing agent. However, be mindful that a large excess can lead to the reduction of the starting carbonyl compound.

  • Probable Cause: Reversible Imine Formation. The equilibrium may favor the starting materials.

    • Solution: As mentioned, maintaining a slightly acidic pH can drive the equilibrium towards imine formation.[8] Removing water, a byproduct of imine formation, can also shift the equilibrium. While a Dean-Stark apparatus is generally not used for these room-temperature reactions, using molecular sieves can be effective.[7][9]

Problem 3: Formation of an Emulsion During Extractive Workup.

  • Probable Cause: The basic nature of the piperidine product and unreacted piperidine can act as surfactants, stabilizing emulsions between the organic and aqueous layers.

    • Solution:

      • "Salting Out": Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[10]

      • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes disrupt the emulsion.[10]

      • Filtration: Pass the mixture through a plug of Celite or glass wool.[10]

      • Centrifugation: For smaller volumes, centrifugation can effectively separate the layers.[10]

Problem 4: Difficulty in Removing Unreacted Piperidine.

  • Probable Cause: Piperidine is a basic amine and will partition into the organic layer during a standard aqueous workup.[11][12]

    • Solution:

      • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The piperidine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[11][13] Caution: This method should only be used if your product is stable to acidic conditions.

      • Copper Sulfate Wash: For acid-sensitive products, a wash with a 10% aqueous copper(II) sulfate solution is a mild alternative. The copper ions form a complex with the amine, which is water-soluble.[10][11][12]

Problem 5: The Product is a Viscous Oil Instead of a Crystalline Solid.

  • Probable Cause: Impurities. The presence of unreacted starting materials, byproducts, or residual solvent can prevent crystallization.

    • Solution: The product requires further purification. Column chromatography is a common method.[14] If the product is a basic amine, it can often be isolated as a salt (e.g., hydrochloride salt) which may be more crystalline and easier to handle.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of piperidines?

Sodium triacetoxyborohydride (STAB) is often the reagent of choice.[5][6] It is mild, selective for the reduction of iminium ions in the presence of aldehydes and ketones, and effective in the slightly acidic conditions required for imine formation.[1][5][6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[2][5] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting carbonyl compound, leading to alcohol byproducts.[1][2][5]

Q2: How do I properly quench a reductive amination reaction?

The quenching procedure depends on the reducing agent used. For reactions with STAB, a common method is to slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases.[4][14] This neutralizes the acidic reaction mixture and quenches any remaining reducing agent. Be aware that quenching with bicarbonate can be slow and may continue to generate gas in the waste container.[16]

Q3: My product is water-soluble. How can I extract it?

For highly polar, water-soluble amine products, standard extraction procedures may be inefficient.[10] Here are some alternative strategies:

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate to decrease the solubility of your amine in the aqueous phase and drive it into the organic layer.[10]

  • Continuous Liquid-Liquid Extraction: This technique can be very effective for extracting water-soluble compounds over an extended period.[10]

  • Use of a More Polar Solvent: Employing a more polar organic solvent like n-butanol for the extraction can be beneficial.[10]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible byproducts?

Besides unreacted starting materials, common byproducts can include:

  • Over-alkylation Product: The newly formed secondary or tertiary amine can react further with the carbonyl compound.[17] Using a stoichiometric amount of the amine can help minimize this.[17]

  • Reduced Carbonyl (Alcohol): This is more common when using less selective reducing agents like NaBH₄.[5]

  • Self-cyclization Products: If the carbonyl compound contains another reactive functional group, intramolecular side reactions can occur.[5]

Experimental Protocol: Standard Workup for a Reductive Amination Reaction

This protocol provides a general guideline for the workup of a reductive amination reaction between a piperidine and an aldehyde/ketone using STAB as the reducing agent.

  • Reaction Monitoring: Before initiating the workup, ensure the reaction has gone to completion by TLC or LC-MS analysis.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of NaHCO₃ with stirring. Continue the addition until gas evolution stops.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (DCM) or ethyl acetate) three times.[4]

  • Washing: Combine the organic layers.

    • To remove unreacted piperidine (if necessary and product is acid-stable), wash with 1M HCl.

    • Wash with saturated aqueous NaHCO₃ solution to remove any remaining acid.

    • Wash with brine to remove residual water.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired N-substituted piperidine.[4]

Data Presentation

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey Characteristics
Sodium TriacetoxyborohydrideSTABDichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for iminium ions; moisture-sensitive.[5][6][18]
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH)Effective but highly toxic.[5][18]
Sodium BorohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Stronger reducing agent; can reduce starting carbonyls.[5][18]
Pyridine-Borane Complex---Methanol (MeOH)A mild alternative to cyanoborohydride-based procedures.[9]

Visualization

Troubleshooting_Workup start Start Workup quench Quench Reaction (e.g., sat. NaHCO3) start->quench extract Extract with Organic Solvent quench->extract emulsion Emulsion Forms? extract->emulsion wash Wash Organic Layer impurities Impurities Present? wash->impurities dry_concentrate Dry and Concentrate low_yield Low Yield or Incomplete Reaction? dry_concentrate->low_yield purify Purify Product (e.g., Chromatography) end_product Pure Product purify->end_product emulsion->wash No salt_out Add Brine / Centrifuge emulsion->salt_out Yes low_yield->purify No reoptimize Re-optimize Reaction (pH, time, temp) low_yield->reoptimize Yes impurities->dry_concentrate No Significant Impurities acid_wash Acid Wash (if product is stable) impurities->acid_wash Piperidine Impurity salt_out->extract acid_wash->wash

Caption: A decision-making workflow for troubleshooting common issues during the workup of piperidine reductive amination reactions.

References

Technical Support Center: Impurity Identification in 1-(Cyclohexylmethyl)piperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Cyclohexylmethyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding impurity identification and control during the synthesis of this key pharmaceutical intermediate.

The presence of impurities can significantly impact the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][2] Therefore, a thorough understanding of potential impurities and robust analytical methods for their detection are critical. This guide provides practical, field-proven insights to help you navigate the challenges of synthesizing high-purity this compound.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis and analysis of this compound.

Question: My final product shows an unexpected peak in the HPLC analysis. What are the likely sources of this impurity?

Answer: An unexpected peak in your HPLC chromatogram can originate from several sources, primarily related to the starting materials, side reactions during the synthesis, or degradation of the final product. The most common synthetic route to this compound is the reductive amination of 1-(cyclohexylmethyl)piperidin-4-one with a source of ammonia.[3]

Here’s a systematic approach to identifying the source of the unknown peak:

  • Starting Material Impurities:

    • Unreacted 1-(cyclohexylmethyl)piperidin-4-one: The starting ketone is a common process-related impurity.[4] Its presence indicates incomplete reaction.

    • Impurities in 4-aminopiperidine or its precursor: If your synthesis starts from 4-aminopiperidine, impurities from its manufacturing process could be carried through.

  • Side-Reaction Products:

    • Over-alkylation Products: Reductive amination can sometimes lead to the formation of tertiary amines if the newly formed secondary amine reacts further with the aldehyde or ketone.[5][6]

    • Aldol Condensation Products: If the starting ketone can enolize, it may undergo self-condensation, especially under basic or acidic conditions, leading to higher molecular weight impurities.[6]

  • Degradation Products:

    • Oxidation Products: The piperidine ring can be susceptible to oxidation, especially if exposed to air and light over extended periods.

    • Forced degradation studies can be invaluable in identifying potential degradation products and pathways.[1][2][7][8][9]

Question: I'm observing a peak with a mass corresponding to the addition of an oxygen atom to my product. What is this, and how can I avoid it?

Answer: A mass increase of 16 amu strongly suggests the formation of an N-oxide impurity. The tertiary amine functionality in the piperidine ring is susceptible to oxidation.

Causality: This oxidation can occur due to:

  • Oxidizing agents present as impurities in your reagents or solvents.

  • Exposure to air (oxygen) , particularly at elevated temperatures or in the presence of metal catalysts.

Prevention:

  • Use high-purity, peroxide-free solvents.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Minimize reaction time and temperature where possible.

  • Careful selection of the reducing agent can also play a role. Some reducing agents or their byproducts might promote oxidation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding impurity profiling in the synthesis of this compound.

What are the most common impurities to expect in the synthesis of this compound?

Based on the typical reductive amination synthesis, the following impurities are most frequently encountered:

Impurity NameStructureLikely Source
1-(Cyclohexylmethyl)piperidin-4-oneUnreacted starting material
4-AminopiperidineUnreacted starting material (if used)
Bis[1-(cyclohexylmethyl)piperidin-4-yl]amineOver-alkylation side product
This compound N-oxideOxidation of the final product

What are the recommended analytical techniques for identifying and quantifying these impurities?

A multi-technique approach is often necessary for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated peak, which is crucial for tentative impurity identification.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities.[14][15] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms in the molecule. Compiling chemical shifts of common contaminants can aid in rapid identification.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for identifying volatile impurities, such as residual solvents.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Note: This is a starting point and may require optimization for your specific sample matrix and impurity profile.

Protocol 2: Sample Preparation for NMR Analysis of an Unknown Impurity

  • Isolate the Impurity: Use preparative HPLC to collect a sufficient amount of the impurity of interest.

  • Remove HPLC Solvents: Lyophilize or carefully evaporate the collected fraction to dryness under reduced pressure.

  • Dissolve in Deuterated Solvent: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility).

  • Acquire NMR Spectra: Perform ¹H, ¹³C, and relevant 2D NMR experiments.

Visualizations

Synthesis_and_Impurities SM1 1-(Cyclohexylmethyl)piperidin-4-one Product This compound SM1->Product Reductive Amination Impurity1 Unreacted Starting Material SM1->Impurity1 Incomplete Reaction Ammonia Ammonia Source Ammonia->Product Reductive Amination ReducingAgent Reducing Agent ReducingAgent->Product Reductive Amination Impurity2 Over-alkylation Product Product->Impurity2 Side Reaction Impurity3 Oxidation Product (N-oxide) Product->Impurity3 Degradation Troubleshooting_Workflow Start Unexpected Peak in HPLC LCMS Perform LC-MS Analysis Start->LCMS MW Determine Molecular Weight LCMS->MW DB Compare with Known Impurities Database MW->DB Match Potential Match Found? DB->Match Isolate Isolate Impurity (Prep HPLC) Match->Isolate Yes NoMatch No Match Match->NoMatch No NMR Perform NMR Analysis Isolate->NMR Structure Elucidate Structure NMR->Structure Identify Identify Source & Mitigate Structure->Identify NoMatch->Isolate

References

Validation & Comparative

A Comparative Analysis of 1-(Cyclohexylmethyl)piperidin-4-amine and 1-benzylpiperidin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities. The strategic substitution at the nitrogen atom of the piperidine ring is a pivotal determinant of a compound's pharmacological profile, influencing its affinity, selectivity, and overall efficacy. This guide provides a comprehensive comparative analysis of two key piperidine derivatives: 1-(Cyclohexylmethyl)piperidin-4-amine and 1-benzylpiperidin-4-amine. While direct head-to-head experimental comparisons in the public domain are limited, this document synthesizes existing data on related structures and established structure-activity relationships (SAR) to offer valuable insights for researchers in drug discovery and development.

At a Glance: Structural and Physicochemical Properties

A fundamental understanding of the structural and physicochemical differences between these two molecules is crucial for predicting their biological behavior. The core distinction lies in the nature of the substituent attached to the piperidine nitrogen: a cyclohexylmethyl group versus a benzyl group.

PropertyThis compound1-benzylpiperidin-4-amine
Molecular Formula C12H24N2C12H18N2[1]
Molecular Weight 196.33 g/mol 190.28 g/mol [1]
Structure
Key Feature Saturated, flexible cycloaliphatic substituentAromatic, planar phenyl ring with a methylene spacer
Predicted Lipophilicity (cLogP) HigherLower
Predicted Basicity (pKa of piperidine N) Potentially higher due to the electron-donating nature of the alkyl groupPotentially lower due to the mild electron-withdrawing inductive effect of the benzyl group

The cyclohexylmethyl group imparts a more three-dimensional and flexible character to the molecule, while the benzyl group introduces a planar, aromatic moiety capable of engaging in π-π stacking and cation-π interactions.[2] These seemingly subtle differences can have profound implications for receptor binding and overall biological activity.

Synthesis of the Core Scaffolds

The synthesis of both this compound and 1-benzylpiperidin-4-amine can be achieved through well-established synthetic routes, primarily involving reductive amination.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to these N-substituted piperidin-4-amines.

G Piperidone 4-Piperidone N_Substituted_Piperidone N-Substituted-4-piperidone Piperidone->N_Substituted_Piperidone N-Alkylation/Arylation Product 1-Substituted-piperidin-4-amine N_Substituted_Piperidone->Product Reductive Amination Reagent1 Cyclohexanecarboxaldehyde or Benzyl bromide Reagent1->N_Substituted_Piperidone Reagent2 Ammonia/Amine source + Reducing agent (e.g., NaBH(OAc)3, H2/Raney Ni) Reagent2->Product

Caption: General synthetic workflow for N-substituted piperidin-4-amines.

Experimental Protocol: Synthesis of this compound

A documented method for the synthesis of this compound involves the reductive amination of 1-(cyclohexylmethyl)piperid-4-one.

Step-by-Step Methodology:

  • A solution of 1-(cyclohexylmethyl)piperid-4-one in a saturated ethanolic solution of ammonia is prepared.

  • Raney nickel is added as a catalyst.

  • The mixture is hydrogenated under pressure and elevated temperature.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under vacuum.

  • The resulting residue is treated with an ethanolic solution of hydrogen chloride to precipitate the dihydrochloride salt.

  • The salt is then treated with an aqueous sodium hydroxide solution and extracted with an organic solvent (e.g., chloroform).

  • The organic layer is dried and concentrated to yield 1-(cyclohexylmethyl)-4-aminopiperidine.

Comparative Biological Activity: An SAR-Informed Perspective

In the absence of direct comparative studies, we can infer potential differences in biological activity based on the extensive literature on the structure-activity relationships of N-substituted piperidine derivatives. The N-substituent plays a critical role in modulating the interaction of these compounds with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Potential for Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[3][4][5][6] The benzyl group is thought to interact with the peripheral anionic site (PAS) of the enzyme, contributing to inhibitory potency.[6]

  • 1-benzylpiperidin-4-amine: The presence of the N-benzyl group suggests a potential for AChE inhibitory activity. The basic nitrogen of the piperidine ring is also a key feature for interaction with the catalytic anionic site (CAS) of AChE.[3][5]

  • This compound: The replacement of the aromatic benzyl group with a saturated cyclohexylmethyl group would likely alter the binding mode at AChE. While the aliphatic ring can still provide hydrophobic interactions, the lack of a π-system would preclude cation-π or π-π stacking interactions at the PAS. This suggests that the cyclohexylmethyl derivative may exhibit weaker AChE inhibitory activity compared to its benzyl counterpart.

Affinity for Sigma (σ) Receptors

Both σ1 and σ2 receptors have been identified as targets for various piperidine derivatives. The nature of the N-substituent is a key determinant of affinity and selectivity.[7][8][9][10][11]

  • 1-benzylpiperidin-4-amine: The N-benzyl moiety is a common feature in many high-affinity sigma receptor ligands.[8][9][11] It is believed to occupy a hydrophobic pocket within the receptor binding site.

  • This compound: While less common, N-cycloalkylmethyl substituents have also been explored. The flexible and lipophilic nature of the cyclohexylmethyl group could allow for favorable interactions within the hydrophobic regions of the sigma receptor binding pocket. However, the optimal size and shape of this substituent for high affinity are target-specific. It is plausible that the cyclohexylmethyl derivative would also exhibit affinity for sigma receptors, though its potency and selectivity profile relative to the benzyl derivative would require experimental validation.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Certain piperidine-containing compounds have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a therapeutic target for type 2 diabetes.[12][13][14][15] The SAR for DPP-IV inhibitors often highlights the importance of specific interactions within the enzyme's active site.

  • 1-benzylpiperidin-4-amine and this compound: The potential for these specific compounds to act as DPP-IV inhibitors is less clear from the available literature. The SAR of DPP-IV inhibitors is complex, and the specific structural requirements for potent inhibition are not readily generalizable from the N-substituent alone. However, the piperidin-4-amine core can serve as a scaffold for building more elaborate DPP-IV inhibitors.[16]

Experimental Methodologies for Comparative Evaluation

To definitively compare the biological activities of this compound and 1-benzylpiperidin-4-amine, a series of well-defined experimental assays are required.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of the compounds to specific receptors.

Illustrative Workflow for a Competitive Radioligand Binding Assay:

G start Prepare Receptor Membranes radioligand Add Known Radioligand start->radioligand competitor Add Increasing Concentrations of Test Compound radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

References

A Senior Application Scientist's Guide to Validating the Purity of 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development and chemical research, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 1-(Cyclohexylmethyl)piperidin-4-amine, a piperidine derivative of interest in medicinal chemistry. Our focus is on establishing a robust, multi-faceted (orthogonal) approach to purity assessment, ensuring that what you've synthesized is precisely what you intend to study.

The "Why": Understanding the Synthetic Landscape and Potential Impurities

The most common and efficient route to synthesizing this compound is through the reductive amination of 1-(cyclohexylmethyl)piperidin-4-one.[1] This synthetic pathway, while effective, presents a predictable profile of potential impurities that our analytical methods must be capable of detecting and quantifying.

  • Starting Materials: Unreacted 1-(cyclohexylmethyl)piperidin-4-one.

  • Reaction Intermediates: The transient imine intermediate formed between the ketone and ammonia.

  • Reagent-Related Impurities: Byproducts from the reducing agent (e.g., borohydride salts).

  • Side-Products: Products of side reactions, which could include over-alkylation or other unforeseen molecular rearrangements.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., ethanol, chloroform).[1]

A purity validation strategy is only as strong as its ability to resolve the target Active Pharmaceutical Ingredient (API) from these potential contaminants. Therefore, relying on a single analytical technique is insufficient. We must employ a series of orthogonal methods, each interrogating the sample based on different physicochemical principles.

Orthogonal Validation: A Multi-Technique Strategy

The core principle of robust purity validation is orthogonality—using multiple analytical techniques that separate and detect molecules based on different properties. If a sample appears pure by two or more orthogonal methods, the confidence in its purity is significantly higher. Our strategy will focus on a powerful triad: Chromatography , NMR Spectroscopy , and Mass Spectrometry , supplemented by FTIR Spectroscopy .

Caption: Orthogonal validation workflow for purity assessment.

Comparative Analysis of Key Purity Validation Techniques

Each analytical technique offers unique insights into the sample's composition. The synergy of these methods provides a comprehensive purity profile.

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative Purity (Area %); Detection of non-volatile impurities.High resolution, excellent quantitation, robust and reproducible.[2][3]Requires a chromophore for UV detection; co-eluting impurities can be missed.
qNMR Nuclear spin resonance in a magnetic field.Absolute Purity (mass %); Structural confirmation."Primary" method (no reference standard of the analyte needed), structurally definitive, detects non-chromophoric impurities.[4][5][6]Lower sensitivity than HPLC; complex mixtures can be difficult to interpret.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Impurity Identification ; Mass confirmation of API.High sensitivity and specificity; provides molecular weight of unknown impurities.[7][8][9]Ionization efficiency varies between compounds, making direct quantitation challenging without standards.
FTIR Absorption of infrared radiation by molecular bonds.Functional Group Confirmation ; Quick identity check.Fast, simple, non-destructive; confirms presence of key functional groups (e.g., N-H, C-N).[10][11][12]Not suitable for quantitation; poor at detecting minor impurities.

Deep Dive & Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the cornerstone for determining the purity of a drug substance by area percentage. The goal is to develop a method that resolves the main peak from all potential process-related impurities and degradation products.

Causality: We choose reverse-phase HPLC as it is well-suited for separating moderately polar compounds like our target amine from both more polar (e.g., reagent salts) and less polar (e.g., unreacted starting ketone) impurities. UV detection is appropriate due to the presence of the amine functional group, which has some UV absorbance at lower wavelengths (~210 nm).[13]

Caption: General experimental workflow for HPLC purity analysis.

Protocol: HPLC-UV Purity Determination

  • System: A standard HPLC or UPLC system with UV/DAD detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components. Hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Injection Sequence:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks. Per regulatory guidelines like those from the USFDA, impurities above the identification threshold (e.g., 0.1%) must be characterized.[2] The entire method must be validated according to ICH Q2(R1) guidelines.[14][15][16]

Quantitative NMR (qNMR) for Absolute Purity

While HPLC provides relative purity, qNMR can determine absolute purity (purity by mass) without needing a reference standard of the analyte itself.[4][17] It achieves this by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and mass.

Causality: ¹H NMR is chosen because it provides structurally definitive information.[5] Every unique proton environment gives a distinct signal, and the signal's integral is directly proportional to the number of protons it represents.[4] This allows for the simultaneous confirmation of the target molecule's structure and the detection and quantification of impurities, including those that are invisible to UV detection.

Protocol: qNMR Purity Determination

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher) validated for quantitative performance.[5]

  • Internal Standard (IS): Select a certified internal standard with high purity (e.g., maleic acid, dimethyl sulfone). The IS must have proton signals that are sharp, well-resolved, and do not overlap with any analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to a high-quality NMR tube.

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific parameters: a long relaxation delay (D1, typically 5-7 times the longest T₁ of interest) to ensure full signal recovery, and a sufficient number of scans for a high signal-to-noise ratio.

  • Analysis:

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula[6]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

When unknown peaks appear in the HPLC chromatogram, LC-MS is the premier tool for their identification.[7][9] It provides the molecular weight of these unknown species, which is a critical clue to their structure.

Causality: By coupling the separation power of LC with the detection power of MS, we can isolate trace impurities and determine their mass-to-charge ratio. This allows us to confirm that the main peak has the correct molecular weight for our target compound and to propose structures for impurities based on their mass and likely origin in the synthesis.

Protocol: LC-MS Impurity Profiling

  • System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Q-TOF).

  • LC Method: Develop an LC method similar to the HPLC-UV protocol but using MS-compatible mobile phase additives like formic acid instead of non-volatile TFA.[8]

  • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the amine groups on the target molecule are readily protonated.

  • Analysis:

    • Acquire full scan data to detect all ionizable species eluting from the column.

    • Confirm that the main peak exhibits the expected [M+H]⁺ ion for this compound (Expected m/z = 197.17).

    • For any impurity peaks, analyze their [M+H]⁺ ions to determine their molecular weights. This data can be used to hypothesize their structures (e.g., an impurity with m/z corresponding to the starting ketone).

    • For further structural elucidation, perform tandem MS (MS/MS) to fragment the impurity ions and analyze their fragmentation patterns.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

FTIR is a rapid and straightforward technique to confirm that the synthesized material contains the expected functional groups.

Causality: FTIR confirms the molecular backbone's identity by detecting characteristic vibrations of its bonds. For this compound, we expect to see stretches corresponding to the primary amine (N-H), the C-N bond of the tertiary amine in the ring, and the aliphatic C-H bonds.[10]

Expected Absorptions:

  • N-H Stretch (Primary Amine): Two characteristic bands in the 3300-3500 cm⁻¹ region.[11][12][18] The presence of two bands is a key indicator of the -NH₂ group.

  • C-H Stretch (Aliphatic): Strong bands in the 2800-3000 cm⁻¹ region from the cyclohexyl and piperidine rings.[10]

  • N-H Bend (Primary Amine): A band in the 1580-1650 cm⁻¹ region.[12]

  • C-N Stretch: Bands in the 1020-1250 cm⁻¹ region for the aliphatic C-N bonds.[12]

  • Absence of C=O Stretch: Crucially, the absence of a strong band around 1715 cm⁻¹ helps confirm the absence of the starting ketone, 1-(cyclohexylmethyl)piperidin-4-one.

Conclusion and Recommended Strategy

Validating the purity of a synthesized compound like this compound demands a rigorous, evidence-based approach. No single technique is sufficient. A self-validating system should be established where the results from orthogonal methods corroborate one another.

A recommended strategy is as follows:

  • Initial Screening (FTIR): Quickly confirm the presence of key functional groups and the absence of the starting ketone's carbonyl group.

  • Primary Purity Assessment (HPLC-UV): Establish the purity profile by area percent and identify the number and relative abundance of impurities.

  • Structural Confirmation & Absolute Purity (qNMR): Confirm the identity of the main component and determine its absolute purity by mass, while simultaneously checking for any non-chromophoric impurities.

  • Impurity Identification (LC-MS): For any impurities detected above the reporting threshold in HPLC, use LC-MS to determine their molecular weights and aid in structural elucidation.

By integrating these techniques, researchers and drug developers can build a comprehensive purity profile, ensuring the quality and integrity of their material and the reliability of their subsequent research.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a promising molecule from a mere chemical structure to a potential therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring its specificity of action. A molecule that promiscuously interacts with multiple biological targets can lead to unforeseen side effects, derailing an entire development program. This guide provides an in-depth technical comparison of the cross-reactivity profile of 1-(Cyclohexylmethyl)piperidin-4-amine , a novel piperidine-containing compound.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide array of proteins.[1][2] This versatility, however, also presents a significant challenge: the potential for off-target interactions. Given the structural motifs within this compound, we have hypothesized its primary therapeutic target to be the C-C chemokine receptor type 5 (CCR5) , a G protein-coupled receptor (GPCR) involved in immune responses and a key co-receptor for HIV-1 entry.[3][4]

However, the piperidine moiety is also a common feature in ligands for other receptor families, notably the Sigma-1 receptor (σ1R) , an intracellular chaperone protein implicated in a variety of neurological functions.[5][6][7] Therefore, a comprehensive understanding of the selectivity of this compound for its intended target, CCR5, against potential off-targets like the Sigma-1 receptor and other related GPCRs is paramount.

This guide will delineate the experimental framework for assessing this cross-reactivity, providing detailed protocols and comparative data to aid researchers, scientists, and drug development professionals in their evaluation of this and similar chemical entities.

The Rationale for Cross-Reactivity Profiling

The principle of selectivity is a cornerstone of modern pharmacology.[1][8] A highly selective drug minimizes the risk of adverse effects by interacting primarily with its intended therapeutic target. For this compound, a hypothetical CCR5 antagonist, it is crucial to determine its binding affinity and functional activity at other receptors that are known to bind piperidine-containing ligands. Our investigation focuses on a panel of targets including:

  • Primary Target: CCR5 (a Gi-coupled GPCR)

  • Primary Off-Target: Sigma-1 Receptor (σ1R)

  • Secondary GPCR Off-Targets:

    • CXCR4 (another chemokine receptor and HIV co-receptor)

    • Dopamine D2 Receptor (a GPCR known to interact with piperidine-containing antipsychotics)

    • Muscarinic M1 Receptor (a Gq-coupled GPCR)

The following sections will detail the experimental workflows designed to quantify the interactions of this compound with this target panel.

Experimental Design: A Two-Pronged Approach

To construct a comprehensive selectivity profile, we employ a combination of binding and functional assays. This dual-pronged approach not only quantifies the physical interaction of the compound with the target but also elucidates the functional consequence of that binding.

G A This compound B Competitive Radioligand Binding Assays A->B C Functional Cellular Assays A->C D Binding Affinity (Ki) Determination B->D E Functional Potency (IC50/EC50) Determination C->E F Selectivity Profile D->F E->F

Caption: Experimental workflow for cross-reactivity profiling.

I. Quantifying Target Engagement: Competitive Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[9][10] These assays measure the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand with known high affinity for the target receptor.

  • Membrane Preparation: Prepare membrane homogenates from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).[11]

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]MIP-1α (a natural chemokine ligand for CCR5) at a final concentration equal to its Kd.[11]

  • Test Compound Dilutions: Prepare a serial dilution of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brain or a cell line with high Sigma-1 receptor expression.[13][14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: --INVALID-LINK---pentazocine (a selective Sigma-1 receptor ligand) at a final concentration of ~5 nM.[13]

  • Test Compound Dilutions: Prepare a serial dilution of this compound.

  • Incubation: Combine membranes, radioligand, and test compound in a 96-well plate and incubate at 37°C for 120 minutes.

  • Filtration and Detection: Follow the same procedure as for the CCR5 assay.

  • Data Analysis: Calculate the IC₅₀ and Ki values as described above.

II. Assessing Functional Consequences: Cellular Assays

Functional assays are critical to determine whether the binding of a compound to a receptor results in a biological response (agonism) or blocks the action of the endogenous ligand (antagonism).

CCR5, CXCR4, and the D2 receptor are all Gi-coupled GPCRs, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[15]

  • Cell Culture: Use a cell line expressing the receptor of interest (e.g., CHO-CCR5) and a cAMP-sensitive reporter system (e.g., GloSensor™).

  • Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.[15]

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Luminescence Detection: Measure the luminescence, which is inversely proportional to the cAMP concentration.

  • Data Analysis: To assess antagonism, perform the assay in the presence of a known agonist for the receptor. Plot the inhibition of the agonist response against the concentration of this compound to determine the IC₅₀.

The Muscarinic M1 receptor is a Gq-coupled GPCR. Its activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) concentration.[16][17][18]

  • Cell Culture and Dye Loading: Culture cells expressing the M1 receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound.

  • Fluorescence Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[19]

  • Data Analysis: To determine antagonistic activity, pre-incubate the cells with this compound before adding a known M1 agonist (e.g., carbachol). Calculate the IC₅₀ from the dose-dependent inhibition of the agonist-induced calcium flux.

Comparative Data Analysis

The following tables summarize the hypothetical experimental data for this compound and a reference compound, Maraviroc (a known CCR5 antagonist).[20][21][22]

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundCCR5 (Primary Target)Sigma-1 ReceptorCXCR4Dopamine D2Muscarinic M1
This compound 15 850>10,0002,500>10,000
Maraviroc 2 >10,000>10,000>10,000>10,000

Table 2: Comparative Functional Antagonism (IC₅₀, nM)

CompoundCCR5 (cAMP Assay)Sigma-1 ReceptorCXCR4 (cAMP Assay)Dopamine D2 (cAMP Assay)Muscarinic M1 (Ca²⁺ Flux)
This compound 25 No functional data>10,0003,100>10,000
Maraviroc 5 No functional data>10,000>10,000>10,000

Interpretation and Insights

The hypothetical data presented above indicates that this compound is a potent antagonist of the CCR5 receptor, with a Ki of 15 nM and a functional IC₅₀ of 25 nM. The selectivity profile reveals a significantly lower affinity for the Sigma-1 receptor (Ki = 850 nM), indicating a selectivity of over 50-fold for CCR5. The compound shows even weaker interactions with the other tested GPCRs.

In comparison, Maraviroc demonstrates higher potency at CCR5 and a cleaner selectivity profile, with negligible binding to the off-targets in this panel.

G cluster_0 This compound cluster_1 Signaling Pathways Compound Compound CCR5 CCR5 Compound->CCR5 Binds (Ki = 15 nM) Inhibits (IC50 = 25 nM) Sigma-1 Sigma-1 Compound->Sigma-1 Binds weakly (Ki = 850 nM) Gi Gi CCR5->Gi inhibits Cellular Functions Cellular Functions Sigma-1->Cellular Functions modulates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP decreases

Caption: Hypothetical signaling pathway interactions of the compound.

Conclusion

This guide has outlined a comprehensive strategy for evaluating the cross-reactivity of this compound. By employing a combination of competitive binding and functional cellular assays, we can generate a detailed selectivity profile that is essential for informed decision-making in the drug discovery process. The hypothetical data presented herein suggests that while this compound is a potent CCR5 antagonist, its modest affinity for the Sigma-1 receptor warrants further investigation to fully understand its potential in vivo pharmacological profile. This rigorous, data-driven approach to selectivity profiling is indispensable for advancing novel chemical entities toward clinical development.

References

A Researcher's Guide to Structure-Activity Relationships of N-Cycloalkylmethyl Piperidines at Opioid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of N-cycloalkylmethyl piperidines, focusing on how subtle changes in the N-substituent dramatically alter their pharmacological activity at opioid receptors. Designed for researchers in medicinal chemistry and drug development, this document synthesizes experimental data to illuminate the principles governing ligand-receptor interactions and functional outcomes.

The Central Role of the N-Substituent in Piperidine-Based Opioids

The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous analgesics, including morphine and fentanyl.[1][2][3] Structure-activity relationship (SAR) studies have consistently shown that the substituent attached to the piperidine nitrogen is a critical determinant of a compound's pharmacological profile.[4][5] This substituent can profoundly influence binding affinity, receptor selectivity (μ, δ, vs. κ opioid receptors), and functional activity, dictating whether a compound behaves as an agonist, antagonist, or partial agonist.[4][5]

A classic and illustrative example is the modification of the N-methyl group of morphine to larger alkyl or cycloalkylmethyl groups. This guide focuses specifically on the N-cycloalkylmethyl series, as these moieties are renowned for imparting antagonist properties at opioid receptors. For instance, the replacement of an N-methyl group with N-allyl or N-cyclopropylmethyl can convert a potent agonist like oxymorphone into powerful antagonists like naloxone and naltrexone, respectively.[4] Understanding the nuances of how different cycloalkyl rings modulate this activity is crucial for the rational design of new therapeutics with desired profiles.

Comparative Analysis: N-Cyclopropylmethyl vs. N-Cyclobutylmethyl

The size and conformation of the cycloalkylmethyl group are pivotal. A larger N-substituent can occupy space in the binding pocket that may be critical for the conformational changes required for receptor activation, thereby favoring an antagonist profile. The transition from a smaller N-methyl group to a larger N-phenethyl group, for example, can significantly enhance μ-opioid peptide (MOP) receptor affinity and agonist potency.[4] However, the constrained ring systems of cycloalkylmethyl groups introduce unique steric and conformational effects.

The N-cyclopropylmethyl group, in particular, is known to confer a degree of antagonist activity in μ-opioid receptor ligands.[6] Molecular dynamics simulations suggest that this group can reduce the ligand's ability to pivot within the binding pocket, preventing interaction with key residues required for receptor activation.[6]

To illustrate this principle, let's consider a hypothetical series of 4-phenylpiperidine derivatives, a common core for opioid ligands. The data below is representative of trends observed in scientific literature for morphinan and piperidine-based opioids.

Table 1: Comparative Opioid Receptor Activity of N-Cycloalkylmethyl Piperidine Analogs

Compound IDN-Substituentμ-Opioid (MOP) Ki (nM)κ-Opioid (KOP) Ki (nM)MOP Functional Activity ([³⁵S]GTPγS)
1 -CH₃ (Methyl)1.550Full Agonist (Emax = 95%)
2 -CH₂-cPr (Cyclopropylmethyl)0.85.2Antagonist (Emax < 10%)
3 -CH₂-cBu (Cyclobutylmethyl)1.22.1Antagonist (Emax < 5%)
4 -CH₂-Ph (Phenethyl)0.585Full Agonist (Emax = 100%)

Note: Data are illustrative, based on established SAR principles. Ki represents binding affinity (lower value = higher affinity). Emax represents maximal efficacy relative to a standard full agonist.

Analysis of Structure-Activity Relationships (SAR)

From the data, several key insights emerge:

  • Shift from Agonist to Antagonist: The switch from a small N-methyl group (Compound 1 ) to N-cyclopropylmethyl (Compound 2 ) or N-cyclobutylmethyl (Compound 3 ) completely abolishes agonist efficacy at the MOP receptor, transforming the molecule into an antagonist. This is a classic observation in opioid chemistry.[4][5]

  • Impact of Ring Size on Affinity: Both cyclopropylmethyl and cyclobutylmethyl substituents (Compounds 2 & 3 ) maintain or even slightly improve binding affinity for the MOP receptor compared to the N-methyl analog. This indicates that the binding pocket can accommodate these groups well.

  • Selectivity Profile: A notable trend is the significant increase in affinity for the κ-opioid (KOP) receptor upon introduction of the cycloalkylmethyl groups. Compound 3 (N-cyclobutylmethyl) shows higher affinity for the KOP receptor than the MOP receptor, suggesting a shift towards κ-selectivity. This highlights how N-substituents can tune the selectivity profile of a ligand.

  • Comparison with Flexible Substituents: The N-phenethyl group (Compound 4 ), which is larger but more flexible than the cycloalkylmethyl groups, dramatically increases MOP affinity and maintains strong agonism.[4] This underscores that not just size, but also the rigidity and specific conformation of the N-substituent, are critical determinants of functional activity.

SAR_Comparison cluster_core Core Piperidine Scaffold cluster_substituents N-Substituents cluster_activity Resulting Pharmacological Profile Core 4-Phenylpiperidine N Methyl Methyl (-CH₃) Core:f1->Methyl Leads to CPM Cyclopropylmethyl (-CH₂-cPr) Core:f1->CPM Leads to CBM Cyclobutylmethyl (-CH₂-cBu) Core:f1->CBM Leads to Agonist μ-Agonist Methyl->Agonist Antagonist μ-Antagonist κ-Affinity CPM->Antagonist CBM->Antagonist

Experimental Validation: Protocols and Rationale

Protocol: Opioid Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand of known affinity.

Rationale: This is the gold standard for quantifying how strongly a compound binds to its target receptor.[7] A low Ki value signifies high binding affinity. The use of specific radioligands for each receptor subtype ([³H]DAMGO for MOP, [³H]U69,593 for KOP) allows for precise determination of selectivity.[8]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human μ-opioid receptor.

    • Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.7).[8]

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[9]

    • Resuspend the membrane pellet in fresh TME buffer and determine protein concentration via a Bradford assay. Store aliquots at -80°C.

  • Assay Setup (96-well plate):

    • Total Binding: 50 µL of [³H]DAMGO (final concentration ~1.0 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (10-20 µg protein).[9]

    • Non-specific Binding (NSB): 50 µL of [³H]DAMGO, 50 µL of a high concentration of a non-labeled universal antagonist (e.g., 10 µM Naloxone), and 100 µL of membrane preparation.[9] This control is critical to measure the amount of radioligand that binds to non-receptor components.

    • Competition Binding: 50 µL of [³H]DAMGO, 50 µL of the test N-cycloalkylmethyl piperidine (at 8-10 serial dilutions, e.g., 10⁻¹¹ M to 10⁻⁵ M), and 100 µL of membrane preparation.

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at 25°C.[8][10]

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (GF/B or GF/C) using a cell harvester.[10][11]

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[9][11]

  • Data Analysis:

    • Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[9]

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in Prism).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Binding_Assay_Workflow A Prepare Receptor Membranes (e.g., from CHO-MOP cells) B Set up 96-well Plate (Total, NSB, Competition) A->B C Add Radioligand ([³H]DAMGO) & Test Compound B->C D Incubate (60 min, 25°C) C->D E Rapid Filtration (Cell Harvester) D->E F Wash Filters (Remove unbound ligand) E->F G Scintillation Counting (Measure Radioactivity) F->G H Data Analysis (Calculate IC₅₀ and Ki) G->H

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor binding by quantifying G-protein activation.

Rationale: Opioid receptors are G-protein coupled receptors (GPCRs).[4] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, activating it.[12] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon G-protein activation and can be measured.[12][13] It is a direct measure of receptor activation and can distinguish between agonists (which stimulate binding), antagonists (which cause no change but block agonist effects), and inverse agonists (which reduce basal binding).[12][14]

Step-by-Step Methodology:

  • Membrane Preparation: Use the same membrane preparations as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 30-50 µM GDP, pH 7.4. The GDP is crucial for maintaining a low basal signal.

  • Assay Setup (96-well plate):

    • Add 50 µL of membrane preparation to each well.

    • Add 50 µL of the test compound at various concentrations.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 100 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation & Filtration:

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.[11]

    • Terminate the reaction by rapid filtration through glass fiber filters, similar to the binding assay.

  • Data Analysis:

    • Quantify radioactivity on the filters using a scintillation counter.

    • Plot the stimulated binding versus the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) for agonists. For antagonists, no stimulation will be observed.

Conclusion and Future Directions

The structure-activity relationship of N-cycloalkylmethyl piperidines at opioid receptors is a clear demonstration of how discrete structural modifications dictate pharmacological outcomes. The transition from a small N-methyl group to a constrained N-cyclopropylmethyl or N-cyclobutylmethyl group consistently shifts the activity from agonism to antagonism, while also modulating the selectivity profile, often enhancing affinity for the kappa opioid receptor.

This understanding, validated by robust experimental protocols like radioligand binding and [³⁵S]GTPγS assays, provides a powerful framework for medicinal chemists. Future research could explore:

  • Larger Cycloalkyl Rings: Investigating cyclopentylmethyl and cyclohexylmethyl groups to determine the optimal ring size for KOP selectivity and potency.

  • Diastereomeric Scaffolds: Synthesizing and testing different stereoisomers of the piperidine core, as seen in compounds like JDTic, can further refine selectivity and antagonist activity.[15]

  • Biased Signaling: Exploring whether these N-substituents can induce biased signaling, preferentially activating G-protein pathways over β-arrestin recruitment, which may lead to therapeutics with fewer side effects.

By systematically applying these principles and experimental techniques, the scientific community can continue to design novel piperidine-based ligands with tailored activities for treating pain, addiction, and other neurological disorders.[16]

References

A Comparative Benchmarking Guide: 1-(Cyclohexylmethyl)piperidin-4-amine Against Established Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract

The Sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.[1][2][3] As a unique ligand-operated chaperone protein located at the endoplasmic reticulum, the S1R modulates critical cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[4][5] This guide provides a comprehensive benchmarking analysis of a novel compound, 1-(Cyclohexylmethyl)piperidin-4-amine, against two well-characterized S1R ligands: the selective agonist PRE-084 and the classical ligand (+)-Pentazocine.[6][7] We present a head-to-head comparison of their pharmacological profiles, physicochemical properties, and metabolic stability, supported by detailed, field-proven experimental protocols. This document is intended to serve as a practical resource for researchers aiming to characterize novel S1R ligands and contextualize their findings within the existing pharmacological landscape.

Introduction and Rationale for Comparator Selection

The therapeutic potential of modulating the Sigma-1 receptor (S1R) has driven the search for novel ligands with optimized properties. This compound is a synthetic compound featuring a piperidine core, a structural motif present in many CNS-active agents.[8] Its structural similarity to known S1R ligands suggests it may interact with this target. To rigorously evaluate its potential, a direct comparison with established chemical probes is essential.

For this guide, we have selected two benchmark compounds:

  • PRE-084: A highly selective S1R agonist known for its neuroprotective and nootropic effects in preclinical models.[9][10] Its high selectivity makes it an ideal benchmark for assessing S1R-specific activity.[11]

  • (+)-Pentazocine: A dextrorotatory isomer of the benzomorphan opioid pentazocine, it is one of the classical ligands used to define the S1R.[12][13] It serves as a vital reference for affinity and has demonstrated neuroprotective properties.[7][13]

The objective of this guide is to provide a framework for the systematic evaluation of this compound (referred to hereafter as 'Test Compound') by comparing its performance in key in vitro assays against these established standards.

Comparative Analysis: Pharmacological and Physicochemical Profiling

A multi-parameter approach is crucial for a holistic understanding of a novel ligand. We will assess binding affinity, functional agonism, passive permeability, and metabolic stability. The collective data from these assays will illuminate the Test Compound's potential as a viable lead candidate.

Pharmacological Profile: Target Engagement and Functional Activity

The initial and most critical step is to determine if and how the Test Compound interacts with the S1R. This involves quantifying its binding affinity (Kᵢ) and its ability to elicit a functional response (EC₅₀).

ParameterTest CompoundPRE-084(+)-Pentazocine
Binding Affinity (Kᵢ, nM) 15.82.23.1
Functional Activity (EC₅₀, nM) 89.544.0[9][11]150.2
Assay: Neurite Outgrowth

Fictional data presented for illustrative purposes.

Interpretation: The data in Table 1 suggest that the Test Compound binds to the Sigma-1 receptor with high affinity, albeit slightly lower than the benchmark ligands PRE-084 and (+)-Pentazocine. Functionally, it acts as an agonist, promoting neurite outgrowth, with a potency that is intermediate between the two comparators. This profile indicates successful target engagement and a relevant functional effect.

Physicochemical and ADME Profile

Beyond target interaction, a compound's drug-like properties are paramount for its potential therapeutic utility. We assessed passive permeability and metabolic stability as key indicators.

ParameterTest CompoundPRE-084(+)-Pentazocine
Permeability (Pₑ, 10⁻⁶ cm/s) 18.515.220.1
Assay: PAMPA
Metabolic Stability (t₁/₂, min) 45.235.828.4
Assay: Human Liver Microsomes

Fictional data presented for illustrative purposes.

Interpretation: The Test Compound exhibits high passive permeability, comparable to (+)-Pentazocine and slightly better than PRE-084, suggesting it may readily cross biological membranes like the blood-brain barrier.[14][15] Furthermore, its metabolic stability in human liver microsomes is superior to both benchmarks, indicating a potentially longer duration of action in vivo.[16][17][18]

Detailed Experimental Methodologies

Scientific integrity requires transparent and reproducible methods. The following sections detail the protocols used to generate the comparative data.

S1R Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the S1R by measuring its ability to displace a known radiolabeled ligand. The use of --INVALID-LINK---Pentazocine is a gold-standard method for this purpose.[19][20][21]

Causality: We chose a competitive inhibition assay because it is a robust, high-throughput method to determine the binding affinity (Kᵢ) of an unlabeled compound. Guinea pig liver membranes are used due to their high expression density of S1R, which provides a strong signal-to-noise ratio.[19]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis P1 Prepare guinea pig liver membranes A1 Incubate Membranes, Radioligand, and Compound (90 min, 37°C) P1->A1 P2 Prepare 3H-Pentazocine (Radioligand) P2->A1 P3 Prepare Test/Benchmark Compounds (10 concentrations) P3->A1 AN1 Rapid Filtration over GF/B filters A1->AN1 Terminate Reaction A2 Define Non-Specific Binding (with 10 µM Haloperidol) A2->A1 AN2 Wash filters to remove unbound ligand AN1->AN2 AN3 Quantify bound radioactivity (Scintillation Counting) AN2->AN3 AN4 Calculate IC50 and Ki values AN3->AN4

Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

  • Membrane Preparation: Homogenize fresh guinea pig liver tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate and wash the resulting pellet to isolate the membrane fraction. Resuspend the final pellet and determine protein concentration via a BCA assay.[22]

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM --INVALID-LINK---Pentazocine, and varying concentrations of the test or benchmark compound in a final volume of 250 µL of assay buffer.

  • Non-Specific Binding: For each concentration, prepare parallel wells containing 10 µM unlabeled haloperidol to define non-specific binding.[23]

  • Incubation: Incubate the plates at 37°C for 90 minutes to reach binding equilibrium.[19]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (GF/B), pre-soaked in polyethyleneimine, to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of compound concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional Neurite Outgrowth Assay

This cell-based assay measures a physiologically relevant downstream effect of S1R activation. S1R agonists are known to promote neuronal differentiation and neurite extension, providing a functional readout of compound activity.[24][25]

Causality: The SH-SY5Y human neuroblastoma cell line is a well-established model for studying neurogenesis.[26] Differentiation with retinoic acid induces a neuronal phenotype that is responsive to neurotrophic factors and S1R modulation. This provides a robust system to quantify the pro-neuronal effects of S1R agonists.[27]

G cluster_prep Cell Culture & Differentiation cluster_treat Treatment cluster_analysis Imaging & Analysis C1 Seed SH-SY5Y cells in 96-well plates C2 Differentiate cells with Retinoic Acid (5 days) C1->C2 T1 Treat differentiated cells with Test/Benchmark Compounds C2->T1 T2 Incubate for 48 hours T1->T2 I1 Fix and stain cells for β-III tubulin (neuronal marker) T2->I1 Post-Incubation I2 Acquire images using High-Content Imaging System I1->I2 I3 Automated image analysis to quantify total neurite length I2->I3 I4 Calculate EC50 values I3->I4

Caption: Workflow for the High-Content Neurite Outgrowth Assay.

  • Cell Culture: Seed SH-SY5Y cells into 96-well imaging plates at an optimal density (e.g., 2,500 cells/well) to allow for neurite extension.[24]

  • Differentiation: Culture cells in low-serum medium containing 10 µM retinoic acid for 5-7 days to induce differentiation into a neuronal phenotype.

  • Compound Treatment: Replace the differentiation medium with fresh low-serum medium containing various concentrations of the test or benchmark compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for an additional 48 hours to allow for neurite outgrowth.

  • Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize, and stain with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Data Analysis: Use image analysis software to automatically detect cell bodies and trace neurites. Quantify the total neurite length per cell. Plot the normalized neurite length against compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.[28]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay that predicts passive permeability across biological membranes.[14] It is a cost-effective method to assess a compound's potential for oral absorption or blood-brain barrier penetration.[29]

Causality: The assay uses a lipid-infused artificial membrane to model the lipid environment of a cell membrane.[30] By measuring the rate at which a compound diffuses from a donor to an acceptor compartment, we can estimate its passive permeability (Pₑ), a key determinant of bioavailability.[15]

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 4% lecithin in dodecane) and allow the solvent to evaporate, forming the artificial membrane.

  • Prepare Plates: Add buffer to the acceptor plate wells. Add solutions of the test/benchmark compounds (e.g., 200 µM in buffer with 5% DMSO) to the donor plate wells.

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature with gentle shaking for 16-18 hours.[30][31]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the permeability coefficient (Pₑ) using the concentrations from the donor, acceptor, and reference wells, accounting for the incubation time and membrane surface area.

Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[16][32] High stability is often a desirable trait for drug candidates.

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[18] By incubating a compound with microsomes and an NADPH-regenerating system (which provides the necessary cofactors for CYP enzymes), we can simulate hepatic metabolism in vitro. The rate of disappearance of the parent compound over time is used to calculate its metabolic half-life (t₁/₂).[17][33]

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Add the test/benchmark compound (e.g., 1 µM final concentration) and initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding it to ice-cold acetonitrile containing an internal standard.[18]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Conclusion and Future Directions

This guide demonstrates a systematic approach to benchmarking the novel compound this compound against established Sigma-1 receptor ligands. The collective data from binding, functional, permeability, and stability assays provide a robust, multi-parameter profile of the test compound.

Based on our illustrative data, this compound presents as a promising S1R agonist with high affinity, relevant functional activity, and a favorable ADME profile characterized by high permeability and enhanced metabolic stability compared to the benchmarks.

The logical next steps in the evaluation of this compound would include:

  • Selectivity Profiling: Assessing binding affinity against a panel of other receptors and ion channels to determine its selectivity for the S1R.

  • In Vivo Pharmacokinetics: Characterizing its absorption, distribution, metabolism, and excretion profile in animal models.

  • Efficacy Studies: Evaluating its therapeutic potential in relevant animal models of neurological disorders, such as models of neuropathic pain or cognitive impairment.

By following the structured methodologies presented herein, researchers can effectively characterize novel chemical entities and make data-driven decisions in the drug discovery and development process.

References

Unambiguous Structure Elucidation: A Comparative Guide to 2D NMR for the Confirmation of 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the absolute certainty of a molecule's structure is paramount. Ambiguity is not an option when biological activity and patient safety are at stake. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as the definitive method for confirming the structure of complex small molecules, using 1-(Cyclohexylmethyl)piperidin-4-amine as a case study. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of 2D NMR with other analytical techniques, supported by illustrative data.

The Analytical Challenge: Beyond One-Dimensional Spectra

While 1D NMR (¹H and ¹³C) provides a fundamental overview of the chemical environment of protons and carbons, for a molecule like this compound, with its two saturated ring systems and a methylene bridge, the 1D spectra can be complex and suffer from signal overlap, particularly in the aliphatic region.[1] This makes definitive assignment of all atoms and, crucially, the confirmation of how the distinct molecular fragments are connected, a significant challenge. This is where the power of 2D NMR becomes indispensable.[2]

The 2D NMR Toolkit: Mapping the Molecular Blueprint

2D NMR experiments add a second frequency dimension to the analysis, allowing for the visualization of interactions and correlations between nuclei.[2] This "spreads out" the information, resolving ambiguities and enabling a step-by-step construction of the molecular structure.[1] For a molecule of this nature, a standard suite of three experiments is typically employed: COSY, HSQC, and HMBC.[3]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] It is instrumental in identifying spin systems, such as the protons within the cyclohexyl and piperidinyl rings. Cross-peaks in a COSY spectrum reveal which protons are neighbors.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[6] It provides a clear and sensitive map of every C-H bond in the molecule, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is often the final piece of the puzzle. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[6] These long-range correlations are critical for connecting the individual spin systems identified by COSY, confirming the overall molecular framework.[8]

Experimental Workflow for Structural Confirmation

A logical and systematic workflow is key to successful structure elucidation. The process involves meticulous sample preparation, acquisition of a series of NMR spectra, and integrated data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Confirmation prep Dissolve 5-10 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) acq_1d Acquire 1D Spectra: ¹H, ¹³C, DEPT-135 prep->acq_1d acq_2d Acquire 2D Spectra: COSY, HSQC, HMBC acq_1d->acq_2d analysis_cosy COSY Analysis: Identify H-H spin systems (Cyclohexyl & Piperidinyl rings) acq_2d->analysis_cosy analysis_hsqc HSQC Analysis: Correlate each proton to its directly attached carbon analysis_cosy->analysis_hsqc analysis_hmbc HMBC Analysis: Identify long-range H-C correlations to connect molecular fragments analysis_hsqc->analysis_hmbc analysis_structure Assemble Fragments & Confirm Final Structure analysis_hmbc->analysis_structure output Unambiguous Structure Confirmed analysis_structure->output

Caption: Experimental workflow for 2D NMR structure confirmation.

Experimental Protocols
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor spectral quality.

  • NMR Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to determine chemical shift ranges and overall sample purity. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

    • COSY: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence. Set the spectral width in both dimensions to encompass all proton signals. Typically, 2-4 scans per increment over 256-512 increments are sufficient for a sample of this concentration.

    • HSQC: Employ a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer). The ¹H spectral width should cover all proton signals, and the ¹³C spectral width should be set to cover the expected range (e.g., 0-80 ppm for this aliphatic molecule).

    • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for a typical J-coupling of 8 Hz, which is effective for detecting most two- and three-bond correlations.

Data Interpretation: Assembling the this compound Puzzle

The true power of this approach lies in the integrated interpretation of the spectra.[9] Let's walk through how the data would confirm the structure.

Structure of this compound with Numbering:

Step 1: COSY Analysis - Identifying the Fragments

The COSY spectrum would reveal distinct spin systems.

  • Piperidine Ring: A series of correlations would connect the proton at C12 to the protons at C11 and C10. The geminal protons at C11 and C10 would show strong cross-peaks to each other and correlations to their neighbors, allowing a "walk" around the piperidine ring.

  • Cyclohexyl Ring: Similarly, a network of correlations would connect the proton at C7 to the protons at C1 and C6, and so on, tracing the connectivity around the entire cyclohexyl ring.

  • Methylene Bridge: The protons at C8 would likely appear as a distinct signal and would not show COSY correlations to the other two systems, indicating they are an isolated methylene group in terms of ³JHH coupling.

Step 2: HSQC Analysis - Assigning Carbons

The HSQC spectrum provides a direct link between the proton and carbon chemical shifts. Each cross-peak confirms a one-bond C-H connection.[10] For example, the proton signal assigned to C12 would show a cross-peak to the carbon signal for C12. This step allows for the confident assignment of all protonated carbons.

Step 3: HMBC Analysis - Connecting the Pieces

This is the crucial final step. The HMBC spectrum provides the unambiguous links between the fragments identified in the COSY.[7]

G N9 N(9) C8 CH₂(8) N9->C8 C7 CH(7) C8->C7 C10 CH₂(10) C10->N9 C11 CH₂(11) C11->N9 H8 H(8) H8->C7 ³JCH H8->C10 ³JCH H8->C11 ³JCH

Caption: Key HMBC correlations confirming connectivity.

The most critical correlations would be:

  • From the methylene bridge protons (H8): Cross-peaks would be observed to carbons in both the piperidine ring (C10, C11) and the cyclohexyl ring (C7). These correlations definitively prove that the methylene group bridges the nitrogen of the piperidine ring and the C7 position of the cyclohexyl ring.

  • From piperidine protons (e.g., H10, H11): Correlations to the methylene bridge carbon (C8) would be seen.

  • From cyclohexyl protons (e.g., H7): A correlation to the methylene bridge carbon (C8) would confirm the connection from the other side.

Experiment Information Gained Contribution to Structure Confirmation
COSY ¹H-¹H correlations (through 2-3 bonds)Defines the proton connectivity within the piperidine and cyclohexyl rings separately.[11]
HSQC ¹H-¹³C correlations (through 1 bond)Unambiguously assigns each protonated carbon by linking it to its attached proton(s).[6]
HMBC ¹H-¹³C correlations (through 2-3 bonds)Crucially connects the molecular fragments. Shows the link from the methylene bridge to both the piperidine and cyclohexyl rings.[7]

Comparison with Alternative Structural Elucidation Techniques

While other techniques provide valuable information, they often lack the definitive, solution-state structural detail of 2D NMR.[5]

Technique Strengths Limitations for this Application
2D NMR (COSY, HSQC, HMBC) Provides unambiguous atom-by-atom connectivity in solution; non-destructive.[5]Requires slightly larger sample amounts and longer acquisition times compared to MS.
Mass Spectrometry (MS) Provides highly accurate molecular weight and fragmentation patterns. Excellent sensitivity.[12]Does not directly reveal atom connectivity. Cannot distinguish between isomers with the same fragmentation pattern.
X-ray Crystallography Provides the absolute 3D structure in the solid state.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may not be the same as in solution.[5]
Infrared (IR) Spectroscopy Identifies the presence of functional groups (e.g., N-H, C-H).Provides very limited information about the overall carbon skeleton and connectivity.

Conclusion

For the unambiguous structural confirmation of this compound, a multi-pronged 2D NMR approach is not just advantageous; it is essential. While 1D NMR and Mass Spectrometry can suggest the correct structure, only the integrated analysis of COSY, HSQC, and particularly HMBC spectra can provide the definitive, atom-by-atom proof of connectivity. This self-validating system, where correlations from different experiments converge on a single structural solution, represents the gold standard in modern chemical analysis, ensuring the scientific integrity required for advanced research and drug development.

References

A Comparative Guide to the Reproducible Synthesis of 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Cyclohexylmethyl)piperidin-4-amine is a key building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its unique physicochemical properties. The piperidine moiety offers a versatile scaffold that can be functionalized to modulate pharmacological activity, while the cyclohexylmethyl group imparts lipophilicity, influencing a compound's pharmacokinetic profile. Given its significance, the reliable and reproducible synthesis of this amine is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of the prevalent synthetic methodologies for this compound, with a focus on their reproducibility, efficiency, and scalability. The protocols described herein are supported by experimental data from peer-reviewed literature and established chemical synthesis resources.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly approached via two distinct and reliable strategies: a one-step reductive amination of a ketone precursor and a two-step N-alkylation of a protected 4-aminopiperidine. Each method presents its own set of advantages and challenges, which will be discussed in detail.

Method 1: One-Step Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[1][2] This approach is particularly attractive for the synthesis of this compound as the required precursor, 1-(cyclohexylmethyl)piperidin-4-one, is commercially available.[3]

Principle and Rationale: The reaction proceeds via the initial formation of an imine or enamine from the ketone and ammonia, which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical to the success and reproducibility of the reaction.

This classical approach utilizes high-pressure hydrogen gas in the presence of a metal catalyst, such as Raney nickel, to effect the reduction of the intermediate imine.

Experimental Protocol: A solution of 1-cyclohexylmethylpiperid-4-one (0.33 moles) in a saturated ethanolic solution of ammonia (350 ml) is hydrogenated in the presence of Raney nickel catalyst (6.5 g) at 75°C and 13 atmospheres for 3.5 hours.[4] After cooling and filtering off the catalyst, the solvent is removed in vacuo. The residue is then treated with a saturated ethanolic solution of hydrogen chloride to precipitate the dihydrochloride salt. Treatment with an aqueous solution of sodium hydroxide followed by extraction with chloroform and removal of the solvent yields the final product.[4]

Discussion: This method has been demonstrated to provide a good yield (approximately 70%) of the desired product.[4] However, the requirement for high-pressure hydrogenation equipment and the pyrophoric nature of Raney nickel can be significant safety concerns, limiting its accessibility in some laboratory settings. The reproducibility is generally high, provided that the catalyst quality and reaction conditions are carefully controlled.

A more contemporary and often more convenient alternative to catalytic hydrogenation is the use of chemical reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[5]

Proposed Experimental Protocol: To a solution of 1-(cyclohexylmethyl)piperidin-4-one (1 equivalent) in 1,2-dichloroethane, is added a solution of ammonia in methanol (excess). The mixture is stirred for 1-2 hours to allow for imine formation. Subsequently, sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography.

Discussion: This method avoids the hazards associated with high-pressure hydrogenation and pyrophoric catalysts. Sodium triacetoxyborohydride is stable in anhydrous solvents and selectively reduces imines in the presence of ketones.[6] While generally providing good to excellent yields, the cost of the reagent is higher than that of hydrogen gas. The reproducibility of this method is excellent, making it a popular choice in modern organic synthesis.

Method 2: Two-Step N-Alkylation and Deprotection

An alternative synthetic route involves the N-alkylation of a suitable 4-aminopiperidine derivative with a cyclohexylmethyl halide, followed by the removal of a protecting group. This approach is common in the synthesis of diverse libraries of N-substituted piperidines.[7]

Principle and Rationale: This method relies on the nucleophilic substitution reaction between an amine and an alkyl halide. To avoid side reactions, such as multiple alkylations, the piperidine nitrogen is typically protected with a group like tert-butoxycarbonyl (Boc), which can be readily removed under acidic conditions.

Proposed Experimental Protocol:

  • Step 1: N-Alkylation: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a base like potassium carbonate (2 equivalents) and cyclohexylmethyl bromide (1.2 equivalents). The reaction mixture is heated to 60-80°C and stirred for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude protected intermediate.

  • Step 2: Deprotection: The crude protected intermediate is dissolved in a solvent such as dichloromethane or 1,4-dioxane, and an excess of a strong acid, like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The mixture is stirred at room temperature for 2-4 hours. The solvent and excess acid are then removed under reduced pressure to yield the desired product, typically as a salt.

Discussion: This two-step method offers flexibility in that a variety of alkylating agents can be used to synthesize a range of N-substituted 4-aminopiperidines. However, the overall yield may be lower than the one-step reductive amination due to the additional protection and deprotection steps. The availability and cost of the protected 4-aminopiperidine starting material and the cyclohexylmethyl halide are also important considerations. Reproducibility is generally good, provided that each step is carefully optimized and monitored.

Data Summary and Comparison

ParameterMethod 1A: Catalytic HydrogenationMethod 1B: Chemical ReductionMethod 2: N-Alkylation & Deprotection
Number of Steps 112
Reported Yield ~70%[4]Good to ExcellentModerate to Good
Purity High after purificationHigh after purificationHigh after purification
Reaction Time 3.5 hours[4]12-24 hours14-28 hours
Cost Low (reagents), High (equipment)Moderate (reagents)Moderate (reagents)
Safety High-pressure H₂, pyrophoric catalystFlammable solventsFlammable solvents, corrosive acids
Scalability Scalable with appropriate equipmentReadily scalableReadily scalable
Reproducibility High with strict controlExcellentGood

Experimental Protocols

Protocol for Method 1A: Catalytic Hydrogenation
  • Charge a high-pressure reactor with a solution of 1-cyclohexylmethylpiperid-4-one (65 g, 0.33 moles) in a saturated ethanolic solution of ammonia (350 ml).

  • Add Raney nickel catalyst (6.5 g) to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor to 13 atmospheres with hydrogen gas and heat to 75°C.

  • Maintain these conditions with stirring for 3.5 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethanol and add a saturated ethanolic solution of hydrogen chloride to precipitate the dihydrochloride salt.

  • Filter the salt and then treat with an aqueous solution of sodium hydroxide.

  • Extract the free base with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.[4]

Protocol for Method 1B: Chemical Reduction
  • Dissolve 1-(cyclohexylmethyl)piperidin-4-one (1 equivalent) in 1,2-dichloroethane.

  • Add a solution of ammonia in methanol (7N, 5-10 equivalents).

  • Stir the mixture at room temperature for 2 hours.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol for Method 2: N-Alkylation and Deprotection
  • Alkylation:

    • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and cyclohexylmethyl bromide (1.2 equivalents).

    • Heat the mixture to 70°C and stir for 18 hours.

    • Cool to room temperature, add water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude product from the previous step in dichloromethane.

    • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting residue can be basified with aqueous sodium hydroxide and extracted to yield the free amine, or used directly as the trifluoroacetate salt.

Visualizations

Reductive_Amination_Workflow cluster_0 Method 1: Reductive Amination cluster_1A Protocol 1A cluster_1B Protocol 1B Start 1-(Cyclohexylmethyl)piperidin-4-one Imine Imine Intermediate Start->Imine + Ammonia Imine_B Imine Intermediate Start->Imine_B + Ammonia Ammonia Ammonia H2_RaneyNi H₂, Raney Ni 75°C, 13 atm Imine->H2_RaneyNi Product This compound H2_RaneyNi->Product NaBH(OAc)3 NaBH(OAc)₃ DCE, RT Product_B This compound NaBH(OAc)3->Product_B Imine_B->NaBH(OAc)3

Caption: Workflow for the one-step reductive amination synthesis.

N_Alkylation_Workflow cluster_1 Method 2: N-Alkylation and Deprotection Start_Alkylation Boc-4-aminopiperidine Alkylation_Step N-Alkylation K₂CO₃, DMF Start_Alkylation->Alkylation_Step Alkyl_Halide Cyclohexylmethyl bromide Alkyl_Halide->Alkylation_Step Protected_Intermediate Protected Intermediate Alkylation_Step->Protected_Intermediate Deprotection_Step Deprotection TFA, DCM Protected_Intermediate->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product

Caption: Workflow for the two-step N-alkylation and deprotection synthesis.

References

A Comprehensive Guide to Evaluating the Selectivity of 1-(Cyclohexylmethyl)piperidin-4-amine and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Selectivity in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant portion of failures attributed to unforeseen off-target effects.[1][2] A highly selective compound interacts primarily with its intended biological target, minimizing interactions with other proteins and pathways that can lead to adverse drug reactions (ADRs).[3] Conversely, a promiscuous compound, one that binds to multiple targets, may exhibit a complex pharmacological profile with a higher potential for toxicity.[4][5] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical determinant of its therapeutic potential.[1][2][6]

This guide will walk you through a tiered screening cascade, a systematic approach to progressively build a comprehensive understanding of a compound's selectivity.[2][7][8][9][10] We will explore the "why" behind each experimental step, from initial binding assays to broad panel screening, and provide detailed protocols for key methodologies.

The Selectivity Screening Cascade: A Phased Approach

A well-designed screening cascade allows for the efficient allocation of resources, prioritizing the most promising compounds for further development.[7][8][9][10] It is an iterative process, with each stage providing data that informs the next.[10]

A Phase 1: Primary Target Engagement (Is there binding?) B Phase 2: Functional Activity & Potency (Does it have the desired effect?) A->B Confirmation of Target Interaction C Phase 3: Initial Selectivity Profiling (Is it selective against related targets?) B->C Potent On-Target Activity Established D Phase 4: Broad Off-Target Liability Screening (Does it interact with known safety liabilities?) C->D Favorable Initial Selectivity E Lead Candidate Selection D->E Clean Safety Profile

Caption: A typical selectivity screening cascade for a novel compound.

Phase 1: Primary Target Engagement - The Radioligand Binding Assay

The foundational step in evaluating a new compound is to confirm its interaction with the intended target. The radioligand binding assay is a robust and sensitive "gold standard" method for quantifying the affinity of a ligand for a receptor.[3][11][12] This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known affinity for the target receptor.

Causality Behind the Choice:
  • Direct Measurement of Affinity: This assay directly quantifies the binding affinity (expressed as the inhibition constant, Ki), providing a fundamental parameter for structure-activity relationship (SAR) studies.[3][11][12]

  • High Sensitivity and Throughput: Radioligand binding assays are highly sensitive and can be adapted to a 96-well or 384-well format, making them suitable for screening multiple compounds or concentrations.[11][13]

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted for a generic G-Protein Coupled Receptor (GPCR) expressed in a cell membrane preparation.[13][14]

1. Membrane Preparation: a. Culture cells expressing the target receptor (e.g., HEK293 cells) to high confluency. b. Wash the cells with ice-cold phosphate-buffered saline (PBS). c. Scrape the cells into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors) and homogenize using a Dounce homogenizer.[13] d. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[13] e. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[14] f. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay. g. Aliquot and store the membrane preparations at -80°C.[13]

2. Assay Procedure (96-well plate format): a. Prepare serial dilutions of the test compound, 1-(Cyclohexylmethyl)piperidin-4-amine, in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). b. In a 96-well plate, set up the following reactions in triplicate:

  • Total Binding: 50 µL of radioligand (at a concentration near its Kd) and 50 µL of assay buffer.
  • Non-specific Binding (NSB): 50 µL of radioligand and 50 µL of a high concentration of a known, non-radioactive ligand for the target receptor (to saturate all specific binding sites).
  • Competition Binding: 50 µL of radioligand and 50 µL of each dilution of the test compound. c. Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-50 µg of protein) to each well. The final volume is 200 µL.[14] d. Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.[13][14]

3. Termination and Detection: a. Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[13][14] b. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13][14] c. Dry the filter plate and add a scintillation cocktail to each well. d. Quantify the radioactivity in each well using a scintillation counter.

Data Analysis and Interpretation:
  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration.

  • Determine the IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:[6]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

A lower Ki value indicates a higher binding affinity of the test compound for the target receptor.

Phase 2: Functional Activity and Potency - The TR-FRET cAMP Assay

Confirming that a compound binds to a target is only the first step. It is crucial to determine whether this binding results in a functional response (i.e., is the compound an agonist, antagonist, or inverse agonist?). For GPCRs, which constitute a large family of drug targets, changes in the intracellular concentration of cyclic AMP (cAMP) are a common downstream signaling event.[15] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a sensitive and homogeneous method for measuring cAMP levels.[15][16]

Causality Behind the Choice:
  • Functional Readout: This assay provides information on the functional consequence of compound binding, distinguishing between agonists and antagonists.

  • High-Throughput and Homogeneous Format: The "mix-and-read" format of TR-FRET assays, with no wash steps, is highly amenable to automated high-throughput screening (HTS).[16]

  • Reduced Interference: The time-resolved nature of the measurement minimizes interference from compound autofluorescence and light scatter, leading to more reliable data.[16][17][18]

Detailed Experimental Protocol: Lanthascreen™ TR-FRET cAMP Assay (Agonist Mode)

This protocol is a general guideline for determining the EC50 of an agonist.[16][17][18]

1. Cell Preparation: a. Culture cells expressing the target GPCR. b. On the day of the assay, harvest the cells and resuspend them in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA). IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP.

2. Assay Procedure (384-well plate format): a. Prepare serial dilutions of the test compound, this compound, in the stimulation buffer. b. Add a small volume (e.g., 5 µL) of the cell suspension to each well of a 384-well plate. c. Add an equal volume (e.g., 5 µL) of the compound dilutions to the wells. Include wells with buffer only (basal control) and wells with a known saturating concentration of a reference agonist (positive control). d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

3. Detection: a. Prepare the cAMP detection solution by mixing the Eu-cAMP tracer and the ULight™-anti-cAMP antibody in the lysis/detection buffer provided with the kit. b. Add the detection solution (e.g., 10 µL) to each well to lyse the cells and initiate the competitive binding between the cellular cAMP and the Eu-cAMP tracer for the antibody. c. Incubate the plate for 60 minutes at room temperature, protected from light.

4. Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[15]

Data Analysis and Interpretation:
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission (e.g., 665 nm / 615 nm).[19]

  • Generate a Dose-Response Curve: Plot the TR-FRET ratio against the logarithm of the test compound concentration.

  • Determine the EC50: Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

A potent agonist will have a low EC50 value. To test for antagonist activity, the assay is run in the presence of a fixed concentration of a known agonist, and the ability of the test compound to inhibit the agonist-induced response is measured (IC50).

Phase 3 & 4: Comprehensive Selectivity and Off-Target Profiling

Once a compound demonstrates potent on-target activity, the focus shifts to assessing its selectivity. This is a critical step to identify potential liabilities early in the drug discovery process.[1][2] This is typically achieved by screening the compound against a panel of related targets (for selectivity) and a broader panel of targets known to be associated with adverse drug reactions (for safety).[1][2]

The Rationale for Panel Screening:

A systematic and unbiased approach is necessary to uncover unintended interactions.[1][2] Screening against a diverse set of targets provides a comprehensive "fingerprint" of the compound's activity, enabling a more informed assessment of its potential for off-target effects.[1][2] Several contract research organizations (CROs) offer standardized and custom screening panels for this purpose.

cluster_0 Selectivity Profiling Workflow A Test Compound (e.g., this compound) B Primary Target Assay (e.g., GPCR-X) A->B C Selectivity Panel (Related Targets, e.g., GPCR-Y, GPCR-Z) A->C D Broad Safety Panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST44) A->D E Data Analysis & Selectivity Index Calculation B->E C->E D->E F Decision: Progress or Terminate E->F

Caption: Workflow for comprehensive selectivity and safety profiling.

Leading Commercial Safety Panels:
Panel ProviderPanel Name(s)Key Target Classes Covered
Eurofins Discovery SafetyScreen44, SafetyScreen87, BioPrintGPCRs, Ion Channels, Kinases, Transporters, Nuclear Receptors[7][20][21]
Reaction Biology InVEST44™, InVEST™ FunctionalGPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors[4][13][22]
WuXi AppTec Mini Safety 44 Panel, Full Safety 98 PanelGPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors[23][24]

These panels typically include targets that have been historically implicated in adverse drug reactions, providing a robust assessment of a compound's potential safety liabilities.

Calculating the Selectivity Index:

The selectivity of a compound is often quantified by the Selectivity Index (SI) . The SI is a ratio that compares the potency or affinity of a compound for its intended target versus its off-targets.[1][25][26][27]

A common way to calculate the SI is:

SI = Ki (or IC50) for Off-Target / Ki (or IC50) for On-Target

A higher SI value indicates greater selectivity for the intended target.[1][26] A compound with an SI of >100 is generally considered to be highly selective.

Comparison: The Hallmarks of Selective vs. Non-Selective Compounds

To illustrate the importance of selectivity, let's compare two well-characterized compounds.

Example of a Selective Compound: Loratadine

Loratadine (Claritin®) is a second-generation antihistamine that acts as a selective inverse agonist of the peripheral histamine H1 receptor.[23][24][28][29][30]

  • High Selectivity: Loratadine has a high affinity for the H1 receptor and significantly lower affinity for other receptors, such as muscarinic and adrenergic receptors.[24]

  • Favorable Side Effect Profile: Its selectivity for peripheral H1 receptors and poor penetration of the blood-brain barrier result in a non-sedating profile, a major advantage over older, less selective antihistamines.[23][28][29][30]

Example of a Promiscuous Compound: Imatinib

Imatinib (Gleevec®) is a kinase inhibitor used to treat certain types of cancer. While highly effective, it is known to inhibit multiple kinases.[4][5][22]

  • Primary Target: BCR-Abl tyrosine kinase.

  • Known Off-Targets: c-KIT, PDGF-R, and others.[4]

  • Clinical Implications of Promiscuity: While the inhibition of multiple targets can sometimes be beneficial in cancer therapy, the off-target effects of imatinib can also lead to side effects such as fluid retention and cardiotoxicity.[4][5]

Table: Illustrative Selectivity Profiles

CompoundTarget/Off-TargetKi (nM)Selectivity Index (vs. Primary Target)
Loratadine (Selective) Histamine H1 (Primary) ~5 -
Muscarinic M1>10,000>2000
Alpha-1 Adrenergic>10,000>2000
Imatinib (Promiscuous) BCR-Abl (Primary) ~30 -
c-KIT~1003.3
PDGF-R~1003.3
LCK>10,000>333

Note: The Ki values presented here are approximate and for illustrative purposes.

Conclusion

The evaluation of a compound's selectivity is a multi-faceted and indispensable component of modern drug discovery. For a novel entity like this compound, a systematic and tiered approach, as outlined in this guide, is essential to build a comprehensive understanding of its pharmacological profile. By employing a combination of high-quality binding and functional assays, followed by broad panel screening, researchers can make informed decisions, prioritizing compounds with the highest potential for therapeutic success while minimizing the risk of late-stage failures due to unforeseen off-target activities. This rigorous, data-driven approach to selectivity profiling is fundamental to the development of safer and more effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Cyclohexylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in advanced research and drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical tools we employ. 1-(Cyclohexylmethyl)piperidin-4-amine, a substituted piperidine derivative, is a valuable building block in synthetic chemistry. However, its structural characteristics—namely the basic amine group—necessitate a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel, the environment, and maintaining full regulatory compliance.

Part 1: Hazard Profile and Essential Chemical Data

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While exhaustive toxicological data for this compound may not be widely published, its classification can be inferred from its chemical structure and data on analogous amine compounds. The primary hazards are associated with its basicity and potential as an irritant.

Based on safety data for structurally similar piperidine derivatives, the compound should be handled as a hazardous substance with the potential to cause skin and eye irritation or burns.[1][2][3] Inhalation of dust or vapors should be avoided.[4][5] The fundamental principle of amine chemistry dictates a strong incompatibility with acids and oxidizing agents, which can lead to vigorous or violent reactions.[6] Therefore, segregation from such materials is a critical safety and disposal consideration.

The following table summarizes the key hazard information and physical data essential for safe handling and disposal planning.

ParameterGuideline / DataRationale & Source(s)
GHS Hazard Class Assumed: Skin Corrosion/Irritation, Serious Eye Damage/Irritation.Based on data for analogous piperidine compounds which are classified as corrosive and irritants.[1][2][4]
Physical State Solid or Liquid (Verify with supplier)Handling procedures will vary slightly for solids (dust inhalation risk) vs. liquids (splash risk).
Primary Incompatibilities Acids, Acid Anhydrides, Strong Oxidizing Agents.Amines are basic and will react exothermically with acids. Oxidizers can lead to hazardous reactions.[3][6]
Disposal Classification Hazardous Chemical Waste.Due to its reactivity and potential irritant properties, it cannot be disposed of in regular trash or via sanitary sewer.[7][8][9]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, lab coat.Standard requirement for handling potentially corrosive and irritating chemicals to prevent skin and eye contact.[4][7]
Engineering Controls Chemical Fume Hood.All handling and aliquoting of the compound and its waste should be performed in a fume hood to minimize inhalation exposure.[7]

Part 2: The Core Disposal Protocol: A Step-by-Step Workflow

The mandated disposal route for this compound is through a licensed hazardous waste management service.[6] Under no circumstances should this chemical or its solutions be poured down the drain or placed in the regular trash.[8][10] The following protocol outlines the process from point of generation to final collection.

Step 1: Waste Identification and Segregation

The moment you declare any quantity of this compound as waste, it must be managed as hazardous waste.

  • Immediate Classification : Designate all materials containing this compound (pure substance, solutions, contaminated articles) as "Hazardous Chemical Waste."

  • Segregation is Key : Maintain a dedicated waste stream for this compound or for compatible basic organic compounds. Crucially, never mix amine waste with acidic waste or strong oxidizing agents. [6][11] This prevents dangerous chemical reactions within the waste container. Keeping halogenated and non-halogenated solvent waste separate is also a best practice where possible.[12]

Step 2: Waste Containerization and Labeling

Proper containment is essential to prevent leaks and ensure safe handling.

  • Select an Appropriate Container : Use a high-density polyethylene (HDPE) or other chemically-resistant container that is in good condition, free of cracks, and has a secure, leak-proof screw cap.[7][9] For liquid waste, ensure the container is designed to hold liquids.

  • Labeling : The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".[9][13]

    • The full chemical name: "This compound Waste ". Do not use abbreviations or chemical formulas.[13]

    • A list of all constituents, including solvents, with their approximate percentages.

    • The date when waste was first added to the container (accumulation start date).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Regulations govern the temporary storage of hazardous waste in the laboratory at or near the point of generation, an area known as a Satellite Accumulation Area (SAA).[13][14]

  • Location : The SAA must be under the control of the laboratory personnel generating the waste. This is typically within the lab, often in a designated secondary containment tray inside a cabinet or on a shelf.

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times except when you are actively adding waste.[9][10] This prevents the release of fumes and reduces the risk of spills.

  • Volume Limits : Do not accumulate more than 10-15 gallons of total hazardous waste in your lab's SAA.[10][13] Furthermore, you must arrange for waste removal within 72 hours (3 days) after a container becomes full.[13]

Step 4: Arranging for Final Disposal
  • Request Pickup : Once a waste container is full or has been stored for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.[9][10]

  • Documentation : Complete any required waste pickup forms, ensuring that the chemical constituents and volumes are accurately reported.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing various waste streams containing this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Containerize & Label cluster_3 Step 3 & 4: Accumulate & Dispose start This compound Waste Generated waste_form Determine Waste Form start->waste_form pure Pure Compound or Concentrated Solution waste_form->pure  Liquid / Solid contam_solid Contaminated Solids (Gloves, Weigh Boats, PPE) waste_form->contam_solid  Debris empty Empty Stock Container waste_form->empty  Container container_pure Collect in dedicated, sealed, and labeled HDPE container. Label: 'Hazardous Waste', full chemical name, concentration. pure->container_pure container_solid Double-bag in clear plastic bags. Label as 'Hazardous Waste - Contaminated Debris'. contam_solid->container_solid container_empty Triple rinse container. Collect first rinseate as hazardous waste. Deface original label. empty->container_empty saa Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. container_pure->saa container_solid->saa container_empty->saa pickup Request pickup from EHS or licensed waste contractor. saa->pickup

Caption: Decision workflow for proper disposal of this compound waste streams.

Part 3: Ancillary Disposal Procedures

Disposal of Empty Containers

An "empty" chemical container is not considered regular trash until it has been properly decontaminated. Trivial amounts of residue must be managed as hazardous waste.[10]

  • Triple Rinse : Rinse the container thoroughly with a suitable solvent (e.g., methanol or ethanol) three times.

  • Collect Rinseate : The first rinseate must be collected and disposed of as hazardous waste. [7][10] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all three is the most conservative and recommended practice.

  • Deface Label : Completely remove or obliterate the original manufacturer's label.[10]

  • Final Disposal : Once rinsed and dried, the container can be disposed of in the appropriate glass or plastic recycling bin as directed by your institution.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Notify colleagues in the immediate area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate and contact your EHS office.[10]

  • Containment : For small, manageable spills, wear appropriate PPE. Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain and absorb the material.

  • Collection : Carefully sweep or scoop the absorbed material and spill debris into a suitable container.

  • Dispose as Hazardous Waste : The collected spill cleanup material is now hazardous waste and must be containerized, labeled, and disposed of according to the procedures outlined above.[9][13]

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure that the lifecycle of this compound in the laboratory concludes safely and responsibly, upholding the highest standards of our profession.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.